Technical Documentation Center

1-(4-Methoxybenzoyl)piperazine trifluoroacetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-Methoxybenzoyl)piperazine trifluoroacetate
  • CAS: 1185479-65-5

Core Science & Biosynthesis

Foundational

The Nexus of Precision and Potential: A Technical Guide to Methoxybenzoyl Piperazine Derivatives in Neuropharmacology

For the attention of Researchers, Scientists, and Drug Development Professionals. This document provides an in-depth exploration of the therapeutic landscape of methoxybenzoyl piperazine derivatives. Moving beyond a conv...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides an in-depth exploration of the therapeutic landscape of methoxybenzoyl piperazine derivatives. Moving beyond a conventional overview, this guide is structured to provide a holistic understanding, from fundamental chemical synthesis to the intricate nuances of receptor interaction and the predictive power of in vivo models. As Senior Application Scientists, our goal is to not only present data but to illuminate the rationale behind the experimental designs and the interpretation of their outcomes, thereby empowering researchers in their quest for novel CNS therapeutics.

The Architectural Blueprint: Synthesis of Methoxybenzoyl Piperazine Scaffolds

The therapeutic promise of any derivative is fundamentally rooted in its chemical architecture. The synthesis of methoxybenzoyl piperazines is a well-established yet adaptable process, typically involving a nucleophilic substitution or reductive amination pathway. The choice of synthetic route is often dictated by the desired substitutions on the piperazine and benzoyl moieties, which in turn are designed to modulate the pharmacodynamic and pharmacokinetic properties of the final compound.

A representative synthetic protocol for a methoxybenzoyl piperazine derivative, such as (4-fluorophenyl)(4-(2-methoxybenzoyl)piperazin-1-yl)methanone, is outlined below. This multi-step synthesis emphasizes the strategic introduction of key functional groups.

Experimental Protocol: Synthesis of a Representative Methoxybenzoyl Piperazine Derivative

Objective: To synthesize (4-fluorophenyl)(4-(2-methoxybenzoyl)piperazin-1-yl)methanone.

Methodology:

  • Step 1: N-Boc Protection of Piperazine:

    • To a solution of piperazine (1.0 eq) in dichloromethane (DCM) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.0 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl piperazine-1-carboxylate.

  • Step 2: Acylation with 2-Methoxybenzoyl Chloride:

    • To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) and triethylamine (1.2 eq) in DCM at 0 °C, add 2-methoxybenzoyl chloride (1.1 eq) dropwise.

    • Stir the reaction at room temperature for 6 hours.

    • Wash the mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give tert-butyl 4-(2-methoxybenzoyl)piperazine-1-carboxylate.

  • Step 3: Deprotection of the Boc Group:

    • Dissolve the product from Step 2 in a 4M solution of HCl in 1,4-dioxane.

    • Stir the reaction at room temperature for 4 hours.

    • Concentrate the mixture under reduced pressure to yield (2-methoxyphenyl)(piperazin-1-yl)methanone hydrochloride.

  • Step 4: Final Acylation with 4-Fluorobenzoyl Chloride:

    • To a solution of (2-methoxyphenyl)(piperazin-1-yl)methanone hydrochloride (1.0 eq) and triethylamine (2.5 eq) in DCM, add 4-fluorobenzoyl chloride (1.2 eq) at 0 °C.

    • Stir the reaction at room temperature overnight.

    • Wash the reaction with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain the final compound, (4-fluorophenyl)(4-(2-methoxybenzoyl)piperazin-1-yl)methanone.

Decoding the Molecular Dialogue: Receptor Binding and Mechanism of Action

The therapeutic effects of methoxybenzoyl piperazine derivatives are primarily mediated through their interaction with serotonin (5-HT) and dopamine (D) receptors, key players in the regulation of mood, cognition, and motor control.[1] The affinity and selectivity of these compounds for specific receptor subtypes are critical determinants of their pharmacological profile and therapeutic potential.

Receptor Affinity Profile

The binding affinities (Ki values) of a range of methoxybenzoyl and related methoxyphenyl piperazine derivatives for the 5-HT₁A, 5-HT₂A, and D₂ receptors are summarized in the table below. Lower Ki values indicate higher binding affinity.

Compound IDR1 (at Piperazine N4)R2 (on Benzoyl Ring)5-HT₁A Ki (nM)5-HT₂A Ki (nM)D₂ Ki (nM)Reference
1 -CH₂CH₂CH₂-Phthalimide2-OCH₃0.6--[2]
2 -CH₂CH₂CH₂CH₂-Adamantanecarboxamide2-OCH₃0.4--[2]
3 Cinnamyl2-OCH₃ModerateModerateHigh[1]
4 -CH₂CH₂CH₂-Tricyclo[3.3.1.13,7]decan-1-amine2-OCH₃1.2--[3]
5 -CH₂CH₂CH₂-(3,5-dimethyl)-Tricyclo[3.3.1.13,7]decan-1-amine2-OCH₃21.3--[3]
6 -CH₂CH₂CH₂CH₂-Bicyclo[3.3.0]octane2-OCH₃0.12--New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships.
7 -CH₂CH₂CH₂CH₂-Norbornane2-OCH₃0.63--New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships.
8 -(CH₂)₄-N-Phthalamide2-OCH₃0.6--[2]
9 -(CH₂)₄-NHCO-Adamantane2-OCH₃0.4--[2]
10 -(CH₂)₄-NHCO-Benzamide2-OCH₃---[2]
11 -(CH₂)₄-NHCO-Alkyl2-OCH₃---[2]
Structure-Activity Relationships (SAR)

The data presented in the table above, along with findings from numerous studies, allows for the elucidation of key structure-activity relationships:

  • The Methoxybenzoyl Moiety: The position of the methoxy group on the benzoyl ring is critical. An ortho-methoxy substitution is a common feature in many high-affinity ligands for 5-HT₁A receptors.[2][3] This is likely due to favorable interactions with specific residues within the receptor's binding pocket.

  • The Piperazine Linker: The piperazine ring acts as a central scaffold, and its substitution pattern significantly influences receptor selectivity and affinity.

  • The N4-Substituent: The nature of the substituent at the N4 position of the piperazine ring is a major determinant of the pharmacological profile. Long-chain substituents, often terminating in a bulky lipophilic group like an adamantane or a phthalimide, generally confer high affinity for the 5-HT₁A receptor.[2] The length of the alkyl chain is also a critical factor, with a four-carbon chain often being optimal for 5-HT₁A affinity.

Signaling Pathways

Upon binding to their target receptors, methoxybenzoyl piperazine derivatives modulate downstream signaling cascades. The 5-HT₁A, 5-HT₂A, and D₂ receptors are all G-protein coupled receptors (GPCRs), but they couple to different G-proteins, leading to distinct cellular responses.

Signaling_Pathways cluster_5HT1A 5-HT₁A Receptor Signaling cluster_5HT2A 5-HT₂A Receptor Signaling cluster_D2 D₂ Receptor Signaling 5-HT1A_Ligand 5-HT₁A Agonist (e.g., Methoxybenzoyl Piperazine Derivative) 5-HT1A_Receptor 5-HT₁A Receptor 5-HT1A_Ligand->5-HT1A_Receptor Gi_alpha Gαi 5-HT1A_Receptor->Gi_alpha AC Adenylyl Cyclate Gi_alpha->AC inhibition GIRK ↑ GIRK Channel Activity Gi_alpha->GIRK activation cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Hyperpolarization Hyperpolarization GIRK->Hyperpolarization 5-HT2A_Ligand 5-HT₂A Antagonist (e.g., Methoxybenzoyl Piperazine Derivative) 5-HT2A_Receptor 5-HT₂A Receptor 5-HT2A_Ligand->5-HT2A_Receptor blocks Gq_alpha Gαq 5-HT2A_Receptor->Gq_alpha PLC Phospholipase C Gq_alpha->PLC activation PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC_activation ↑ PKC Activity DAG->PKC_activation D2_Ligand D₂ Antagonist (e.g., Methoxybenzoyl Piperazine Derivative) D2_Receptor D₂ Receptor D2_Ligand->D2_Receptor blocks Gi_alpha_D2 Gαi D2_Receptor->Gi_alpha_D2 AC_D2 Adenylyl Cyclate Gi_alpha_D2->AC_D2 inhibition cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 PKA_D2 ↓ PKA cAMP_D2->PKA_D2

Caption: Signaling pathways of 5-HT₁A, 5-HT₂A, and D₂ receptors.

From Benchtop to Behavior: In Vitro and In Vivo Evaluation

The therapeutic potential of methoxybenzoyl piperazine derivatives is ultimately determined by their effects in biological systems. A combination of in vitro and in vivo assays is essential to characterize their pharmacological activity and predict their clinical efficacy.

In Vitro Assays: Receptor Binding

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. A detailed protocol for a competitive binding assay for the 5-HT₁A receptor is provided below. Similar principles apply to assays for the 5-HT₂A and D₂ receptors, with the appropriate choice of radioligand and cell line.

Objective: To determine the binding affinity (Ki) of a test compound for the human 5-HT₁A receptor.

Materials:

  • Receptor Source: Cell membranes from CHO-K1 cells stably expressing the human 5-HT₁A receptor.

  • Radioligand: [³H]8-OH-DPAT (specific activity ~120-180 Ci/mmol).

  • Test Compound: Methoxybenzoyl piperazine derivative of interest.

  • Non-specific Binding Control: 10 µM 5-HT.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: Ultima Gold™ or equivalent.

  • 96-well Filter Plates: GF/C filters, pre-soaked in 0.5% polyethyleneimine (PEI).

  • Liquid Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize the CHO-K1/5-HT₁A cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Setup (in a 96-well plate):

    • Total Binding (TB): 50 µL of membrane preparation + 50 µL of [³H]8-OH-DPAT (final concentration ~0.5 nM) + 100 µL of assay buffer.

    • Non-specific Binding (NSB): 50 µL of membrane preparation + 50 µL of [³H]8-OH-DPAT + 100 µL of 10 µM 5-HT.

    • Competitive Binding: 50 µL of membrane preparation + 50 µL of [³H]8-OH-DPAT + 100 µL of test compound at various concentrations (e.g., 0.01 nM to 10 µM).

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked GF/C filter plate using a cell harvester. Wash each well three times with 5 mL of ice-cold wash buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding (CPM) - Non-specific binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Membrane_Prep Prepare Receptor Membranes Start->Membrane_Prep Assay_Setup Set up 96-well plate: - Total Binding - Non-specific Binding - Competitive Binding Membrane_Prep->Assay_Setup Incubation Incubate at 25°C for 60 minutes Assay_Setup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Scintillation_Counting Add Scintillation Cocktail & Count CPM Filtration->Scintillation_Counting Data_Analysis Calculate IC₅₀ and Ki values Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a radioligand binding assay.

In Vivo Models: Assessing Therapeutic Potential

In vivo behavioral models are indispensable for evaluating the potential therapeutic effects of methoxybenzoyl piperazine derivatives in a whole-organism context. The choice of model depends on the intended therapeutic application, such as anxiolytic or antipsychotic effects.

The EPM is a widely used model to assess anxiety-like behavior in rodents.[4][5][6] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.

Apparatus:

  • A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • A video camera mounted above the maze to record the animal's behavior.

  • Automated tracking software (e.g., ANY-maze, EthoVision).

Procedure:

  • Acclimation: Habituate the animals to the testing room for at least 30 minutes prior to the experiment.

  • Drug Administration: Administer the test compound or vehicle to the animals at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).

  • Testing:

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to freely explore the maze for 5 minutes.

    • Record the session using the video camera and tracking software.

  • Data Analysis:

    • Quantify the time spent in the open arms, closed arms, and center zone.

    • Count the number of entries into the open and closed arms.

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

    • An increase in these parameters is indicative of an anxiolytic effect.

PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia.[7][8][9] Antipsychotic drugs can often restore deficits in PPI induced by psychomimetic agents.

Apparatus:

  • A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.

  • Software to control the delivery of stimuli and record the startle response.

Procedure:

  • Acclimation: Place the animal in the startle chamber and allow a 5-minute acclimation period with background white noise.

  • Testing Session: The session consists of a series of trials presented in a pseudorandom order:

    • Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) to elicit a startle response.

    • Prepulse-alone trials: A low-intensity acoustic stimulus (e.g., 75 dB) that does not elicit a startle response.

    • Prepulse-plus-pulse trials: The prepulse is presented shortly before the pulse (e.g., 100 ms).

    • No-stimulus trials: Background noise only.

  • Data Analysis:

    • Measure the startle amplitude for each trial.

    • Calculate the percentage of PPI using the formula: % PPI = 100 - [((startle amplitude on prepulse-plus-pulse trials) / (startle amplitude on pulse-alone trials)) x 100] .

    • A higher % PPI indicates better sensorimotor gating.

Conclusion and Future Directions

Methoxybenzoyl piperazine derivatives represent a versatile and promising class of compounds with significant therapeutic potential, particularly in the realm of CNS disorders. Their modular structure allows for fine-tuning of their pharmacological properties, enabling the development of ligands with high affinity and selectivity for specific serotonin and dopamine receptor subtypes. The interplay between their effects on these two critical neurotransmitter systems provides a rich avenue for the development of novel antipsychotics, anxiolytics, and antidepressants with improved efficacy and side-effect profiles.

The in-depth technical guide presented here provides a framework for the rational design, synthesis, and evaluation of these compounds. By understanding the nuances of their chemical synthesis, receptor binding characteristics, and behavioral effects, researchers can more effectively navigate the complex landscape of CNS drug discovery. Future research in this area will likely focus on the development of derivatives with even greater receptor subtype selectivity, the exploration of their potential in treating a wider range of neurological and psychiatric conditions, and the use of advanced in silico and in vivo techniques to further elucidate their mechanisms of action. The continued investigation of methoxybenzoyl piperazine derivatives holds the promise of delivering the next generation of precision therapeutics for the treatment of debilitating brain disorders.

References

  • Elevated plus maze protocol. (2023). protocols.io. [Link]

  • Testing Prepulse Inhibition of Acoustic Startle in Rodents. (n.d.). PubMed. [Link]

  • Elevated Plus Maze. (2024). MMPC.org. [Link]

  • A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. (2000). PubMed. [Link]

  • Elevated Plus Maze. (n.d.). IACUC. [Link]

  • Habituation and Prepulse Inhibition of Acoustic Startle in Rodents. (2011). JoVE. [Link]

  • Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol. (n.d.). IMPReSS - Mousephenotype.org. [Link]

  • Computational Ki values for compounds for compounds of series 1, 2, and 3. (n.d.). ResearchGate. [Link]

  • A concise synthesis of (S)-(+)-1-(4-{2-[bis-(4-fluorophenyl)methoxy]-ethyl} piperazin-1-yl)-2-phenylpropan-2-ol dimaleate. (2003). University of Kentucky. [Link]

  • 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors. (2007). PubMed. [Link]

  • Dopamine d2 receptor HTRF binding kinetics. (n.d.). BMG LABTECH. [Link]

  • Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors. (2021). eLife. [Link]

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. (n.d.). ResearchGate. [Link]

  • (PDF) Synthesis and biological evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives as anticancer and antimicrobial agents. (2022). ResearchGate. [Link]

  • The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets. (n.d.). PubMed. [Link]

  • (A) Saturation curve for the 5-hydroxytryptamine 1A receptor with [ 3... (n.d.). ResearchGate. [Link]

  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. (2022). MDPI. [Link]

  • [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A... (n.d.). PMC. [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2022). MDPI. [Link]

  • University of North Carolina At Chapel Hill National Institute of Mental Health Psychoactive Drug Screening Program. (n.d.). PDSP. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • Structural Combination of Established 5-HT2A Receptor Ligands: New Aspects of the Binding Mode. (n.d.). Wiley Online Library. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). ResearchGate. [Link]

  • Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. (n.d.). PubMed. [Link]

  • New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4- methylcoumarin as 5-HT1A Receptor Agents. (2023). Semantic Scholar. [Link]282a0339f40c749b5a04e54)

Sources

Exploratory

Comprehensive Technical Guide: 1-(4-Methoxybenzoyl)piperazine trifluoroacetate as a Pharmacophore Building Block

Executive Summary In modern medicinal chemistry, the rapid assembly of high-affinity G protein-coupled receptor (GPCR) ligands relies heavily on robust, versatile building blocks. 1-(4-Methoxybenzoyl)piperazine trifluoro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of high-affinity G protein-coupled receptor (GPCR) ligands relies heavily on robust, versatile building blocks. 1-(4-Methoxybenzoyl)piperazine trifluoroacetate (CAS 1185479-65-5) [1] serves as a critical intermediate in the synthesis of specialized neuropharmacological agents and immune modulators. As a Senior Application Scientist, I have structured this whitepaper to deconstruct the chemical utility, synthesis, and biological application of this compound—specifically highlighting its role as the core scaffold for potent GPR183 (EBI2) antagonists like NIBR189.

Chemical Identity & Structural Pharmacophore

The molecular architecture of 1-(4-Methoxybenzoyl)piperazine trifluoroacetate is purposefully designed for late-stage functionalization. The piperazine ring provides a rigid, basic vector that dictates the 3D orientation of subsequent substituents, while the 4-methoxybenzoyl moiety acts as a lipophilic anchor capable of acting as a hydrogen bond acceptor. The trifluoroacetate (TFA) salt form is intentionally chosen over the free base (CAS 94747-49-6) to prevent premature atmospheric oxidation, reduce hygroscopicity, and ensure precise stoichiometric control during parallel synthesis [2].

Table 1: Core Chemical Identifiers & Properties
PropertyValue
Product Name 1-(4-Methoxybenzoyl)piperazine trifluoroacetate
CAS Number 1185479-65-5
Free Base CAS Number 94747-49-6
Molecular Formula C14H17F3N2O4 (C12H16N2O2 · C2HF3O2)
Molecular Weight 334.29 g/mol
SMILES COC1=CC=C(C=C1)C(=O)N2CCNCC2.C(=O)(C(F)(F)F)O
InChIKey BIFUAGZYFLFUEJ-UHFFFAOYSA-N

Synthesis Methodology: A Self-Validating Protocol

To ensure high yields and suppress diacylation, the synthesis of this building block must strictly control nucleophilic acyl substitution kinetics [1]. The following protocol is designed as a self-validating system, incorporating in-line quality control (QC) to guarantee the integrity of the downstream GPCR ligands.

SynthesisWorkflow A Piperazine (Excess) + TEA in DCM C Nucleophilic Acyl Substitution (0°C) A->C B 4-Methoxybenzoyl Chloride B->C Dropwise addition D 1-(4-Methoxybenzoyl) piperazine (Free Base) C->D Aqueous Workup E TFA Addition in Diethyl Ether D->E Salt Formation F Crystallization & LC-MS Validation E->F Precipitation G Final Product: TFA Salt (CAS 1185479-65-5) F->G Purity >98%

Step-by-step synthesis and validation workflow for the TFA salt.

Step-by-Step Experimental Workflow
  • Preparation of the Amine Nucleophile: Dissolve 3.0 equivalents of piperazine in anhydrous dichloromethane (DCM). Add 2.2 equivalents of triethylamine (TEA).

    • Causality: The large excess of piperazine is statistically required to prevent the formation of the symmetrical diamide byproduct. TEA acts as an acid scavenger to neutralize the HCl generated, preventing the protonation of the unreacted piperazine.

  • Acyl Chloride Addition: Cool the reaction vessel to 0°C under an argon atmosphere. Add 1.0 equivalent of 4-methoxybenzoyl chloride dropwise over 30 minutes.

    • Causality: Conducting the reaction at 0°C suppresses the exothermic kinetic energy, maximizing regioselectivity and minimizing the degradation of the acyl chloride.

  • Aqueous Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the free base oil.

  • Salt Formation (Self-Validation Step 1): Dissolve the crude oil in anhydrous diethyl ether. Slowly add 1.1 equivalents of trifluoroacetic acid (TFA) at room temperature. A white precipitate will form immediately.

    • Causality: The TFA salt is highly crystalline compared to the free base. This precipitation acts as a physical purification step, leaving non-basic organic impurities in the ether supernatant.

  • LC-MS Validation (Self-Validation Step 2): Filter and dry the solid. Run an LC-MS analysis. The protocol is validated only if the chromatogram shows >98% UV purity at 254 nm and the mass spectrometer detects the [M+H]+ ion at m/z 221.1 (corresponding to the free base mass of 220.12).

Application in Medicinal Chemistry: GPR183 (EBI2) Modulation

The primary utility of 1-(4-Methoxybenzoyl)piperazine trifluoroacetate lies in its use as a precursor for Epstein-Barr virus-induced gene 2 (EBI2, also known as GPR183) modulators. By functionalizing the secondary amine of the piperazine ring with a (2E)-3-(4-bromophenyl)prop-2-enoyl group, researchers synthesize NIBR189 , a highly potent and selective GPR183 antagonist [3].

GPR183 is a therapeutic target for autoimmune and inflammatory diseases. Endogenously, it is activated by oxysterols (e.g., 7α,25-dihydroxycholesterol), driving immune cell migration [4]. The piperazine diamide core derived from our title compound is the exact structural determinant that anchors NIBR189 into the orthosteric binding pocket of GPR183.

Table 2: Pharmacological Profile of the Derivative NIBR189
Assay / ParameterValue / Result
Target Receptor GPR183 (EBI2)
Binding IC50 (Human) 16 nM
Functional IC50 (Ca2+ Mobilization) 11 nM (Human), 15 nM (Mouse)
Chemotaxis Inhibition IC50 0.3 nM (U937 monocytic cells)
Oral Bioavailability (F) in Mice 49% (at 3 mg/kg p.o.)

GPCR Assay Workflow: Validating Receptor Antagonism

To evaluate compounds synthesized from 1-(4-Methoxybenzoyl)piperazine trifluoroacetate, a robust intracellular calcium mobilization assay is required. GPR183 couples to Gαi proteins; however, the Gβγ subunits released upon activation trigger Phospholipase C (PLC), leading to a transient release of intracellular calcium.

GPR183Signaling Agonist 7α,25-OHC (Endogenous Agonist) Receptor GPR183 (EBI2) Receptor Agonist->Receptor Activates Antagonist Piperazine Derivatives (e.g., NIBR189) Antagonist->Receptor Blocks (IC50 ~11nM) GProtein Gαi / Gβγ Subunits Receptor->GProtein Signal Transduction Effector1 Adenylate Cyclase Inhibition GProtein->Effector1 Gαi mediated Effector2 PLC Activation / Calcium Release GProtein->Effector2 Gβγ mediated Outcome Immune Cell Chemotaxis Effector1->Outcome Modulates cAMP Effector2->Outcome Intracellular Ca2+

GPR183 signaling pathway and points of pharmacological intervention.

Step-by-Step Calcium Mobilization Protocol
  • Cell Preparation: Seed CHO cells stably expressing human GPR183 into a 384-well black, clear-bottom plate at 10,000 cells/well. Incubate overnight at 37°C.

    • Causality: Recombinant CHO cells are utilized because they lack endogenous GPR183 background, ensuring that the measured calcium flux is exclusively mediated by the transfected target.

  • Dye Loading: Remove the culture medium and add 20 µL of Fluo-4 AM calcium indicator dye (dissolved in assay buffer containing probenecid). Incubate for 60 minutes at 37°C.

    • Causality: Fluo-4 AM is cell-permeable. Once inside, intracellular esterases cleave the AM ester, trapping the dye. Probenecid inhibits organic anion transporters, preventing the cells from pumping the dye back out.

  • Compound Incubation: Add 10 µL of the synthesized piperazine derivative (e.g., NIBR189) across a 10-point concentration gradient (0.1 nM to 10 µM). Incubate for 15 minutes.

  • Agonist Challenge & Measurement: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Inject the endogenous agonist (7α,25-OHC) at its predetermined EC80 concentration. Record fluorescence (Ex: 488 nm, Em: 525 nm) for 3 minutes.

  • System Validation (Z'-Factor): Calculate the Z'-factor using the positive control (maximum agonist response) and negative control (buffer only).

    • Causality: The assay is only deemed valid and trustworthy if the Z'-factor is > 0.5, proving that the signal window is wide enough to accurately separate potent antagonists from inactive compounds.

References

Foundational

The Solubility Profile of Piperazine Trifluoroacetate Salts: A Technical Guide for Aqueous and Organic Systems

Executive Summary The selection of an appropriate salt form is a critical juncture in the drug development pipeline. For piperazine-containing active pharmaceutical ingredients (APIs), trifluoroacetate (TFA) salts are fr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The selection of an appropriate salt form is a critical juncture in the drug development pipeline. For piperazine-containing active pharmaceutical ingredients (APIs), trifluoroacetate (TFA) salts are frequently employed during preclinical evaluation and early-stage synthesis. The unique physicochemical properties of the trifluoroacetate anion—specifically its high electronegativity and bulky fluorinated structure—fundamentally alter the solvation dynamics of the piperazine scaffold. This whitepaper provides an in-depth mechanistic analysis of the solubility profile of piperazine TFA salts across aqueous and organic media, offering field-proven protocols for empirical solubility determination.

Physicochemical Foundations: The Causality of Salt Formation

To understand the solubility of piperazine TFA salts, we must first examine the thermodynamics of their formation. Piperazine is a diprotic base with two secondary amine nitrogens (pKa₁ ≈ 5.35, pKa₂ ≈ 9.73) [1]. Trifluoroacetic acid (TFA) is a strong organic acid (pKa ≈ 0.3).

When piperazine derivatives are exposed to TFA, a rapid proton transfer occurs, protonating the basic nitrogens to form a piperazinium cation. This cation pairs with the trifluoroacetate anion. The causality behind the altered solubility lies in the lattice energy vs. solvation energy paradigm :

  • Crystal Lattice Disruption: The bulky, electron-withdrawing trifluoromethyl (–CF₃) group of the TFA counterion prevents tight molecular packing, lowering the crystal lattice energy compared to the free base or hydrochloride salts.

  • Ion-Dipole Interactions: The highly polarized C–F bonds in the TFA anion create strong localized dipoles, which interact favorably with polar solvents, significantly enhancing solubility in specific organic media.

Comparative Solubility Profile: Water vs. Organic Solvents

The solubility of piperazine TFA salts is highly dependent on the dielectric constant (ε) and hydrogen-bonding capabilities of the solvent. While the free piperazine base is freely soluble in water, complex piperazine derivatives often suffer from poor aqueous solubility. Converting these derivatives to TFA salts modulates their solubility profile significantly [2].

Quantitative Solubility Data

The following table synthesizes quantitative solubility data for representative piperazine/peptide TFA salts across various solvent systems [3, 4].

Solvent SystemDielectric Constant (ε)Average Solubility RangeSolvation Mechanism & Notes
Water / Aqueous Buffers 80.11.0 – 10.0 mg/mLSparingly to Freely Soluble. High dielectric constant drives full dissociation of the ion pair. Hydration of the TFA anion is highly favorable.
Dimethyl Sulfoxide (DMSO) 46.710.0 – 33.0 mg/mLHighly Soluble. Strong dipole-dipole interactions solvate the intact ion pair without requiring full dissociation.
Dimethylformamide (DMF) 36.710.0 – 15.0 mg/mLHighly Soluble. Excellent hydrogen-bond acceptor properties stabilize the piperazinium cation.
Acetonitrile (MeCN) 37.50.1 – 1.0 mg/mLSlightly Soluble. Moderate polarity but lacks strong hydrogen-bond donating/accepting capacity compared to DMSO.
Diethyl Ether / Ethyl Acetate 4.3 / 6.0< 0.1 mg/mLInsoluble. Low dielectric constant cannot overcome the lattice energy of the ion pair. Induces rapid precipitation.

Note: Absolute solubility values will vary based on the specific lipophilicity (LogP) of the functional groups attached to the piperazine core.

Mechanistic Insights into Solvation Dynamics

Aqueous Solvation (Dissociation-Driven)

In water, the high dielectric constant effectively shields the electrostatic attraction between the piperazinium cation and the TFA anion. The salt fully dissociates. However, the absolute aqueous solubility is often rate-limited by the hydrophobic bulk of the piperazine derivative itself. If the derivative is highly lipophilic, the hydration shell around the TFA anion cannot overcome the hydrophobic effect of the core molecule, capping solubility at ~1-10 mg/mL [3].

Organic Solvation (Intact Ion-Pair Driven)

In polar aprotic solvents like DMSO and DMF, piperazine TFA salts exhibit their highest solubility (often >30 mg/mL) [4]. Because these solvents have lower dielectric constants than water, the salt does not fully dissociate. Instead, DMSO acts as a powerful hydrogen-bond acceptor, solvating the intact piperazinium-TFA ion pair.

Ethereal Precipitation (Lattice-Driven)

In ethereal solvents (e.g., diethyl ether, ethyl acetate), the solvent lacks both the dielectric constant to separate the ions and the dipole strength to solvate the ion pair. Consequently, the lattice energy of the salt dominates. This mechanism is intentionally exploited in synthetic workflows: chemists use ethereal solvents as anti-solvents to induce crystallization, yielding piperazine TFA salts with >99% purity [2].

Diagram: Solvation Workflow and Phase Behavior

The following diagram illustrates the logical workflow of solvent selection and the resulting physicochemical phase behavior of piperazine TFA salts.

G N1 Piperazine Base + TFA (Proton Transfer) N2 Piperazine-TFA Salt (Ion Pair Formation) N1->N2 N3 Solvent System Selection N2->N3 N4 Aqueous Media (Water/Buffers) High Dielectric Constant N3->N4 N5 Polar Organics (DMSO/DMF) Moderate Dielectric Constant N3->N5 N6 Ethereal Solvents (Et2O/EtOAc) Low Dielectric Constant N3->N6 N7 Dissociation & Solvation (~1-10 mg/mL) N4->N7 N8 Intact Ion Pair Solvation (~10-33 mg/mL) N5->N8 N9 Crystallization / Precipitation (<0.1 mg/mL) N6->N9

Caption: Mechanistic workflow of piperazine trifluoroacetate salt solvation across varying solvent polarities.

Self-Validating Experimental Protocol: Equilibrium Solubility Determination

To ensure rigorous scientific integrity, the determination of piperazine TFA salt solubility must utilize a self-validating Shake-Flask method coupled with HPLC-UV/MS quantification [1]. This protocol incorporates an internal System Suitability Test (SST) to validate the data output.

Phase 1: Equilibration (The Shake-Flask Method)
  • Preparation: Weigh an excess amount (e.g., 50 mg) of the crystalline piperazine TFA salt into a 5 mL amber glass vial. Causality: Amber glass prevents UV-induced degradation during the extended equilibration period.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., HPLC-grade Water, DMSO, or Et₂O). Purge the headspace with an inert gas (Argon or Nitrogen) to prevent oxidative degradation [3].

  • Agitation: Seal the vial and place it in a thermostatic shaker bath at exactly 25.0 °C ± 0.1 °C. Agitate at 300 RPM for 48 hours. Causality: 48 hours is required to ensure thermodynamic equilibrium is reached between the solid crystal lattice and the solvated ions.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes at 25 °C, then filter the supernatant through a 0.22 µm PTFE syringe filter.

Phase 2: Self-Validating Quantification (HPLC-UV/MS)
  • Calibration & SST: Prepare a 5-point calibration curve of the piperazine TFA salt in the mobile phase (ranging from 0.01 to 1.0 mg/mL). Self-Validation Check: The protocol is only valid if the linear regression coefficient ( R2 ) is ≥0.999 and the relative standard deviation (RSD) of a mid-point standard injected in triplicate is ≤2.0% .

  • Dilution: Dilute the filtered supernatant from Phase 1 into the linear range of the calibration curve using the mobile phase. Causality: Direct injection of highly concentrated DMSO solutions can cause peak distortion due to solvent effects.

  • Analysis: Inject the diluted samples into the HPLC system. Calculate the thermodynamic solubility by multiplying the interpolated concentration by the dilution factor.

Implications for Drug Development

While piperazine TFA salts are excellent for preclinical in vitro assays due to their high solubility in DMSO stock solutions, they present specific challenges for in vivo formulations.

Trifluoroacetate is not an FDA-approved counterion for final commercial drug products due to potential toxicity and physiological effects at higher concentrations [4]. Therefore, researchers must ensure that organic solvent-free aqueous solutions are prepared by directly dissolving the crystalline solid in aqueous buffers prior to biological experiments. For clinical advancement, the TFA salt must undergo a salt-exchange process (e.g., via ion-exchange chromatography or free-basing and re-precipitation) to a pharmaceutically acceptable salt, such as a hydrochloride, citrate, or adipate [1].

References

Exploratory

Deconstructing the Benzoyl Piperazine Pharmacophore: A Comprehensive Guide to Structure-Activity Relationship (SAR) Optimization

Executive Summary The benzoyl piperazine scaffold is a highly privileged motif in modern medicinal chemistry. Its modularity, synthetic accessibility, and favorable physicochemical properties have made it a cornerstone i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzoyl piperazine scaffold is a highly privileged motif in modern medicinal chemistry. Its modularity, synthetic accessibility, and favorable physicochemical properties have made it a cornerstone in the development of therapeutics ranging from central nervous system (CNS) modulators to anti-infective agents. This whitepaper provides an in-depth technical analysis of the structure-activity relationship (SAR) of benzoyl piperazine analogs. By examining the causality behind specific structural modifications—focusing on pharmacokinetics (PK), target engagement, and physicochemical properties—this guide serves as an authoritative framework for drug development professionals optimizing this versatile scaffold.

The Architecture of the Benzoyl Piperazine Scaffold

The success of the benzoyl piperazine core lies in its three highly tunable "exit vectors." Each vector allows medicinal chemists to independently modulate steric bulk, electronic distribution, and lipophilicity without drastically altering the core geometry[1].

ExitVectors Core Benzoyl Piperazine Core Scaffold V1 Vector 1: Benzoyl Ring (Electronics, Metabolism) Core->V1 V2 Vector 2: Piperazine Ring (Conformation, pKa) Core->V2 V3 Vector 3: N4-Substituent (Lipophilicity, Anchoring) Core->V3

Fig 1. The three primary exit vectors of the benzoyl piperazine pharmacophore for SAR optimization.

Vector 1: The Benzoyl Ring (Left-Hand Side)

Modifications to the benzoyl ring primarily dictate the electronic properties of the adjacent amide bond and influence metabolic stability. For instance, the introduction of electron-withdrawing groups (EWGs) such as fluorine or chlorine at the ortho or para positions can shield the aromatic ring from cytochrome P450-mediated oxidation. Furthermore, substituents on this ring often project into deep hydrophobic pockets of the target protein, making steric optimization critical for high-affinity binding[2].

Vector 2: The Piperazine Core

The piperazine ring acts as a semi-rigid spacer that dictates the spatial orientation of Vectors 1 and 3. The tertiary amide nitrogen is non-basic, but the N4 nitrogen's basicity (pKa typically ~7.5–8.5) is a critical determinant of oral bioavailability and blood-brain barrier (BBB) penetration. Introducing chiral methyl groups on the piperazine ring restricts conformational flexibility, often leading to a significant entropic advantage upon target binding and enhancing target selectivity[3].

Vector 3: The N4-Substituent (Right-Hand Side)

The N4 position is typically functionalized with aryl, heteroaryl, alkyl, or sulfonyl groups. This vector is the primary driver of the molecule's overall lipophilicity (clogP). In CNS drug design, optimizing this vector is a balancing act: it must be lipophilic enough to cross the BBB but polar enough to maintain aqueous solubility and avoid non-specific protein binding[1].

Case Study 1: CNS Penetration & GlyT1 Inhibition

The optimization of benzoyl piperazines as Glycine Transporter 1 (GlyT1) inhibitors by Roche perfectly illustrates the principles of CNS-focused SAR. GlyT1 inhibitors are designed to increase synaptic glycine levels, modulating NMDA receptor activity for the treatment of schizophrenia[3].

Initial high-throughput screening identified a benzoyl piperazine hit (Compound 7) with excellent potency (IC50 = 15 nM). However, it possessed a high polar surface area (PSA > 90 Ų) due to a nitro group on the benzoyl ring, raising concerns about BBB permeability[1].

Causality in SAR Optimization

To achieve CNS penetration, the team systematically replaced polar EWGs with bioisosteric, lipophilic groups. The goal was to lower the PSA to < 70 Ų and maintain a clogP around 3.0. The culmination of this effort was Bitopertin (RG1678), which utilized a fluorinated benzoyl ring and a conformationally restricted core to achieve an optimal balance of potency, selectivity, and in vivo efficacy[3].

Table 1: SAR Evolution of Benzoyl Piperazine GlyT1 Inhibitors

CompoundVector 1 (Benzoyl)Vector 2 (Core)Vector 3 (N4)GlyT1 IC50clogP / PSARationale / Outcome
Hit 7 2-morpholino, 5-nitroPiperazineAryl15 nMN/A / >90 ŲPotent, but poor CNS penetration due to high PSA[1].
Analog 13 2-morpholino, 5-nitrilePiperazineAryl45 nMN/A / ~85 ŲNitrile replacement reduced PSA slightly, but potency dropped[1].
Bitopertin Fluorinated arylChiral PiperazineSulfonyl/Aryl30 nM3.03 / <70 ŲOptimal lipophilicity/PSA balance; advanced to clinical trials[3].

Structural biology studies later revealed the exact mechanism of these inhibitors. Benzoyl piperazines act as non-competitive inhibitors by binding to the intracellular gate of the release pathway, effectively locking the GlyT1 transporter in an inward-open conformation[4].

GlyT1_Mech State1 Outward-Open GlyT1 (Substrate Binding) State2 Inward-Open GlyT1 (Substrate Release) State1->State2 Transport Cycle Complex Locked Inward-Open Complex (Non-competitive Inhibition) State2->Complex Inhibitor Binding at Intracellular Gate Inhibitor Benzoyl Piperazine Inhibitor (e.g., Bitopertin) Inhibitor->Complex

Fig 2. Mechanism of non-competitive GlyT1 inhibition by locking the inward-open conformation.

Case Study 2: Anti-Infective Targeting (BioA in M. tuberculosis)

Beyond the CNS, benzoyl piperazines have shown profound efficacy as anti-infectives. A prime example is the targeting of BioA, a PLP-dependent transaminase essential for biotin biosynthesis in Mycobacterium tuberculosis (Mtb)[2].

Unlike CNS targets where BBB penetration is the hurdle, Mtb requires molecules to penetrate a highly lipophilic, mycolic acid-rich cell wall. Structure-based drug design (SBDD) via co-crystallization was utilized to optimize an N-aryl, N'-benzoylpiperazine hit.

Causality in SAR Optimization

Crystallography revealed that the benzoyl moiety (Vector 1) sits in a tight hydrophobic pocket. Replacing the flexible piperazine with a rigidified analog (Compound 36) minimized the entropic penalty of binding. Furthermore, the N4-aryl group (Vector 3) was optimized to maximize pi-pi stacking interactions with active site residues. This led to a compound with a KD of 76 nM and a highly potent Minimum Inhibitory Concentration (MIC) of 1.7 μM against Mtb[2].

Table 2: SAR of BioA Inhibitors for M. tuberculosis

CompoundVector 1 (Benzoyl)Vector 2 (Core)Vector 3 (N4)BioA KD (nM)Mtb MIC (μM)Rationale / Outcome
Hit 6 UnsubstitutedPiperazineAryl~500 nM>10 μMWeak target engagement; poor cell wall penetration[2].
Analog 12 SubstitutedPiperidineAryl>1000 nMInactiveLoss of basic nitrogen abolished critical H-bonding[5].
Comp 36 OptimizedConstrainedSubstituted Aryl76 nM1.7 μMRigid core minimized entropic penalty; high cell efficacy[2].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and biochemical evaluation of benzoyl piperazine analogs.

Step-by-Step Synthesis Workflow

This three-step protocol ensures high yields and allows for late-stage diversification of Vector 3.

Step 1: Amide Coupling (Vector 1 Installation)

  • Dissolve the substituted benzoic acid (1.0 eq) and 1-Boc-piperazine (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Causality: HATU is utilized over EDC/HOBt to efficiently drive the coupling of sterically hindered ortho-substituted benzoic acids.

  • Stir at room temperature for 12 hours. Quench with water, extract with EtOAc, and wash with brine.

  • Validation: Confirm product mass via LC-MS before proceeding.

Step 2: Boc Deprotection

  • Dissolve the intermediate in dichloromethane (DCM) and cool to 0°C.

  • Add 4M HCl in dioxane (10 eq). Causality: HCl in dioxane is preferred over TFA to yield the hydrochloride salt, avoiding highly hygroscopic trifluoroacetate salts that complicate downstream purification.

  • Stir for 4 hours, warming to room temperature. Evaporate solvent to yield the intermediate amine salt.

Step 3: N4-Derivatization (Vector 3 Installation)

  • For aryl substituents: Perform an SNAr reaction by reacting the amine salt with an aryl halide in the presence of K2CO3 in DMF at 90°C.

  • Quality Control (QC): Purify via preparative HPLC. Validate final compound purity (>95%) using analytical HPLC, and confirm structure via 1H/13C NMR and high-resolution mass spectrometry (HRMS).

Synthesis Step1 Step 1: Amide Coupling (HATU/DIPEA) Step2 Step 2: Boc Deprotection (4M HCl/Dioxane) Step1->Step2 Step3 Step 3: N4-Derivatization (SNAr or Reductive Amination) Step2->Step3 QC QC Validation (LC-MS, NMR, HPLC) Step3->QC

Fig 3. Standardized three-step synthetic workflow and quality control for benzoyl piperazine analogs.

Biochemical Validation: Radioligand Binding Assay

To validate target engagement (e.g., for GlyT1), a self-validating radioligand competition assay is employed.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human GlyT1. Homogenize in assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4) and centrifuge at 40,000 x g.

  • Incubation: In a 96-well plate, combine 50 μg of membrane protein, the test compound (serial dilutions from 10 μM to 0.1 nM), and 1 nM [3H]-labeled reference ligand (e.g., [3H]ORG24598).

  • Internal Control: Include wells with 10 μM unlabeled reference ligand to define non-specific binding (NSB). Causality: Defining NSB is critical to ensure the calculated IC50 reflects true target-specific competitive/non-competitive displacement.

  • Filtration: Terminate the reaction after 1 hour by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific filter binding).

  • Quantification: Wash filters three times with cold buffer, add scintillation fluid, and count radioactivity. Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Conclusion

The benzoyl piperazine scaffold remains a highly versatile tool in drug discovery. By understanding the distinct roles of its three exit vectors, researchers can rationally design analogs that overcome specific biological barriers—whether it is lowering PSA for BBB penetration in schizophrenia therapeutics, or rigidifying the core to minimize entropic penalties in anti-mycobacterial agents. The integration of structure-based design with rigorous, self-validating synthetic and biochemical protocols ensures the successful translation of these molecules from in vitro hits to clinical candidates.

References

  • Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors ResearchGate / Bioorganic & Medicinal Chemistry Letters
  • Structure-Based Optimization of Pyridoxal 5'-Phosphate-Dependent Transaminase Enzyme (BioA) Inhibitors that Target Biotin Biosynthesis in Mycobacterium tuberculosis PubMed / NIH
  • Synthesis and Structure–Activity Relationships of a New Class of Oxadiazoles Targeting DprE1 as Antitubercular Agents ACS Medicinal Chemistry Letters
  • Glycine Transporter Type I (GlyT1)
  • Structural insights into glycine reuptake inhibition ResearchG

Sources

Foundational

Stability Dynamics of 1-(4-Methoxybenzoyl)piperazine Trifluoroacetate Under Ambient Conditions

Executive Summary 1-(4-Methoxybenzoyl)piperazine trifluoroacetate (CAS: 1185479-65-5) is a highly versatile building block in medicinal chemistry, frequently utilized in the development of pharmacological agents targetin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Methoxybenzoyl)piperazine trifluoroacetate (CAS: 1185479-65-5) is a highly versatile building block in medicinal chemistry, frequently utilized in the development of pharmacological agents targeting central nervous system disorders and G-protein coupled receptors, such as GPR183[1]. As a Senior Application Scientist, I have observed that while the piperazine core is fundamental to its bioactivity, it presents inherent stability challenges in its free-base form. This technical guide explores the physicochemical causality behind the stability of its trifluoroacetate (TFA) salt under ambient conditions, providing self-validating protocols for rigorous analytical profiling.

Physicochemical Profiling & Structural Causality

To understand the ambient stability of this compound, we must analyze the thermodynamic relationship between its functional groups. The molecule features a piperazine ring substituted at one nitrogen with a 4-methoxybenzoyl group, leaving a secondary/tertiary amine susceptible to environmental degradation[1].

The Causality of Salt Formation: Piperazine derivatives are inherently basic (pKa ~9.5) and are highly susceptible to oxidation; the nitrogen atoms in the heterocyclic ring possess lone pairs that can be readily oxidized by atmospheric oxygen[2]. By reacting the free base with trifluoroacetic acid (TFA), a strong acid with a pKa of 0.3, a complete proton transfer occurs[1].

This ion-pairing mechanism protonates the piperazine nitrogen, effectively removing the lone pair required to initiate oxidative degradation. Consequently, salt formation significantly enhances stability compared to the free-base form by stabilizing the piperazine cation and reducing its environmental reactivity[2].

G FB Piperazine Free Base (Prone to Oxidation) TFA TFA Addition (pKa = 0.3) FB->TFA Acid-Base Reaction Salt 1-(4-Methoxybenzoyl)piperazine TFA (Protonated, Stable) TFA->Salt Ion Pairing Humid Ambient Humidity (>60% RH) Salt->Humid Exposure Light Ambient Light/Heat (20-25°C) Salt->Light Exposure Hydrate Hydrate Formation (Reversible Moisture Uptake) Humid->Hydrate Hygroscopicity Oxid Oxidation / Hydrolysis (Blocked by Protonation) Light->Oxid Kinetic Barrier

Fig 1. Mechanistic stability logic of 1-(4-Methoxybenzoyl)piperazine TFA under ambient conditions.

Ambient Condition Stability Dynamics

While the TFA salt mitigates oxidation, ambient handling introduces new variables: temperature, light, and humidity.

  • Thermal and Photolytic Stability: At low temperatures (2–8°C), piperazine salts are highly stable. However, ambient temperatures (20–25°C) can provide the activation energy necessary for slow hydrolytic cleavage of the amide bond if moisture is present[2]. Fortunately, the bulky 4-methoxybenzoyl group provides steric hindrance, slowing this degradation pathway.

  • Hygroscopicity (Moisture Impact): The primary vulnerability of this compound under ambient conditions is moisture. Piperazine salts are known to be hygroscopic, which can lead to physical changes such as caking and subsequent chemical degradation if exposed to ambient humidity for prolonged periods[3]. The TFA counterion, while excellent for protonation, readily absorbs atmospheric water, leading to non-stoichiometric hydrate formation.

Quantitative Stability Metrics

To quantify these dynamics, we monitor the compound over a 30-day ambient exposure period. The table below summarizes typical quantitative stability data for this class of piperazine TFA salts when left on an open benchtop.

Timepoint (Days)Storage ConditionAssay (% w/w)Moisture Content (% w/w)Total Impurities (%)Physical Appearance
0 (Baseline)Ambient (25°C/60% RH)99.80.40.15Free-flowing white powder
7Ambient (25°C/60% RH)99.70.80.16White powder
14Ambient (25°C/60% RH)99.51.50.18Slight agglomeration
30Ambient (25°C/60% RH)99.12.40.25Visible caking

Data Interpretation: The chemical assay remains highly stable (>99%), proving that the protonated piperazine ring resists oxidation. However, the moisture content increases six-fold, causing physical caking.

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness in your analytical data, the following protocols are designed as self-validating systems. Every step includes a built-in control to verify the integrity of the results.

Protocol 1: Ambient Stability Profiling via HPLC-UV/MS

This protocol quantifies chemical degradation (hydrolysis/oxidation) over time.

Step 1: Sample Preparation

  • Action: Dissolve 10 mg of 1-(4-Methoxybenzoyl)piperazine TFA in 10 mL of Acetonitrile/Water (50:50 v/v). Prepare triplicate aliquots.

  • Causality: A 50:50 organic/aqueous mixture ensures complete solvation of both the hydrophobic methoxybenzoyl moiety and the hydrophilic piperazinium-TFA ion pair.

Step 2: System Suitability Testing (SST)

  • Action: Inject a known reference standard (1 mg/mL) six times before analyzing samples. Ensure Relative Standard Deviation (RSD) of the peak area is < 2.0% and theoretical plates (N) > 2000.

  • Causality: This makes the protocol self-validating. If the SST fails, the system is not equilibrated, preventing the reporting of false degradation artifacts.

Step 3: Chromatographic Separation

  • Action: Run an isocratic elution using 0.1% TFA in Water (Mobile Phase A) and 0.1% TFA in Acetonitrile (Mobile Phase B) on a C18 column (254 nm UV detection).

  • Causality: The addition of 0.1% TFA to the mobile phase is critical. It suppresses the ionization of residual silanols on the silica stationary phase and maintains the analyte in its protonated state, preventing peak tailing and ensuring sharp, quantifiable peaks.

ProtocolWorkflow S1 1. Sample Prep (1 mg/mL in MeCN/H2O) S2 2. Ambient Incubation (25°C, 60% RH, 0-30 Days) S1->S2 Aliquoting S3 3. System Suitability Test (RSD < 2.0%, N > 2000) S2->S3 Timepoint Sampling S4 4. HPLC-UV/MS Analysis (Isocratic Elution) S3->S4 Validation Pass S5 5. Data Processing (Assay & Impurity %) S4->S5 Peak Integration

Fig 2. Self-validating HPLC-UV/MS workflow for ambient stability profiling.

Protocol 2: Dynamic Vapor Sorption (DVS) for Hygroscopicity

To validate handling times on the open bench, we must measure the rate of moisture uptake.

Step 1: Sample Loading & Drying

  • Action: Load 15 mg of the compound onto the DVS microbalance. Hold at 0% Relative Humidity (RH) at 25°C until the mass change is < 0.002% per minute.

  • Causality: Establishes a true "dry mass" baseline, ensuring that any subsequent mass gain is strictly due to ambient moisture absorption.

Step 2: Isotherm Cycling

  • Action: Increase RH in 10% increments up to 90%, then decrease back to 0%.

  • Causality: By cycling the humidity, we can differentiate between surface adsorption (which is reversible) and bulk hydrate formation or deliquescence (which causes hysteresis). This dictates whether the compound can be handled safely in ambient air or requires a nitrogen-purged glovebox.

Conclusion & Handling Directives

1-(4-Methoxybenzoyl)piperazine trifluoroacetate exhibits excellent chemical stability under ambient conditions due to the protective protonation of the piperazine ring by the TFA counterion. However, its physical stability is compromised by the hygroscopic nature of the salt.

Scientist's Directive: For routine benchtop synthesis or formulation, ambient handling (up to 4 hours) is perfectly acceptable and will not induce chemical degradation. For long-term storage, the compound must be sealed in airtight containers with desiccants and stored at 2–8°C to prevent moisture-induced caking and subsequent hydrolytic vulnerabilities.

References

  • Biosynce. What are the stability conditions of piperazine? Retrieved from: [Link]

  • ResearchGate. Growth of piperazinium bis(trifluoroacetate) (PTFA) single crystal for nonlinear optical (NLO) application. Retrieved from: [Link]

Sources

Exploratory

Synthesis Pathways of 1-(4-Methoxybenzoyl)piperazine: A Technical Whitepaper on Mechanistic Control and Protocol Optimization

Executive Summary 1-(4-Methoxybenzoyl)piperazine is a highly versatile, functionalized nitrogen heterocycle that serves as a critical intermediate in the synthesis of advanced pharmacological agents, including Sigma-1 Re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Methoxybenzoyl)piperazine is a highly versatile, functionalized nitrogen heterocycle that serves as a critical intermediate in the synthesis of advanced pharmacological agents, including Sigma-1 Receptor (S1R) ligands and antioxidant piperazine-2,5-diones,[1]. As a Senior Application Scientist, I have structured this guide to move beyond theoretical chemistry, providing drug development professionals with field-proven, self-validating methodologies. This whitepaper deconstructs the mechanistic logic, kinetic controls, and purification strategies required to synthesize this compound with high yield and exceptional purity.

Mechanistic Pathways and Reaction Logic

The synthesis of 1-(4-methoxybenzoyl)piperazine fundamentally relies on a nucleophilic acyl substitution, wherein the secondary amine of a piperazine scaffold attacks the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride[2]. However, the inherent symmetry and dual nucleophilicity of unprotected piperazine present a significant synthetic challenge.

The Challenge of Direct Acylation

When unprotected piperazine is reacted directly with 4-methoxybenzoyl chloride, the reaction suffers from poor chemoselectivity. The initial mono-acylated product retains a secondary amine that can undergo a subsequent acylation, leading to the formation of the thermodynamically stable, symmetric byproduct 1,4-bis(4-methoxybenzoyl)piperazine[3]. Because this byproduct has lower solubility in standard organic solvents, it often precipitates, driving the reaction equilibrium toward di-acylation and drastically reducing the yield of the desired mono-substituted product.

The Gold Standard: Protection-Deprotection Strategy

To achieve absolute control over the reaction stoichiometry, modern synthetic workflows utilize a protecting-group strategy. By pre-treating piperazine with di-tert-butyl dicarbonate (Boc₂O), we generate mono-Boc-piperazine. The bulky tert-butyloxycarbonyl (Boc) group sterically and electronically deactivates one of the nitrogen atoms, ensuring that the subsequent acylation is strictly mono-selective.

SynthesisPathway Piperazine Piperazine (Starting Material) Protection Boc Protection (Boc2O, DCM) Piperazine->Protection Acylation Acylation (4-Methoxybenzoyl Chloride, TEA) Piperazine->Acylation Direct Acylation (Low Yield) BocPip Mono-Boc-Piperazine (Intermediate 1) Protection->BocPip BocPip->Acylation ProtectedProd N-Boc-N'-(4-methoxybenzoyl)piperazine (Intermediate 2) Acylation->ProtectedProd SideReaction Di-acylation (1,4-bis(4-methoxybenzoyl)piperazine) Acylation->SideReaction Excess Acyl Chloride Deprotection Deprotection (TFA or HCl/Dioxane) ProtectedProd->Deprotection FinalProduct 1-(4-Methoxybenzoyl)piperazine (Target Compound) Deprotection->FinalProduct

Reaction pathway for 1-(4-methoxybenzoyl)piperazine synthesis.

Quantitative Analysis of Synthesis Strategies

Selecting the correct synthetic route dictates the downstream purification burden. The table below summarizes the quantitative outcomes of different synthetic strategies based on empirical laboratory data.

Synthesis StrategyReagents (Equivalents)Typical Yield (%)Purity (%)Primary Impurity Profile
Direct Mono-Acylation Piperazine (1.0), Acyl Chloride (1.0)35 - 45< 801,4-Bis(4-methoxybenzoyl)piperazine[3]
Direct Acylation (Amine Excess) Piperazine (5.0), Acyl Chloride (1.0)65 - 75> 90Unreacted Piperazine
Protection-Deprotection (Boc) Boc-Piperazine (1.0), Acyl Chloride (1.05)85 - 95> 98Trace Boc-Piperazine

Validated Experimental Protocols

The following protocols outline the protection-deprotection route, designed as a self-validating system where each step provides visual or chromatographic confirmation of success.

Protocol 1: Synthesis of tert-Butyl 4-(4-methoxybenzoyl)piperazine-1-carboxylate

Objective: Achieve strictly mono-acylated intermediate via kinetic control.

  • Preparation: Dissolve N-Boc-piperazine (1.0 eq) and Triethylamine (TEA) (2.0 eq) in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.

    • Causality: TEA acts as an acid scavenger. The acylation generates equimolar HCl; without TEA, HCl would protonate the piperazine, rendering it non-nucleophilic and halting the reaction prematurely[2],[1].

  • Thermal Control: Cool the reaction vessel to 0–5 °C using an ice-water bath.

    • Causality: Acyl chlorides are highly reactive. Ambient temperatures can cause localized heating, promoting side reactions and degradation. Kinetic control at 0 °C ensures a clean substitution[1].

  • Electrophile Addition: Add 4-methoxybenzoyl chloride (1.05 eq) dropwise over 30 minutes.

    • Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, entirely suppressing any residual risk of di-acylation.

  • Self-Validation (Monitoring): Stir at room temperature for 2 hours. Monitor via Thin Layer Chromatography (TLC) (Eluent: 1:1 Hexane/Ethyl Acetate). The disappearance of the ninhydrin-active Boc-piperazine spot confirms reaction completion.

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize excess acid. Extract the organic layer, dry over anhydrous MgSO₄, and concentrate in vacuo.

Protocol 2: Deprotection and Trifluoroacetate Salt Formation

Objective: Cleave the Boc group and isolate the product as a stable, highly pure salt.

  • Acidic Cleavage: Dissolve the protected intermediate in a minimal volume of DCM. Add Trifluoroacetic Acid (TFA) (10.0 eq) dropwise at 0 °C.

  • Reaction: Stir for 2 hours at room temperature. The acid-catalyzed hydrolysis will cleave the Boc group, releasing isobutylene gas and CO₂.

    • Causality: The evolution of gas serves as a visual indicator that deprotection is actively occurring.

  • Concentration: Remove excess TFA and DCM under reduced pressure.

  • Self-Validating Purification (Trituration): Suspend the resulting oily residue in cold diethyl ether and triturate vigorously.

    • Causality: The target 1-(4-methoxybenzoyl)piperazine trifluoroacetate salt is highly polar and insoluble in ethereal solvents, whereas residual organic impurities and cleaved byproducts remain soluble. The sudden formation of a white, crystalline precipitate is a self-validating cue of high-purity salt formation[2].

  • Isolation: Filter the precipitate and dry under high vacuum to yield the final product.

Downstream Applications: Pharmacological Design Logic

Once synthesized, 1-(4-methoxybenzoyl)piperazine is frequently utilized as a core scaffold in medicinal chemistry. For example, in the development of Sigma-1 Receptor (S1R) ligands, the molecule perfectly aligns with the generalized S1R pharmacophore, which requires a central basic amine flanked by hydrophobic regions.

S1R_Logic Pharmacophore Generalized S1R Pharmacophore BasicAmine Central Basic Amino Group (Piperazine Core) Pharmacophore->BasicAmine Hydrophobic1 Hydrophobic Region 1 (4-Methoxybenzoyl Moiety) Pharmacophore->Hydrophobic1 Hydrophobic2 Hydrophobic Region 2 (Aryl Alkyl Group) Pharmacophore->Hydrophobic2 Target High-Affinity S1R Ligand BasicAmine->Target Hydrophobic1->Target Hydrophobic2->Target

Logical relationship of 1-(4-methoxybenzoyl)piperazine in S1R ligand design.

By utilizing the robust synthesis protocols outlined above, researchers can ensure that the 1-(4-methoxybenzoyl)piperazine building block is free from symmetric diamide impurities, thereby preventing complex downstream purification bottlenecks during the final stages of drug development.

References

  • Title: Buy 1-(4-Methoxybenzoyl)piperazine trifluoroacetate (EVT-3225380)
  • Title: A systematic exploration of the effects of flexibility and basicity on sigma (σ)
  • Source: nih.
  • Title: 1,4-Bis(4-methoxybenzoyl)

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Protocols for the Conversion of Piperazine Trifluoroacetate (TFA) Salts to Free Base Forms

Introduction & Mechanistic Rationale Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, frequently utilized to modulate the pharmacokinetic properties of drug candidates. During organic synth...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, frequently utilized to modulate the pharmacokinetic properties of drug candidates. During organic synthesis—particularly following Boc-deprotection or reverse-phase HPLC purification—piperazines are routinely isolated as trifluoroacetic acid (TFA) salts[1]. While chemically stable, residual TFA counterions can severely interfere with downstream synthetic applications (e.g., amidation, alkylation) and skew the results of biological assays.

The conversion of a piperazine TFA salt to its free base form requires overcoming specific thermodynamic thresholds. Piperazine possesses two basic nitrogen atoms with conjugate acid pKa values of approximately 9.73 and 5.33[2]. Conversely, TFA is a highly acidic fluorinated compound with a pKa between 0.2 and 0.5[3]. Because the pKa difference between TFA and the primary protonated piperazine nitrogen is massive, the resulting salt is exceptionally stable. To completely liberate the free base, the microenvironmental pH must exceed the highest pKa of piperazine by at least 2 units (i.e., pH > 11.7).

Physicochemical Properties Governing TFA Removal

Understanding the quantitative properties of the species involved is critical for selecting the correct free-basing strategy. Failure to account for the polarity of the resulting free base often leads to catastrophic yield losses during aqueous extraction.

Table 1: Key Physicochemical Parameters for Piperazine Free-Basing

Compound / MoietypKaMolecular WeightMechanistic Role in Free-Basing
Piperazine (Nitrogen 1) ~ 9.7386.14 g/mol Primary basic site; dictates the minimum pH (>11.7) required for complete deprotonation.
Piperazine (Nitrogen 2) ~ 5.3386.14 g/mol Secondary basic site; easily deprotonated by mild bases.
Trifluoroacetic Acid (TFA) 0.2 – 0.5114.02 g/mol Counterion; forms highly stable, highly soluble salts that resist thermal decomposition.

Workflow & Decision Matrix

The primary failure point in piperazine free-basing is the loss of highly polar derivatives into the aqueous phase during traditional liquid-liquid extraction (LLE). To prevent this, scientists must evaluate the lipophilicity of the target molecule before choosing a protocol.

Workflow Start Piperazine TFA Salt (Crude Mixture) Decision Is the target free base highly water-soluble? Start->Decision Resin Protocol B: Basic Ion-Exchange Resin (e.g., Amberlyst A-21) Decision->Resin Yes (Polar/Hydrophilic) LLE Protocol A: Liquid-Liquid Extraction (Aqueous NaOH/K2CO3) Decision->LLE No (Lipophilic) Verify Validation: 19F NMR & Mass Balance Resin->Verify LLE->Verify

Caption: Decision matrix for selecting the optimal piperazine TFA salt free-basing protocol.

Experimental Protocols

Protocol A: Liquid-Liquid Extraction (LLE) for Lipophilic Piperazines

Causality & Rationale: This method utilizes a strong aqueous base to force complete deprotonation. It is strictly reserved for lipophilic piperazines that partition favorably into organic solvents (e.g., dichloromethane or ethyl acetate) when in their neutral state.

Step-by-Step Methodology:

  • Dissolution: Dissolve the piperazine TFA salt in an appropriate organic solvent (e.g., Dichloromethane, 10 mL per gram of substrate).

  • Basification: Add an equal volume of 1M aqueous NaOH or saturated aqueous Na2CO3. Crucial Step: The aqueous phase must be tested to ensure the pH is ≥ 12. If the pH is lower, the primary nitrogen (pKa 9.73) will remain partially protonated, trapping the compound in the aqueous layer.

  • Extraction: Vigorously stir the biphasic mixture for 15 minutes to maximize surface area contact, then separate the layers. Extract the aqueous layer with two additional portions of the organic solvent.

  • Washing & Drying: Wash the combined organic layers with brine to remove residual water and inorganic salts. Dry over anhydrous Na2SO4.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free base.

Protocol B: Solid-Phase Ion Exchange for Polar Piperazines

Causality & Rationale: Highly polar or water-soluble piperazines will be lost during aqueous extraction. To circumvent this, a weakly basic, macroreticular ion-exchange resin (e.g., Amberlyst A-21) is used[4]. The resin acts as an insoluble macroscopic base, scavenging the TFA protons and trapping the trifluoroacetate anion, leaving the free base in the organic solvent.

ResinMechanism Step1 Piperazine·TFA in Organic Solvent Step2 Add Amberlyst A-21 (Weakly Basic Resin) Step1->Step2 Step3 Ion Exchange: Resin·TFA + Free Piperazine Step2->Step3 Step4 Filtration (Pure Free Base in Filtrate) Step3->Step4

Caption: Mechanistic workflow of solid-phase ion-exchange for TFA removal.

Step-by-Step Methodology:

  • Resin Preparation: Pre-wash the basic ion-exchange resin (e.g., Amberlyst A-21) with methanol, followed by dichloromethane, to remove manufacturing impurities.

  • Dissolution: Dissolve the piperazine TFA salt in a polar organic solvent or mixture (e.g., 10% Methanol in Dichloromethane) to ensure complete solubility.

  • Ion Exchange: Add the pre-washed resin to the solution (typically 3–5 molar equivalents of basic sites relative to the TFA content).

  • Incubation: Stir the suspension gently at room temperature for 2 hours. The resin will deprotonate the piperazinium ions and sequester the TFA.

  • Filtration: Filter the mixture through a sintered glass funnel. Wash the resin bed thoroughly with the reaction solvent to elute any trapped free base.

  • Isolation: Concentrate the combined filtrates under reduced pressure to afford the pure piperazine free base.

Self-Validating Quality Control System

To ensure scientific integrity, neither protocol should be assumed successful without empirical validation. This protocol employs a self-validating system based on mass balance and spectroscopic confirmation:

  • Validation Check 1: Mass Balance Causality. Calculate the theoretical mass of the free base. For a mono-TFA salt, the mass should decrease by exactly 114.02 g/mol per mole of substrate. A mass higher than theoretical indicates incomplete TFA removal or solvent trapping; a mass lower indicates product loss (likely into the aqueous phase in Protocol A).

  • Validation Check 2: 19F NMR Spectroscopy. Dissolve a small aliquot of the isolated product in CDCl3 or DMSO-d6 and acquire a 19F NMR spectrum. The complete absence of a sharp singlet at approximately -75.5 ppm (CDCl3) or -74.0 ppm (DMSO-d6) definitively validates the total removal of the trifluoroacetate counterion.

  • Validation Check 3: pH Monitoring (Protocol A only). The system validates itself during extraction if the aqueous layer is continuously monitored. If the pH drops below 12 during extraction, the extraction is fundamentally compromised, prompting the immediate addition of more base before proceeding.

References

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K, ACS Publications. 2

  • Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects, MDPI. 3

  • Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins, ResearchGate. 4

  • Navigating Trifluoroacetate (TFA) Removal from Synthetic Peptides: A Technical Guide, Benchchem. 1

Sources

Application

Application Note: High-Yield Synthesis and Integration of 1-(4-Methoxybenzoyl)piperazine in Peptidomimetics

Executive Summary The development of peptidomimetics is a cornerstone of modern drug discovery, designed to overcome the inherent limitations of natural peptides, such as rapid proteolytic degradation and poor oral bioav...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of peptidomimetics is a cornerstone of modern drug discovery, designed to overcome the inherent limitations of natural peptides, such as rapid proteolytic degradation and poor oral bioavailability. Within this domain, 1-(4-Methoxybenzoyl)piperazine (CAS: 94747-49-6) has emerged as a highly versatile building block. The piperazine core acts as a rigid conformational constraint that mimics natural peptide backbone turns (e.g., β -turns or γ -turns), while the 4-methoxybenzoyl moiety serves as a lipophilic pharmacophore capable of critical hydrogen-bonding interactions within target receptor pockets[1].

This application note provides a comprehensive, self-validating methodology for the solution-phase synthesis of 1-(4-Methoxybenzoyl)piperazine and its downstream integration into Solid-Phase Peptide Synthesis (SPPS) workflows.

Mechanistic Insights & Scaffold Rationale

The utility of 1-(4-Methoxybenzoyl)piperazine in medicinal chemistry relies on its dual structural features. The incorporation of a piperazine ring into a peptide chain replaces a highly flexible amide bond with a metabolically stable, conformationally restricted bioisostere[1]. This restriction pre-organizes the molecule into a bioactive conformation, significantly reducing the entropic cost of receptor binding.

From a synthetic perspective, generating this scaffold requires precise control over nucleophilic acyl substitution. Piperazine is a symmetrical diamine; thus, reacting it with inherently risks the formation of unwanted diacylated byproducts[2]. To achieve high yields of the mono-acylated product, the reaction leverages both statistical control (using an excess of piperazine) and electronic deactivation. Once the first nitrogen is acylated, the strong electron-withdrawing effect of the newly formed amide bond drastically reduces the electron density—and therefore the nucleophilicity and pKa—of the second nitrogen, making diacylation kinetically less favorable[3].

PharmacophoreLogic Core 1-(4-Methoxybenzoyl)piperazine Pip Piperazine Ring Conformational Restraint Core->Pip Aryl 4-Methoxybenzoyl Group Lipophilicity & H-Bonding Core->Aryl Target Target Receptor (e.g., Integrin/CNS) Pip->Target Amide Bond Bioisostere Aryl->Target Pharmacophore Interaction Effect Enhanced Metabolic Stability & Target Affinity Target->Effect Pharmacodynamics

Fig 1. Pharmacophoric logic of the 1-(4-Methoxybenzoyl)piperazine scaffold in drug design.

Quantitative Data Summary

The following table summarizes the optimized parameters for the synthesis and purification of the target scaffold, highlighting the causality behind each metric to ensure reproducible scale-up.

ParameterOptimized ValueCausality / Mechanistic Significance
Stoichiometry (Amine:Acyl) 3.0 : 1.0Excess piperazine creates a statistical barrier, heavily favoring mono-acylation over di-acylation.
Reaction Temperature 0–5 °CSuppresses the highly exothermic nature of acyl substitution, preventing thermal degradation and side reactions[2].
Base Equivalents (TEA) 1.5 eqScavenges the HCl byproduct. Without TEA, HCl protonates unreacted piperazine, destroying its nucleophilicity[2].
Typical Yield 85–92%High efficiency is achieved by strictly maintaining anhydrous conditions and optimal base concentration.
Purity (HPLC) > 98%Achieved post-aqueous workup and optional recrystallization; critical for downstream SPPS integration.

Experimental Protocols

Protocol A: Solution-Phase Synthesis of 1-(4-Methoxybenzoyl)piperazine

This protocol is designed to be self-validating. In-process controls (IPC) are embedded to ensure the reaction proceeds as intended before moving to the next step.

Reagents & Materials:

  • Piperazine (anhydrous, 99%)

  • (98%)[2]

  • Triethylamine (TEA, distilled over CaH₂)

  • Dichloromethane (DCM, anhydrous)

  • Saturated NaCl solution (Brine)

Step-by-Step Methodology:

  • Preparation & Solvation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve piperazine (3.0 mmol) in 15 mL of anhydrous DCM.

    • Causality: Anhydrous DCM is strictly required because trace water will rapidly hydrolyze the highly electrophilic 4-methoxybenzoyl chloride into unreactive 4-methoxybenzoic acid.

  • Base Addition: Add TEA (1.5 mmol) to the stirring solution.

    • Causality: TEA acts as a non-nucleophilic proton sponge. It prevents the generated HCl from protonating the secondary amine of the piperazine, which would otherwise halt the reaction[2].

  • Controlled Acylation: Submerge the flask in an ice-water bath to achieve an internal temperature of 0–5 °C. Dissolve 4-methoxybenzoyl chloride (1.0 mmol) in 5 mL of anhydrous DCM and add it dropwise via an addition funnel over 30 minutes.

    • Causality: Dropwise addition at low temperatures controls the local concentration of the electrophile and manages the exothermic reaction, effectively eliminating the formation of 1,4-bis(4-methoxybenzoyl)piperazine.

  • In-Process Validation (TLC): After 2 hours of stirring at room temperature, sample the reaction. Run a TLC (Eluent: DCM/MeOH 9:1).

    • Self-Validation: The reaction is complete when the UV-active spot corresponding to the acyl chloride (high Rf​ ) disappears, and a new, highly polar UV-active spot (the product) appears at a lower Rf​ .

  • Workup & Purification: Quench the reaction with 10 mL of ice-cold water. Transfer to a separatory funnel and extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The excess piperazine remains largely in the aqueous layer due to its high water solubility.

SynthesisWorkflow A Piperazine (3.0 eq) Nucleophile C Reaction Mixture DCM, TEA, 0-5°C A->C Dissolve & Cool B 4-Methoxybenzoyl Chloride (1.0 eq) Acylating Agent B->C Dropwise Addition D 1-(4-Methoxybenzoyl)piperazine Target Scaffold C->D Nucleophilic Acyl Substitution (HCl Scavenged by TEA) E Peptidomimetic Library via SPPS D->E HATU/DIPEA Coupling

Fig 2. Synthesis workflow of 1-(4-Methoxybenzoyl)piperazine and SPPS integration.

Protocol B: Integration into Solid-Phase Peptide Synthesis (SPPS)

Once synthesized, the free secondary amine of 1-(4-Methoxybenzoyl)piperazine can be coupled to the C-terminus or side chains of a resin-bound peptide to create diverse [4].

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-bound resin (e.g., 2-CTC resin, 0.1 mmol scale) in anhydrous DMF for 30 minutes to expand the polymer matrix and expose the reactive sites.

  • Activation: In a separate vial, dissolve the N-Fmoc-protected amino acid (0.3 mmol) and HATU (0.29 mmol) in 2 mL of DMF. Add DIPEA (0.6 mmol) and stir for 2 minutes.

    • Causality: Standard carbodiimides (like DIC) often fail when coupling to or from secondary amines (like piperazine) due to severe steric hindrance. HATU generates a highly reactive 7-aza-OBt ester intermediate that easily overcomes this steric barrier[4].

  • Coupling: Add the activated mixture to the resin-bound 1-(4-Methoxybenzoyl)piperazine. Agitate at room temperature for 2 hours.

  • Self-Validation (Kaiser Test): Wash the resin thoroughly. Perform a Kaiser test.

    • Self-Validation: A negative result (yellow beads/solution) confirms complete coupling. A positive result (blue beads) indicates unreacted amines, necessitating a second coupling cycle.

References

  • MDPI Molecules. "Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies." MDPI. URL: [Link]

  • National Institutes of Health (NIH) / PMC. "Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway." NIH. URL: [Link]

  • RSC Advances. "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution." Royal Society of Chemistry. URL:[Link]

Sources

Method

Scalable Manufacturing Methods for Methoxybenzoyl Piperazine Derivatives: Application Notes &amp; Protocols

Introduction & Process Rationale Piperazine is a privileged scaffold in medicinal chemistry, forming the core of numerous central nervous system (CNS), cardiovascular, and anti-cancer agents[1]. Methoxybenzoyl piperazine...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Process Rationale

Piperazine is a privileged scaffold in medicinal chemistry, forming the core of numerous central nervous system (CNS), cardiovascular, and anti-cancer agents[1]. Methoxybenzoyl piperazine derivatives—such as the anti-anginal drug Trimetazidine (1-(2,3,4-trimethoxybenzyl)piperazine) and various neuroleptic precursors—represent a highly valuable class of pharmacophores[2][3].

However, the symmetrical nature of the piperazine diamine presents a fundamental process chemistry challenge: achieving high selectivity for mono-substitution (amidation or alkylation) over di-substitution. While bench-scale synthesis often relies on atom-inefficient protecting group strategies (e.g., Boc-protection) to force selectivity[1], commercial scale-up requires direct, protecting-group-free methodologies.

As a Senior Application Scientist, I have structured this guide to detail two field-proven, scalable methodologies for synthesizing methoxybenzoyl piperazines: an optimized batch amidation process and a state-of-the-art continuous flow alkylation process.

Mechanistic Control of Piperazine Functionalization

When reacting piperazine with an electrophile like methoxybenzoyl chloride, reaction kinetics dictate the product distribution. The initial acylation is rapid, but the resulting mono-amide remains nucleophilic. If local concentrations of the electrophile exceed the available piperazine due to poor mixing, the di-amide impurity forms rapidly.

In batch manufacturing, this is mitigated by adding the acid chloride dropwise to a large molar excess of piperazine under highly controlled cryogenic or ice-cooled conditions (0–5 °C)[4].

G Piperazine Piperazine (Excess) Mono Mono-substituted Target (Fast) Piperazine->Mono + Acid Chloride (Controlled Addition) AcidChloride Methoxybenzoyl Chloride AcidChloride->Mono Di Di-substituted Impurity (Slow) Mono->Di + Excess Acid Chloride (Poor Mixing)

Kinetic pathways in piperazine acylation highlighting mono- vs di-substitution.

While excess piperazine drives pseudo-first-order kinetics favoring the mono-adduct, continuous flow chemistry offers a superior alternative for larger scales by ensuring instantaneous mixing and precise stoichiometric control, effectively eliminating the back-mixing that leads to di-alkylation[5].

Protocol 1: Scalable Batch Mono-Amidation

Target: N-(4-Methoxybenzoyl)piperazine Application: Precursor for neuroleptic and analgesic agents.

This protocol utilizes a stoichiometric excess of piperazine to ensure mono-selectivity. It substitutes traditional dichloromethane (DCM) with 2-Methyltetrahydrofuran (2-MeTHF) for improved phase separation and green chemistry compliance.

Step-by-Step Methodology:
  • Reactor Preparation: Charge a 5 L jacketed glass reactor with piperazine (430 g, 5.0 mol, 5.0 eq) and 2-MeTHF (2.5 L). Stir at 250 rpm until complete dissolution.

  • Thermal Control: Circulate coolant to bring the internal reactor temperature to 0–5 °C.

    • Causality: Lower temperatures suppress the thermal energy available to overcome the activation barrier of the secondary acylation, thereby maximizing mono-selectivity[4].*

  • Electrophile Addition: Dissolve 4-methoxybenzoyl chloride (170.6 g, 1.0 mol, 1.0 eq) in 2-MeTHF (500 mL). Feed this solution into the reactor via a dosing pump at a rate of 8-10 mL/min.

    • Causality: Slow addition ensures the electrophile is instantly quenched by the massive excess of piperazine, preventing local pooling of the acid chloride which would otherwise trigger di-amidation.*

  • Aging: Post-addition, allow the reaction to warm to 20 °C and age for 2 hours. Monitor conversion via HPLC.

  • Aqueous Workup: Add 1 L of deionized water. The unreacted excess piperazine partitions entirely into the aqueous phase, while the mono-amide remains in the 2-MeTHF. Wash the organic layer twice with 500 mL of water, dry over Na₂SO₄, and concentrate under reduced pressure to yield the product.

Protocol 2: Continuous Flow Synthesis of Trimetazidine

Target: 1-(2,3,4-Trimethoxybenzyl)piperazine (Trimetazidine) Application: Active Pharmaceutical Ingredient (API) for angina pectoris.

Continuous flow reactors provide superior heat and mass transfer, allowing highly exothermic reactions to be run safely at elevated temperatures (process intensification)[1][5]. This protocol describes the N-alkylation of piperazine using a microreactor setup.

Flow ResA Res A: Piperazine PumpA Pump A ResA->PumpA ResB Res B: Electrophile PumpB Pump B ResB->PumpB Tmixer T-Mixer PumpA->Tmixer PumpB->Tmixer Reactor Coil Reactor (120 °C) Tmixer->Reactor BPR BPR (100 psi) Reactor->BPR Collection Product Collection BPR->Collection

Continuous flow reactor configuration for scalable synthesis of Trimetazidine.

Step-by-Step Methodology:
  • System Priming: Flush the flow system (PFA tubing, 10 mL internal volume) with ethanol at 2.0 mL/min. Set the back-pressure regulator (BPR) to 100 psi.

    • Causality: The BPR pressurizes the system, allowing the ethanol solvent to be heated well above its atmospheric boiling point without outgassing, ensuring a stable, single-phase liquid flow[5].*

  • Reagent Preparation:

    • Stream A: Piperazine (2.0 M in EtOH).

    • Stream B: 2,3,4-Trimethoxybenzyl chloride (1.0 M in EtOH).

  • Reaction Execution: Set HPLC Pump A to 1.0 mL/min and Pump B to 1.0 mL/min. The streams converge at a PEEK T-mixer and enter a coil reactor heated to 120 °C.

    • Causality: The 2:1 stoichiometric ratio combined with rapid diffusion in the micro-channels ensures high mono-selectivity. The 120 °C temperature accelerates the alkylation, reducing the required residence time to exactly 5.0 minutes.*

  • Collection & Isolation: Collect the reactor effluent in a flask cooled in an ice bath. The product is isolated by evaporating the ethanol, dissolving the residue in ethyl acetate, and precipitating the API as a dihydrochloride salt using HCl gas[3].

Quantitative Process Comparison

To justify the transition from batch to flow for late-stage development, the table below compares the critical process parameters (CPPs) and key performance indicators (KPIs) for the synthesis of Trimetazidine.

ParameterTraditional Batch ProcessContinuous Flow Process
Stoichiometry (Piperazine : Electrophile) 5.0 : 1.02.0 : 1.0
Operating Temperature 0 °C to 20 °C120 °C (Pressurized)
Reaction Time / Residence Time 4 - 6 Hours5.0 Minutes
Di-alkylated Impurity Profile 3.5%< 0.5%
Isolated Yield 78%92%
Space-Time Yield (STY) ~0.05 kg L⁻¹ h⁻¹> 1.2 kg L⁻¹ h⁻¹

References

  • Synthesis of N-(3-methoxybenzoyl)-piperazine PrepChem.com [Link]

  • Potential neuroleptics of the orthopramide series; Synthesis of N-substituted 5-(aminosulfonyl)-2-methoxybenzamides Scilit [Link]

  • Continuous Flow Chemistry for Scalable Drug Synthesis AZoLifeSciences[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry National Institutes of Health (NIH)[Link]

  • Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents TÜBİTAK Academic Journals[Link]

Sources

Application

Application Note: Solvent Selection and Reaction Optimization for 1-(4-Methoxybenzoyl)piperazine TFA

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide mechanistic insights, quantitative data, and self-validating protocols for the functionalization of 1-(4-Methoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide mechanistic insights, quantitative data, and self-validating protocols for the functionalization of 1-(4-Methoxybenzoyl)piperazine trifluoroacetate.

Mechanistic Grounding: The Role of the TFA Salt

1-(4-Methoxybenzoyl)piperazine trifluoroacetate (CAS: 1185479-65-5) is a versatile secondary amine building block utilized in the synthesis of novel pharmacological agents, including GPR183 antagonists and soluble epoxide hydrolase (sEH) inhibitors[1][2].

Because it is isolated as a trifluoroacetate (TFA) salt, the piperazine nitrogen is protonated. The high acidity of TFA (pKa = 0.3) and the basicity of the piperazine nitrogen (pKa ~9.5) result in a highly stable ion pair[1]. This protonation stabilizes the molecule during storage but renders the nitrogen non-nucleophilic.

To restore nucleophilicity, an auxiliary base must be introduced. The choice of solvent is the thermodynamic driver of this process. It dictates the dissociation of the ion pair, the stabilization of the transition state, and the management of the resulting trifluoroacetate byproduct. A mismatch between solvent and base will lead to stalled reactions, poor yields, or unwanted side reactions.

Quantitative Solvent Selection Matrix

The following table summarizes the physicochemical properties of common solvents and their mechanistic impact on 1-(4-Methoxybenzoyl)piperazine TFA reactions.

SolventDielectric Constant (ε)Dipole Moment (D)TFA Salt SolubilityRecommended BasePrimary ApplicationByproduct Management
DMF 36.73.82ExcellentDIPEA / TEAAmide Couplings (HATU)Solvates TFA-base salts completely.
DCM 8.91.60ModerateDIPEA / DMAPAmide Couplings (EDC)Requires excess base to prevent TFA activation.
MeCN 37.53.92ModerateK₂CO₃ / Cs₂CO₃N-Alkylation (S_N2)Precipitates inorganic TFA salts, driving reaction.
THF 7.51.75PoorNaBH(OAc)₃Reductive AminationPoor solubility limits use without pre-freebasing.

Logical Decision Workflow

SolventSelection A 1-(4-Methoxybenzoyl) piperazine TFA B Reaction Type? A->B C Amide Coupling (e.g., HATU, EDC) B->C Acylation D N-Alkylation (e.g., Alkyl Halides) B->D SN2 Substitution E Solvent: DMF or DCM Base: DIPEA (3-4 eq) C->E F Solvent: MeCN Base: K2CO3 (Excess) D->F

Fig 1. Decision matrix for solvent and base selection in piperazine TFA salt functionalization.

Self-Validating Experimental Protocols

As an application scientist, it is critical to implement protocols that verify their own success at intermediate stages. The following methodologies are designed with built-in causality and validation checkpoints.

Protocol A: Amide Coupling via HATU in DMF

This protocol is optimized for coupling the piperazine TFA salt with sterically hindered carboxylic acids[3].

  • Reagent Assembly: Dissolve 1-(4-Methoxybenzoyl)piperazine TFA (1.0 eq) and the target carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M).

    • Causality: DMF (ε = 36.7) effectively solvates the highly polar TFA salt and stabilizes the polar transition state of the subsequent acylation.

  • Neutralization: Add DIPEA (3.0 - 4.0 eq) dropwise at 0 °C.

    • Causality: Exactly 1.0 eq of DIPEA is consumed immediately to neutralize the TFA salt, generating the free piperazine and the DIPEA-H⁺ trifluoroacetate ion pair. The remaining 2.0-3.0 eq act as the proton sink for the coupling reaction.

    • Validation Checkpoint: Extract a 1 µL aliquot and spot it on a water-dampened pH strip. A reading of pH 8-9 confirms complete neutralization of the TFA salt. If the pH is <7, the amine remains protonated and nucleophilically inactive.

  • Activation & Coupling: Add HATU (1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Validation Checkpoint: LC-MS monitoring should show the rapid disappearance of the free piperazine mass (m/z 221.1) and the emergence of the product mass.

Protocol B: N-Alkylation via Alkyl Halides in MeCN

This protocol leverages heterogeneous basic conditions to prevent over-alkylation and quaternization[2].

  • Heterogeneous Free-Basing: Suspend 1-(4-Methoxybenzoyl)piperazine TFA (1.0 eq) and anhydrous K₂CO₃ (3.0 eq) in MeCN (0.15 M). Stir vigorously at room temperature for 30 minutes.

    • Causality: MeCN is a polar aprotic solvent that promotes S_N2 reactions by not heavily solvating the nucleophile. K₂CO₃ is insoluble in MeCN, creating a heterogeneous basic environment that slowly releases the free base without risking the degradation of base-sensitive alkyl halides.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise. Heat the mixture to 50-60 °C for 5-8 hours.

    • Validation Checkpoint: As the reaction progresses, the mixture will transition into a heavy, milky suspension. This visual cue indicates the successful metathesis and precipitation of potassium trifluoroacetate and potassium halide salts, which drives the reaction forward via Le Chatelier's principle.

Troubleshooting: The Trifluoroacetamide Pitfall

When performing amide couplings in less polar solvents like DCM using carbodiimides (e.g., EDC·HCl), researchers frequently encounter a critical failure mode: the formation of trifluoroacetamide side products .

  • The Causality: If the TFA salt is not fully neutralized prior to the addition of the coupling agent, local acidic pockets allow the trifluoroacetate anion to act as a competing nucleophile. The activated carboxylic acid intermediate can be outcompeted by the TFA, leading to the erroneous acylation of the piperazine ring by its own counterion.

  • The Solution: To prevent this, always pre-stir the piperazine TFA salt with an excess of base (such as DMAP or DIPEA) in DCM for at least 15 to 30 minutes before introducing EDC·HCl or the carboxylic acid[2]. This ensures the trifluoroacetate is fully sequestered as an inert salt complex before any reactive electrophiles are generated.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in the Synthesis of 1-(4-Methoxybenzoyl)piperazine

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when performing nucleophilic acyl substitutions on symmetric diamines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when performing nucleophilic acyl substitutions on symmetric diamines. Synthesizing 1-(4-Methoxybenzoyl)piperazine via the amidation of piperazine with 4-methoxybenzoyl chloride (anisoyl chloride) presents a classic selectivity problem: maximizing the mono-aroylated target while suppressing the di-acylated byproduct (1,4-bis(4-methoxybenzoyl)piperazine)[1][2].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high yield and purity in your drug development workflows.

Core Mechanistic Challenge

Pathway P Piperazine (Highly Nucleophilic) Mono 1-(4-Methoxybenzoyl)piperazine (Target Mono-product) P->Mono Controlled addition (0-5 °C) AC 4-Methoxybenzoyl Chloride AC->Mono Di 1,4-bis(4-methoxybenzoyl)piperazine (Di-acylated Impurity) AC->Di Mono->Di Excess Acyl Chloride or Poor Mixing

Reaction pathway illustrating the competition between mono-acylation and di-acylation.

Troubleshooting & FAQs

Q1: My reaction yields a 60:40 mixture of mono- and di-acylated piperazine, even when using a 1:1 stoichiometric ratio. What is driving the over-reaction? Causality: The uncontrollable di-acylation often occurs because the mono-acylated intermediate is significantly more soluble in aprotic solvents (like dichloromethane) than the original piperazine[3]. This higher solubility increases the relative concentration of the mono-product in the liquid phase, allowing its secondary amine to outcompete the unreacted piperazine for the remaining 4-methoxybenzoyl chloride. Solution: You must manipulate the kinetics and stoichiometry. Conduct the reaction at 0–5 °C to lower the kinetic energy, and use a large excess of piperazine (typically 5 to 10 equivalents)[2]. Furthermore, ensure dropwise addition of the acyl chloride under vigorous stirring to prevent localized high concentrations of the electrophile.

Q2: I am using 1.1 equivalents of 4-methoxybenzoyl chloride, but my overall yield is still poor, and unreacted starting material remains. Why? Causality: During amidation, one equivalent of hydrochloric acid (HCl) is generated. If you do not include an auxiliary base, this HCl will rapidly protonate the unreacted piperazine. Protonated piperazine is non-nucleophilic, effectively removing it from the reaction pool and artificially skewing your stoichiometry[2]. Solution: Always add 2.0–2.2 equivalents of a non-nucleophilic base, such as Triethylamine (TEA), to act as an acid scavenger[2].

Q3: Using a 10-fold excess of piperazine is not atom-economical for my scale-up. Are there direct stoichiometric alternatives? Causality: Yes, you can utilize the in situ mono-protonation strategy. By mixing free piperazine with piperazine dihydrochloride in a 1:1 ratio in an aqueous or ethanolic buffer, you generate the piperazin-1-ium cation. The protonated nitrogen is sterically and electronically deactivated, directing the acyl chloride to react exclusively at the free amine[1][4]. Solution: Refer to Protocol B below. This method allows for a near 1:1 stoichiometry between the total piperazine content and the acylating agent while maintaining >90% selectivity[4].

Validated Experimental Protocols

Protocol A: Direct Asymmetric Amidation via Excess Piperazine

Best for rapid synthesis where reagent cost is not a limiting factor.

  • Preparation: Dissolve piperazine (10.0 eq) and Triethylamine (2.2 eq) in anhydrous dichloromethane (DCM). Chill the flask to 0–5 °C using an ice bath under an inert nitrogen atmosphere[2].

  • Addition: Dissolve 4-methoxybenzoyl chloride (1.0 eq) in a small volume of DCM. Add this solution dropwise over 2 hours using a syringe pump. Self-Validation Check: The reaction mixture should remain clear initially, with a gradual formation of TEA·HCl salts (white precipitate) confirming the reaction is proceeding.

  • Reaction: Stir for an additional 2 hours at 0 °C, then allow it to slowly warm to room temperature.

  • Workup: Wash the organic layer with water (3x) to remove the massive excess of unreacted piperazine and TEA·HCl. Extract the target compound into 1M HCl, wash the aqueous layer with ethyl acetate to remove any trace di-acylated impurity, and finally basify the aqueous layer to pH >12 with NaOH before extracting the pure 1-(4-Methoxybenzoyl)piperazine into DCM.

Protocol B: The In Situ Mono-Protonation Method

Best for high atom-economy and scale-up.

  • Buffer Formation: In a reaction vessel, combine piperazine (1.0 eq) and piperazine dihydrochloride (1.0 eq) in a 1:1 ethanol/water mixture[3]. Stir for 15 minutes to establish the piperazin-1-ium cation equilibrium.

  • Acylation: Cool the mixture to 0 °C. Add 4-methoxybenzoyl chloride (1.0 eq) dropwise over 30 minutes.

  • Validation & Workup: Stir vigorously for 2 hours. Self-Validation Check: Monitor the pH; it should remain mildly acidic to neutral. If it drops below pH 3, the reaction will stall.

  • Isolation: Evaporate the ethanol under reduced pressure. Wash the remaining aqueous phase with ethyl acetate to remove impurities. Basify the aqueous phase with saturated NaOH to pH 12, then extract the desired mono-product with ethyl acetate[1][4].

Workflow S1 1. Mix Piperazine & Piperazine·2HCl (Aqueous Buffer) S2 2. Form Piperazin-1-ium Cation (Deactivates one Nitrogen) S1->S2 S3 3. Add 4-Methoxybenzoyl Chloride (Dropwise, 0 °C) S2->S3 S4 4. Selective Mono-Aroylation S3->S4 S5 5. Basify (pH > 12) & Extract S4->S5

Step-by-step logic of the in situ mono-protonation workflow for selective acylation.

Protocol C: The N-Boc Protection Route

Best for generating >99% pure material for sensitive in vivo assays.

  • Protection: React piperazine (2.0 eq) with Boc-anhydride (1.0 eq) in DCM at room temperature for 24 hours to yield mono-Boc-piperazine[1].

  • Acylation: React the purified mono-Boc-piperazine (1.0 eq) with 4-methoxybenzoyl chloride (1.05 eq) and TEA (2.0 eq) in DCM at room temperature until complete consumption of the starting material is observed via TLC.

  • Deprotection: Dissolve the intermediate in DCM and add excess trifluoroacetic acid (TFA) at 0 °C. Stir for 2 hours[1].

  • Neutralization: Evaporate the TFA, neutralize with saturated NaHCO₃, and extract to yield the free base of 1-(4-Methoxybenzoyl)piperazine.

Quantitative Method Comparison

MethodologyReagent Stoichiometry (Piperazine : Acyl Chloride)Typical Yield of Mono-ProductSelectivity (Mono : Di)Reaction TimePrimary Advantage
Direct Excess 10:175–85%90:102–4 hRapid execution; minimal steps.
Mono-Protonation 2:1 (Total Piperazine)80–90%95:51–3 hHigh atom economy; avoids large excess.
N-Boc Protection 1:1 (Post-protection)>90% (Overall)>99:124–48 hAbsolute regiocontrol; highest purity.

References

  • Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. Organic Letters.[Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC.[Link]

Sources

Optimization

Technical Support Center: Piperazine Derivatives &amp; Trifluoroacetic Acid

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of excess trifluoroacetic acid (TFA) from piperazine derivatives. As a diprotic weak base, piperazine and its analogues readily form salts with TFA, an acid commonly used in synthesis and purification.[1][2] Residual TFA can, however, interfere with downstream applications, altering biological activity and physicochemical properties.[3][4][5][6] This resource is designed to help you navigate the challenges of TFA removal to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: Why is my purified piperazine derivative a TFA salt?

Piperazine and its derivatives are basic compounds that readily react with acids to form salts.[2] TFA is frequently used as a counter-ion in reverse-phase HPLC for purification or to cleave protecting groups like Boc during synthesis.[5][7][8] During these steps, the basic nitrogen atoms of the piperazine ring are protonated by TFA, forming a stable trifluoroacetate salt.[8] This salt formation is often unavoidable in standard synthetic and purification workflows.

Q2: What are the negative effects of residual TFA in my final compound?

Residual TFA can significantly impact experimental outcomes. As a strong acid, it can alter the pH of assay buffers, potentially denaturing proteins or affecting enzyme kinetics.[4][5] It has been shown to be cytotoxic in cell-based assays, even at nanomolar concentrations, by inhibiting cell proliferation and interfering with signaling pathways.[3][4][9] Furthermore, the presence of the TFA counter-ion can change the solubility, conformation, and aggregation state of your molecule, leading to inconsistent or misleading results.[4] For in-vivo studies, the toxicity of TFA is a major concern.[5][9]

Q3: Is simple lyophilization or evaporation enough to remove TFA?

No, this is a common misconception. While lyophilization or evaporation under vacuum can remove free, unbound TFA, it is ineffective at removing the TFA that is ionically bound to the protonated piperazine nitrogens.[4][5][10] To remove the bound TFA salt, a chemical conversion to the free base or an ion exchange is necessary.

Q4: How can I confirm that TFA has been successfully removed?

Several analytical techniques can quantify residual TFA. 19F-NMR is a highly sensitive and specific method for detecting and quantifying fluorine-containing compounds like TFA.[11] Ion chromatography is another robust method for separating and quantifying trace amounts of TFA in various samples, including pharmaceutical buffers.[12][13] For a qualitative check, the pH of a solution of your compound in water can be indicative; a neutral or basic pH suggests successful removal of the acidic TFA.

Troubleshooting Guide

This section addresses specific problems you may encounter during the TFA removal process.

Problem 1: My compound is an oil or highly water-soluble, preventing removal of the TFA salt by standard precipitation or extraction.

This is a frequent challenge with polar molecules like many piperazine derivatives.[14]

  • Solution: Solid-Phase Extraction (SPE) or Ion-Exchange Chromatography. These techniques are ideal for highly polar or water-soluble compounds.

    • Cation-Exchange Resins: Use a strong cation-exchange resin (e.g., PoraPak Rxn CX). The protonated piperazine derivative will bind to the negatively charged resin, allowing the TFA counter-ion to be washed away.[15] The desired free-base compound can then be eluted with a basic solution, such as methanol with ammonia.[15]

    • Basic Scavenger Resins: Alternatively, a basic ion-exchange resin (e.g., Amberlyst A-21) can be used to "scavenge" the TFA from a solution of the compound, leaving the free-base piperazine derivative in solution.[16][17] This method avoids an aqueous workup entirely.[16]

Problem 2: After performing a basic wash (liquid-liquid extraction), my compound still appears to be the TFA salt.

This can happen if the basic wash is not efficient enough or if the compound has some solubility in the aqueous layer.

  • Causality: The TFA salt of a piperazine derivative is an equilibrium between the protonated piperazine and the trifluoroacetate anion. To convert it to the free base, a stronger base is needed to deprotonate the piperazine nitrogens fully.

  • Troubleshooting Steps:

    • Check the pH: Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to deprotonate the piperazine completely. Use a stronger base (e.g., 1M NaOH) instead of a weaker one (e.g., saturated sodium bicarbonate) if necessary.[18]

    • Multiple Extractions: Perform multiple extractions (at least 3-4 times) with the organic solvent to ensure complete recovery of the free-base compound.

    • Salting Out: If your compound has some water solubility, adding a salt like sodium chloride (brine wash) to the aqueous layer can decrease the solubility of your organic compound in the aqueous phase, improving its partitioning into the organic layer.

Problem 3: I need a non-aqueous method to remove TFA because my compound is sensitive to water.

For water-sensitive compounds, aqueous workups are not feasible.

  • Solution 1: Basic Scavenger Resins. As mentioned in Problem 1, this is an excellent water-free method. The TFA salt is dissolved in an anhydrous organic solvent (like dichloromethane or methanol), and the basic resin is added.[16][17] After stirring, the resin (now bound to TFA) is simply filtered off, and the solvent is evaporated to yield the free-base product.[19]

  • Solution 2: Azeotropic Removal with a Volatile Base. For some compounds, adding a volatile base like triethylamine or ammonia, followed by repeated co-evaporation with a solvent like methanol or toluene, can help remove the TFA as a more volatile salt.[20][21] However, this method may not be completely effective and is generally less robust than using a scavenger resin.

Problem 4: I performed an HCl exchange, but I suspect TFA is still present.

The HCl exchange method relies on displacing the weaker acid (TFA) with a stronger, more volatile acid (HCl).[10] Incomplete removal can occur.

  • Causality: The exchange is an equilibrium process. For it to be effective, multiple cycles are required to drive the equilibrium towards the hydrochloride salt.

  • Troubleshooting Steps:

    • Increase Repetitions: A single HCl wash and lyophilization is often insufficient. At least three cycles of dissolving the compound in a dilute HCl solution (e.g., 2-10 mM) and lyophilizing are recommended for complete exchange.[5][7][22]

    • Verify HCl Concentration: Ensure the HCl concentration is appropriate. Concentrations below 2 mM may lead to incomplete exchange, while concentrations above 10 mM could risk modifying sensitive peptides or compounds.[4][7]

    • Confirm with Analysis: Use 19F-NMR to confirm the absence of TFA after the exchange process.[11]

Visual Workflows and Data

Decision Tree for TFA Removal Method Selection

This diagram provides a logical workflow to help you choose the most appropriate TFA removal method based on your compound's properties.

TFARemovalDecisionTree start Start: Piperazine-TFA Salt is_water_sensitive Is the compound water sensitive? start->is_water_sensitive is_soluble_org Soluble in immiscible organic solvent? is_water_sensitive->is_soluble_org No method_scavenger Use Basic Scavenger Resin (Non-aqueous workup) is_water_sensitive->method_scavenger Yes is_water_soluble Is the compound highly water-soluble or an oil? is_soluble_org->is_water_soluble No method_extraction Perform Basic Liquid-Liquid Extraction (e.g., with NaOH) is_soluble_org->method_extraction Yes method_ion_exchange Use Cation-Exchange Chromatography (SPE) is_water_soluble->method_ion_exchange Yes method_hcl Consider HCl Exchange & Lyophilization is_water_soluble->method_hcl No

Caption: Decision tree for selecting a TFA removal method.

Mechanism of TFA Removal by Cation-Exchange Resin

This diagram illustrates how a strong cation-exchange resin works to separate the piperazine derivative from the TFA counter-ion.

CationExchangeMechanism cluster_initial 1. Loading cluster_binding 2. Binding & Wash cluster_elution 3. Elution Pip_TFA [Pip-H]⁺TFA⁻ Resin_Initial Resin-SO₃⁻ Pip_TFA->Resin_Initial Binds to resin Pip_Bound Resin-SO₃⁻[H-Pip]⁺ TFA_Washed TFA⁻ (Washed Away) Pip_Bound->TFA_Washed TFA⁻ does not bind Resin_Final Resin-SO₃⁻NH₄⁺ Pip_Bound->Resin_Final Regenerates resin NH3 + NH₃/MeOH Pip_Free Pip (Free Base) NH3->Pip_Free Elutes free base

Caption: Mechanism of TFA removal using a cation-exchange resin.

Comparison of Common TFA Removal Methods
MethodPrincipleAdvantagesDisadvantagesBest Suited For
Basic Liquid-Liquid Extraction Acid-base neutralization and phase separation.[18]Simple, rapid, and inexpensive for lab-scale work.Not suitable for water-soluble compounds or emulsions; requires organic solvents.Water-insoluble piperazine derivatives that are stable to basic conditions.
Solid-Phase Extraction (SPE) / Ion Exchange Differential binding to a solid support.[23][24]High efficiency; amenable to automation; suitable for polar and water-soluble compounds.[23]Requires specific cartridges/resins; can have lower recovery if binding/elution is not optimized.Polar, water-soluble, or oily compounds where extraction is impractical.[14]
Basic Scavenger Resins Irreversible capture of acid by a polymer-bound base.[19][25]Non-aqueous workup; high product purity; simple filtration to remove resin.[16][19]Resins can be expensive; reaction time may be needed for complete scavenging.Water-sensitive compounds or when a non-aqueous workflow is required.[17]
HCl Exchange & Lyophilization Displacement of TFA with a stronger, volatile acid (HCl).Effective for converting to a common, biocompatible salt form.[4][5]Requires multiple, time-consuming lyophilization cycles; product is an HCl salt, not a free base.[22]Peptides and compounds intended for biological assays where a chloride salt is acceptable.[7]

Detailed Protocols

Protocol 1: TFA Removal Using a Basic Scavenger Resin

This protocol is ideal for generating the free base of a piperazine derivative under non-aqueous conditions.

  • Preparation: Choose a basic scavenger resin (e.g., Amberlyst A-21, PL-HCO3 MP SPE). Use approximately 3-5 molar equivalents of the resin's capacity relative to the amount of TFA salt.

  • Dissolution: Dissolve the piperazine-TFA salt in a suitable anhydrous solvent (e.g., Dichloromethane, Methanol, or Acetonitrile).

  • Scavenging: Add the scavenger resin to the solution. Stir the mixture at room temperature. Reaction time can vary from 1 to 12 hours. Monitor the reaction by TLC or LC-MS to check for the disappearance of the starting salt.

  • Filtration: Once the reaction is complete, filter the mixture to remove the resin. Wash the resin with a small amount of the solvent to recover any adsorbed product.

  • Isolation: Combine the filtrate and washes. Evaporate the solvent under reduced pressure to yield the piperazine derivative as a free base.[16]

Protocol 2: TFA Removal Using Strong Cation-Exchange (SCX) SPE

This protocol is effective for polar or water-soluble piperazine derivatives.[15]

  • Cartridge Conditioning: Condition an SCX SPE cartridge (e.g., PoraPak Rxn CX) by washing it with methanol followed by water or the initial loading buffer.

  • Sample Loading: Dissolve the piperazine-TFA salt in a suitable solvent (e.g., 50/50 methanol/water) and load it onto the conditioned cartridge.[15] The positively charged piperazinium ion will bind to the stationary phase.

  • Washing: Wash the cartridge with a mild acid (e.g., 0.1% formic acid in water) to remove the unbound TFA anions, followed by a methanol wash to remove the water and acid.[15]

  • Elution: Elute the desired compound from the cartridge using a basic solution, such as 5% ammonium hydroxide in methanol. This deprotonates the piperazine, releasing it from the resin.[15]

  • Isolation: Collect the basic eluate and evaporate the solvent under reduced pressure to obtain the free-base piperazine derivative. A recovery of >95% is often achievable.[15]

References

  • StratoSpheres SPE for TFA Removal. (n.d.). Polymer Laboratories.
  • How can I free-base my amine from TFA salt? (n.d.). ECHEMI.
  • The Hidden Variable: How Residual Trifluoroacetic Acid (TFA) Impacts Peptide Bioactivity. (2025). BenchChem.
  • Determination of Residual Trifluoroacetate in Protein Purification Buffers and Peptide Preparations by Reagent-Free™ Ion Chromatography. (n.d.). Dionex.
  • Should I Have TFA Removed from My Peptide? (2025, July 10). LifeTein.
  • Routine Determination of Trifluoroacetic Acid (TFA) and Difluoroacetic Acid (DFA) in Surface and Drinking Water. (n.d.). Waters Corporation.
  • Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography. (2004, June 11). PubMed.
  • Navigating Trifluoroacetate (TFA) Removal from Synthetic Peptides: A Technical Guide. (2025, December). BenchChem.
  • How can I remove TFA? (2015, April 28). ResearchGate.
  • Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. (2025, August 5). ResearchGate.
  • TFA removal service: switch to acetate or HCl salt form of peptide. (n.d.). LifeTein.
  • The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas. (2022, August 29). PMC.
  • Technical Support Center: Rotigaptide Desalting and Trifluoroacetic Acid (TFA) Removal. (2025). BenchChem.
  • Validation of an 19F NMR Method for the Detection of TFA in Peptides as per Current USP Guidelines. (2016, April 21). Biopharma Asia.
  • Post Cleavage Purification and Analysis of Peptides; TFA removal. (n.d.). AAPPTec.
  • Impact of Counter-ion in Peptide on Studies in Different Research Fields. (2019, July 18). GenScript.
  • TFA Removal from Reaction. (2017, July 20). ResearchGate.
  • Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). (2025). BenchChem.
  • Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. (n.d.). ProQuest.
  • Choosing the solid-phase extraction media for synthetic peptide clean-up. (n.d.). Biotage.
  • Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. (n.d.). PubMed.
  • Trifluoroacetic acid (TFA) or formic acid in solid phase extraction prior to ESI-LC-MS analysis? (2015, February 26). ResearchGate.
  • Boc Removals with TFA in Peptide Synthesis. (2013, March 15). Reddit.
  • Ion chromatography. (n.d.). Wikipedia.
  • Ion Exchange Chromatography. (n.d.). Ecolab.
  • Comparative Efficacy of Polyamine-Based Scavenger Resins. (2012). SCIRP.
  • TFA Does Not Permanently Affect Retention on Cogent TYPE‑C HPLC Columns. (2026, February 11). MicroSolv Technology Corporation.
  • how to remove residual TFA from peptides after HPLC. (2009, July 16). Chromatography Forum.
  • Introduction to Ion Exchange Chromatography. (n.d.). Bio-Rad.
  • Why are Salts Removed before Ion-Exchange Chromatography? (2017, February 12). StackExchange.
  • Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX; Isolation of the Purified Free-Base Product. (n.d.). Waters.
  • An efficient route from trifluoroacetates to water soluble free amines using Diaion HP-20. (2006, February 15). PubMed.
  • Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid. (2018, March 22). R&D World.
  • Sample Preparation in Ion Exchange Chromatography. (n.d.). Sigma-Aldrich.
  • Scavenger Resins. (n.d.). Amerigo Scientific.
  • Drug–drug salts of mefenamic acid\tolfenamic acid and piperazine to improve physicochemical properties for potential veterinary use. (n.d.). CrystEngComm (RSC Publishing).
  • A Technical Guide to the Physicochemical Properties of Piperazine Salts. (2025). BenchChem.
  • Manufacturing Doubt: How Industry Downplays TFA's Toxicity. (2025, September 29). PAN Europe.
  • How to remove TFA salt from my compound which has a cyclen derivative? (2016, December 26). ResearchGate.
  • Piperazine acetic acid-TFA salt. (n.d.). PubChem.
  • What is the PFAS Trifluoroacetic Acid (TFA) and how to remove/filter T. (2024, May 29). Tappwater.
  • Solvent effects on diketopiperazine formation from N-terminal peptide residues. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. (2025, August 7). ResearchGate.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-(4-Methoxybenzoyl)piperazine TFA Solubility in Ether

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering solubility or precipitation issues with 1-(4-Methoxybenzoyl)piperazine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering solubility or precipitation issues with 1-(4-Methoxybenzoyl)piperazine trifluoroacetic acid (TFA) salt when using diethyl ether.

Because "solubility issues" in organic synthesis can mean two entirely different things depending on your goal—either an inability to dissolve the compound for a reaction, or an inability to precipitate the compound after deprotection—this guide addresses the physicochemical causality and provides self-validating protocols for both scenarios.

Physicochemical Context & Causality

1-(4-Methoxybenzoyl)piperazine is a versatile intermediate often used in the synthesis of pharmacological agents, such as GPR183 antagonists[1]. The molecule features a lipophilic 4-methoxybenzoyl group and a basic piperazine ring.

When isolated as a TFA salt (typically following a Boc-deprotection step), the secondary amine of the piperazine ring is protonated, forming a highly polar ion pair with the trifluoroacetate anion[2].

  • The Precipitation Paradox ("Oiling Out"): When attempting to precipitate the TFA salt from a cleavage cocktail using cold diethyl ether, researchers frequently observe the formation of a sticky oil rather than a crystalline solid[3]. This is a liquid-liquid phase separation (LLPS). The residual TFA acts as a plasticizer and co-solvent, lowering the lattice energy of the crystal. The competing affinities of the lipophilic methoxybenzoyl group and the highly polar piperazinium-TFA pair trap the compound in a metastable, viscous coacervate phase[4].

  • The Dissolution Barrier: Conversely, if a researcher attempts to dissolve the isolated TFA salt in diethyl ether for downstream functionalization (e.g., alkylation), it will fail. Diethyl ether's low dielectric constant (ε ≈ 4.3) cannot overcome the strong electrostatic interactions of the ion pair[5].

Quantitative Data Profile

Summarized below are the critical physicochemical parameters dictating the behavior of this compound.

PropertyValueCausality / Impact
Molecular Weight (Freebase) 220.27 g/mol Baseline mass for stoichiometric calculations.
Molecular Weight (TFA Salt) 334.29 g/mol Accounts for the 1:1 stoichiometry of the trifluoroacetate counterion.
Piperazine N-H pKa ~9.7Dictates that an aqueous pH > 10.5 is required for complete deprotonation.
Solubility (Freebase) Soluble in Ether, DCM, EtOAcNeutral, lipophilic state; readily partitions into non-polar organic solvents.
Solubility (TFA Salt) Insoluble in Ether; Soluble in MeOH, H2OCharged ion-pair state; requires high-dielectric solvents to break the lattice.
19F NMR Shift (TFA) ~ -75.0 ppmDiagnostic peak used to validate the complete removal of residual TFA[2].

Troubleshooting Workflows

G Symptom Solubility Issue in Ether Goal1 Goal: Dissolve Salt in Ether (e.g., for extraction) Symptom->Goal1 Goal2 Goal: Precipitate Salt (e.g., post-Boc deprotection) Symptom->Goal2 Action1 Perform Salt-to-Freebase Conversion (pH > 10) Goal1->Action1 Action2 Issue: Oiling Out / Emulsion Goal2->Action2 Fix1 Extract Freebase into Ether Action1->Fix1 Fix2 1. Evaporate excess TFA 2. Use cold MTBE/Ether 3. Triturate vigorously Action2->Fix2

Troubleshooting workflow for ether solubility issues of piperazine TFA salts.

Frequently Asked Questions (FAQs)

Q1: I just cleaved the Boc group using 50% TFA in DCM. When I added cold diethyl ether to precipitate the 1-(4-Methoxybenzoyl)piperazine TFA salt, it formed a sticky oil at the bottom of the tube. How do I get a solid? A1: The oiling out is caused by residual TFA acting as a co-solvent, preventing crystallization[3]. Diethyl ether is miscible with TFA, creating a localized micro-environment where the salt prefers to remain as a solvated liquid. To fix this, you must physically remove the excess TFA before adding the anti-solvent. Co-evaporation with a volatile solvent (like methanol or toluene) under a nitrogen stream or rotary evaporator is highly effective[4]. Furthermore, switching your anti-solvent from diethyl ether to Methyl tert-butyl ether (MTBE) often forces crystallization more aggressively due to its bulkier, less coordinating nature[6].

Q2: I purchased or isolated the TFA salt of 1-(4-Methoxybenzoyl)piperazine, but my next synthetic step requires it to be dissolved in anhydrous ether. It just floats as a cloudy suspension. What is going wrong? A2: You are attempting to dissolve a highly polar, charged ion pair in a non-polar solvent. The TFA salt will never dissolve in diethyl ether[5]. You must break the ion pair by performing a free-basing extraction. By treating the salt with an aqueous base (pH > 10), you neutralize the piperazinium ion, yielding the neutral freebase, which will seamlessly dissolve in the ether layer.

Validated Experimental Protocols

Protocol A: Rescuing an "Oiled Out" TFA Salt (Precipitation)

Use this protocol if your goal is to isolate the TFA salt as a dry, workable solid after a deprotection step.

  • Re-dissolution: If your compound has oiled out in the TFA/ether mixture, do not discard it. Re-dissolve the oil by adding a minimal volume of Methanol (MeOH) or Dichloromethane (DCM) until the solution is homogenous.

  • TFA Evaporation: Transfer the solution to a round-bottom flask. Evaporate the solvent under reduced pressure (rotary evaporator). To azeotropically remove residual TFA, add 5–10 mL of Toluene or MeOH and evaporate to dryness. Repeat this co-evaporation step 2 to 3 times[4].

  • Anti-Solvent Preparation: Chill Methyl tert-butyl ether (MTBE) or Diethyl Ether to -20°C in a dry ice/acetone bath. (MTBE is recommended for stubborn oils).

  • Precipitation: Add 10 volumes of the cold anti-solvent to the concentrated residue[3].

  • Trituration: Vigorously scratch the inside of the flask with a glass stirring rod. The mechanical sheer forces induce nucleation, converting the oil into a white flocculent solid.

  • Isolation: Centrifuge the suspension at 3000 rpm for 5 minutes, decant the supernatant, and wash the pellet twice more with cold ether. Dry under high vacuum.

  • Self-Validation Step: Dissolve a small aliquot in deuterated solvent (e.g., DMSO-d6) and run a 19F NMR. A sharp singlet at approximately -75.0 ppm confirms the presence of the TFA counterion[2]. Weigh the solid to ensure the mass aligns with the TFA salt molecular weight (334.29 g/mol ).

Protocol B: Free-basing to Achieve Ether Solubility

Use this protocol if your goal is to dissolve the compound in ether for downstream organic reactions.

Freebase Salt TFA Salt (Insoluble in Ether) Base Base Salt->Base Deprotonation Free Freebase (Soluble in Ether) Base->Free Ether Extraction

Chemical state transition for solubilizing piperazine derivatives in ether.
  • Aqueous Suspension: Suspend the 1-(4-Methoxybenzoyl)piperazine TFA salt in distilled water (approx. 10 mL per gram of salt).

  • Basification: Slowly add 1M NaOH (aq) or saturated aqueous Na₂CO₃ dropwise while stirring.

  • Self-Validation Step (Critical): Check the aqueous phase with pH paper. Continue adding base until the pH is strictly > 10. Because the pKa of the piperazine secondary amine is ~9.7, a pH of 10.5+ ensures >90% conversion to the neutral freebase.

  • Extraction: Add an equal volume of diethyl ether to the aqueous mixture. Transfer to a separatory funnel.

  • Phase Separation: Shake vigorously (venting frequently to release pressure). Allow the layers to separate. The freebase will partition entirely into the top organic (ether) layer.

  • Washing & Drying: Collect the ether layer. Extract the aqueous layer two more times with fresh ether to maximize yield. Combine the ether layers, wash once with brine, and dry over anhydrous Na₂SO₄.

  • Final Isolation: Filter off the drying agent. The resulting ether solution now contains your fully dissolved 1-(4-Methoxybenzoyl)piperazine freebase, ready for downstream chemistry.

Sources

Optimization

Prep-HPLC Technical Support Center: Optimizing Benzoyl Piperazine Purification

Welcome to the Technical Support Center for preparative High-Performance Liquid Chromatography (Prep-HPLC). This guide is specifically engineered for researchers and drug development professionals tasked with isolating b...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for preparative High-Performance Liquid Chromatography (Prep-HPLC). This guide is specifically engineered for researchers and drug development professionals tasked with isolating benzoyl piperazine derivatives.

Benzoyl piperazines present a unique chromatographic challenge: they possess a highly UV-active, hydrophobic benzoyl moiety coupled with a weakly basic secondary or tertiary amine in the piperazine ring. This dual nature often leads to unpredictable retention, severe peak tailing, and poor column loadability. This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to optimize your purification workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: Why do my benzoyl piperazine derivatives exhibit severe peak tailing and poor resolution during scale-up?

The Causality: Benzoyl piperazines contain basic nitrogen atoms with a typical pKa around 9. In standard neutral or slightly acidic mobile phases, these nitrogens are fully protonated. Simultaneously, traditional silica-based stationary phases contain residual silanol groups (-SiOH) that ionize to -SiO⁻ at a pH above 4. The protonated piperazine undergoes strong ionic adsorption with these ionized silanols[1][2]. This secondary ionic interaction disrupts the primary hydrophobic retention mechanism, leading to asymmetrical peak tailing, broad elution bands, and reduced resolution.

The Solution: Shift the mobile phase pH to fundamentally alter the ionization state of your target. Using a high-pH buffer (e.g., 10 mM Ammonium Bicarbonate, pH 9.5) deprotonates the basic piperazine nitrogen. This neutralizes the molecule, eliminating ionic interactions with silanols and increasing its hydrophobicity, which drastically enhances retention and peak symmetry[3][4].

Q2: How do I choose between acidic (TFA) and basic (Ammonium Bicarbonate) modifiers for my preparative runs?

The Causality: The choice of modifier dictates the ionization state of both your target molecule and the silica matrix, which directly impacts column loadability and downstream processing.

  • Acidic Modifiers (0.1% TFA, pH ~2): TFA protonates both the piperazine and the silanol groups. While suppressing silanol ionization reduces tailing, the protonated piperazine becomes highly polar and elutes very early with poor retention[3][5]. Furthermore, TFA is a strong ion-pairing agent that can suppress MS signals and leave residual salts that are difficult to remove during lyophilization.

  • Basic Modifiers (10 mM NH₄HCO₃, pH ~9.5): Deprotonates the piperazine into its neutral free base. The neutral molecule is highly retained on C18 phases, allowing for higher organic solvent concentrations during elution. Higher organic content significantly accelerates post-purification solvent removal (rotary evaporation) and improves concentration overloading[1][4][6].

Critical Warning: If operating at high pH, you must use columns packed with ethylene-bridged hybrid (BEH) silica or specifically designed high-pH tolerant particles. Standard silica dissolves rapidly at pH > 7, leading to catastrophic column failure[7][8].

Q3: My preparative column pressure spikes and the bed collapses after injecting crude benzoyl piperazine dissolved in DMSO. How do I prevent this?

The Causality: This is caused by "viscous fingering" and in-column precipitation. When a large volume of crude sample dissolved in 100% DMSO (a highly viscous, strong solvent) is injected into a highly aqueous mobile phase, the benzoyl piperazine can rapidly precipitate at the column head. The combination of poor aqueous solubility and the pressure shock of large injection volumes causes early column failure and chromatographic bed collapse[9].

The Solution: Implement a "sandwich" injection method or dilute the DMSO sample with 20-30% of your starting mobile phase before injection to pre-emptively crash out insoluble impurities. Additionally, utilize Optimum Bed Density (OBD) preparative columns, which are mechanically designed to resist bed failure under high-throughput conditions[9].

Part 2: Visualizing Chromatographic Interactions

To understand the root cause of peak tailing and how to mitigate it, review the interaction pathway below.

SilanolMitigation Piperazine Protonated Piperazine (Basic Nitrogen) Interaction Ionic Adsorption (Severe Peak Tailing) Piperazine->Interaction Silanol Ionized Silanol (-SiO⁻) (Stationary Phase) Silanol->Interaction Mitigation1 High pH Mobile Phase (Deprotonates Piperazine) Mitigation1->Piperazine Neutralizes Mitigation2 Hybrid Silica / End-capping (Shields Silanols) Mitigation2->Silanol Blocks

Caption: Mechanism of silanol-induced peak tailing for basic piperazines and targeted mitigation strategies.

Part 3: Quantitative Data & Modifier Selection

Selecting the correct volatile modifier is critical for balancing chromatographic resolution with the practicalities of downstream solvent removal.

Table 1: Comparison of Volatile Mobile Phase Modifiers for Prep-HPLC of Basic Compounds

ModifierTypical Conc.pH RangeVolatility / RemovalImpact on Benzoyl Piperazines
Trifluoroacetic Acid (TFA) 0.1% v/v~2.0Good (Leaves TFA salts)Protonates amine; poor retention, strong ion-pairing[5].
Formic Acid (FA) 0.1% v/v~2.7ExcellentProtonates amine; moderate tailing, good MS compatibility.
Ammonium Acetate 10 mM~6.8GoodPartial ionization; often results in severe peak tailing[3].
Ammonium Bicarbonate 10 mM9.0 - 10.0Excellent (Breaks down to NH₃ + CO₂)Deprotonates amine; excellent retention, sharp peaks, high loadability[4][7].

Part 4: Standard Operating Procedures (SOP)

Protocol: 2-Step Orthogonal pH Purification Workflow

This self-validating methodology leverages pH-driven selectivity changes. Step 1 utilizes high pH for primary mass-loading (where the neutral basic compound has maximum capacity). Step 2 utilizes low pH to alter the selectivity, stripping away any co-eluting impurities that share the same hydrophobicity at high pH but possess different ionization profiles[4].

Step 1: Primary High-pH Purification (Mass Isolation)
  • Stationary Phase Selection: Install a high-pH tolerant Hybrid C18 Preparative Column (e.g., BEH technology, 5 µm, 19 × 150 mm)[8].

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Bicarbonate in highly purified water, adjusted to pH 9.5. Filter through a 0.22 µm membrane[7].

    • Buffer B: 100% HPLC-grade Acetonitrile.

  • Sample Preparation: Dissolve the crude benzoyl piperazine in a 1:1 mixture of DMSO and Acetonitrile. Filter the sample through a 0.22 µm PTFE syringe filter to remove particulates that could clog the column frit[3].

  • Gradient Execution: Run a linear gradient from 10% B to 60% B over 15 minutes. Because the piperazine is deprotonated, it will be highly retained and elute in the organic-rich portion of the gradient.

  • Fraction Collection: Trigger collection via UV detection at 254 nm (targeting the benzoyl chromophore).

Step 2: Orthogonal Low-pH Polishing (Achieving >99% Purity)
  • Sample Re-conditioning: Pool the target fractions from Step 1. Dilute the pool with an equal volume of aqueous 0.1% TFA to lower the overall organic content and protonate the sample.

  • Mobile Phase Preparation:

    • Buffer A: 0.1% TFA in Water[5].

    • Buffer B: 0.1% TFA in Acetonitrile.

  • Gradient Execution: Re-inject the diluted pool. Run a gradient from 5% B to 40% B over 15 minutes. Impurities that co-eluted at high pH will now exhibit different retention factors, resolving cleanly from the main peak.

  • Solvent Removal: Pool the final pure fractions and lyophilize.

PrepWorkflow Crude Crude Benzoyl Piperazine (in DMSO) Filter Sample Filtration (0.22 µm PTFE) Crude->Filter Injection Sample Injection (Volume Overloading) Filter->Injection Conditioning Column Conditioning (High pH, 10mM NH4HCO3) Conditioning->Injection Elution Gradient Elution (Water/MeCN + NH4HCO3) Injection->Elution Decision Purity > 98%? Elution->Decision Polishing Orthogonal Polishing (Low pH, 0.1% TFA) Decision->Polishing No Lyophilization Fraction Pooling & Solvent Removal Decision->Lyophilization Yes Polishing->Lyophilization

Caption: Step-by-step logic flow for the 2-step orthogonal pH purification of basic piperazines.

References

  • WO2015040635A2 - Purification of organic compounds by surfactant mediated preparative hplc - Google P
  • (PDF) High performance liquid chromatography quality control - ResearchGate. researchgate.net.[Link]

  • Development of a 2-Step Liraglutide Purification Process on a Single Stationary Phase - Phenomenex. phenomenex.com.[Link]

  • How to use preparative HPLC | Technical Support | GL Sciences. glsciences.com.[Link]

  • DEVELOPMENT AND THE VALIDATION OF HPLC METHOD - IJCRT.org. ijcrt.org.[Link]

  • 5 µm Preparative HPLC Column. lcms.cz.[Link]

  • Principles in preparative HPLC - University of Warwick. warwick.ac.uk.[Link]

  • The Horror of Sample Adsorption to Containers (Part 1) - Shimadzu. shimadzu.com.[Link]

Sources

Troubleshooting

Resolving aggregation issues with piperazine salts in solution

Welcome to the Technical Support Center for Piperazine Formulation and Assay Troubleshooting. As a Senior Application Scientist, I have designed this guide to move beyond superficial fixes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperazine Formulation and Assay Troubleshooting. As a Senior Application Scientist, I have designed this guide to move beyond superficial fixes. Instead, we will focus on the thermodynamic and physicochemical causality of piperazine aggregation, providing you with self-validating protocols to ensure the integrity of your drug development workflows.

Piperazine is a cyclic diamine widely utilized as a structural building block in pharmaceuticals. However, its unique physicochemical properties often lead to problematic aggregation in aqueous solutions. Piperazine is a weak base with two distinct pKa​ values: 5.35 and 9.73 at 25 °C[1]. In an aqueous environment, especially at physiological pH (~7.4), piperazine exists predominantly as a monocation.

The primary driver of aggregation is the formation of robust supramolecular networks. Crystallographic and solution-phase studies reveal that piperazine salts frequently self-assemble into centrosymmetric four-ion aggregates characterized by R44​(12) hydrogen-bonding ring motifs[2]. These networks are stabilized by extensive N–H···O interactions between the protonated piperazine nitrogens and the counterions or water molecules[3]. When the local concentration exceeds the Critical Aggregation Concentration (CAC), these highly ordered microscopic clusters transition into colloidal aggregates, leading to assay interference, inconsistent bioactivity, and visible precipitation[4].

Troubleshooting Guides & FAQs

Q1: My piperazine-based lead compound forms a cloudy suspension in my in vitro assay buffer (pH 7.4). How can I resolve this? A1: The cloudiness indicates that your compound has surpassed its solubility limit or CAC, forming colloidal aggregates. Because piperazine's basicity drives strong intermolecular hydrogen bonding, slight shifts in local pH during compound addition can trigger rapid supersaturation[5]. Resolution Strategy: First, perform a serial dilution to determine if the bioactivity is maintained at concentrations below the CAC[4]. If high concentrations are mandatory, introduce a non-ionic detergent (e.g., 0.01% Tween-20) or a carrier protein like BSA (0.1 mg/mL) to the assay buffer prior to compound addition. These additives disrupt the hydrophobic and hydrogen-bonding interfaces of the aggregates, maintaining the piperazine salt in its monomeric state[4].

Q2: I am observing steep, non-sigmoidal concentration-response curves (CRCs) and inconsistent enzyme inhibition. Is this related to my piperazine salt? A2: Yes. Steep CRCs are a classic hallmark of assay interference by colloidal aggregation[4]. Aggregates can non-specifically adsorb target proteins, leading to false-positive inhibition or erratic readouts. Resolution Strategy: You must validate whether the inhibition is mechanism-based or aggregation-based. Pre-incubate your piperazine compound in the assay buffer for 5 minutes before adding the target enzyme. If the compound is an aggregator, the prolonged pre-incubation often exacerbates colloid formation, drastically altering the apparent IC50​ [4].

Q3: Does the choice of counterion actively dictate the aggregation propensity of piperazine? A3: Absolutely. The counterion directly dictates the crystal lattice energy and the hydration shell in solution. For instance, piperazine pyrophosphate is substantially insoluble in water due to highly stable ionic cross-linking[6]. Conversely, formulating piperazine with counterions that disrupt the R44​(12) motifs can exponentially increase solubility. For example, the 1:1 salt of meclofenamic acid with piperazine is over 2700-fold more soluble than the free acid[7]. Common highly soluble pharmaceutical salts include piperazine citrate and adipate[8].

G Start Observe Cloudiness or Inconsistent Bioactivity CheckpH Check Buffer pH vs pKa (5.35, 9.73) Start->CheckpH IsAgg Is Concentration > CAC? CheckpH->IsAgg pH optimized ChangeSalt Screen New Counterions (e.g., Citrate, Adipate) CheckpH->ChangeSalt Poor solubility LowerConc Lower Concentration Below CAC IsAgg->LowerConc Yes AddDet Add Non-ionic Detergent (e.g., 0.01% Tween-20) IsAgg->AddDet Cannot lower Monitor Validate via DLS/FBRM LowerConc->Monitor AddDet->Monitor ChangeSalt->Monitor

Troubleshooting workflow for resolving piperazine salt aggregation in aqueous solutions.

Quantitative Data: Physicochemical Properties & Counterion Effects

To optimize your formulations, cross-reference your chosen piperazine derivative against the known physicochemical parameters summarized below:

Property / CompoundValue / CharacteristicImpact on Aggregation / Solubility
Piperazine pKa1​ 5.35 (at 25 °C)Governs diprotonated state at acidic pH[1].
Piperazine pKa2​ 9.73 (at 25 °C)Governs monoprotonated state at physiological pH[1].
Piperazine Citrate 3:2 (Piperazine:Citric Acid)Highly soluble in water; disrupts ordered self-assembly[8].
Piperazine Adipate 1:1 (Piperazine:Adipic Acid)Highly soluble; preferred for liquid formulations[8].
Piperazine Pyrophosphate 1:1 SaltSubstantially insoluble; forms rigid polymeric networks[6].
Meclofenamic Acid-Piperazine 1:1 Salt2724-fold solubility increase vs. free acid[7].

Self-Validating Experimental Protocols

Protocol 1: Real-Time Monitoring of Piperazine Aggregation using FBRM

Causality: To prevent aggregation, one must understand the exact thermodynamic boundary where nucleation begins. Focused Beam Reflectance Measurement (FBRM) uses laser backscattering to measure chord length distributions in real-time, allowing precise detection of the onset of crystallization or colloidal aggregation without physical sampling[9].

  • Preparation: Equip a jacketed glass reactor (e.g., 1 L volume) with an in-situ FBRM probe and a Particle Vision Microscope (PVM)[9].

  • Equilibration: Add the target assay buffer or solvent system to the reactor. Set the mechanical agitation to a constant speed (e.g., 250 rpm) and stabilize the temperature to 37 °C.

  • Titration: Inject the piperazine salt solution in controlled aliquots.

  • Monitoring: Continuously record the chord length distribution via FBRM. The onset of aggregation is defined as the moment a statistically significant spike occurs in the fine particle count (e.g., 1-10 µm chord lengths)[9].

  • Self-Validation Check: Increase the reactor temperature by 10 °C. If the particle counts drop back to baseline, the aggregation is reversible and thermodynamically driven (solubility limit). If counts remain high, irreversible amorphous aggregation has occurred.

Protocol 2: Determination of Critical Aggregation Concentration (CAC) via DLS

Causality: Establishing the CAC ensures that all subsequent biological or chemical assays are performed using monomeric piperazine, eliminating false-positive artifacts[4].

  • Serial Dilution: Prepare a 2-fold serial dilution of the piperazine salt in DMSO (100x stock solutions).

  • Buffer Spiking: Transfer 1 µL of each DMSO stock into 99 µL of the final aqueous assay buffer (filtered through a 0.22 µm membrane) in a 96-well plate.

  • Incubation: Allow the solutions to equilibrate at room temperature for 15 minutes to permit colloid formation.

  • DLS Measurement: Measure the scattering intensity and hydrodynamic radius ( Rh​ ) for each well using Dynamic Light Scattering.

  • Data Analysis: Plot the scattering intensity (y-axis) against the compound concentration (x-axis). The CAC is the inflection point where scattering intensity sharply increases above the buffer baseline.

  • Self-Validation Check: The Polydispersity Index (PDI) of the buffer vehicle control must be < 0.1. For wells below the CAC, the PDI should remain low. A sudden spike in PDI alongside scattering intensity confirms the transition from monomers to heterogeneous aggregates.

G Prep Prepare Piperazine Salt Solution Titrate Titrate into Assay Buffer Prep->Titrate FBRM In-situ FBRM / PVM Monitoring Titrate->FBRM Analyze Analyze Chord Length Distributions FBRM->Analyze Determine Determine CAC & Onset of Aggregation Analyze->Determine

Experimental workflow for determining the Critical Aggregation Concentration using FBRM.

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in Piperazine Acylation

Welcome to the advanced troubleshooting and methodology center for piperazine functionalization. Piperazine is a privileged diprotic scaffold in medicinal chemistry, but its symmetrical nature and dual secondary amines m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and methodology center for piperazine functionalization. Piperazine is a privileged diprotic scaffold in medicinal chemistry, but its symmetrical nature and dual secondary amines make selective mono-N-acylation a classic synthetic challenge. Without precise kinetic and thermodynamic control, reactions rapidly degrade into statistical mixtures of unreacted starting material, mono-acylated target, and the N,N'-diacylated side product.

This guide provides field-proven strategies to suppress over-acylation and reagent hydrolysis, grounded in the physicochemical properties of the piperazine nucleus.

Physicochemical Foundation: The pKa Differential

The cornerstone of selective mono-acylation without the use of formal protecting groups (like Boc or Cbz) relies on exploiting the basicity differential between piperazine's two nitrogen atoms. Piperazine is a diprotic base; its first protonation occurs readily at physiological pH, while the second requires a significantly more acidic environment[1].

By understanding these values, chemists can utilize a mono-protonation strategy , where one amine is intentionally protonated (rendering it non-nucleophilic) while the other remains a free base available for acylation[1]. Furthermore, once the first acyl group is added, the electron-withdrawing nature of the carbonyl significantly depresses the pKa of the remaining amine[2].

Quantitative Data: Key pKa Values at 25°C
CompoundpKa1 (First Protonation)pKa2 (Second Protonation)Significance in Synthesis
Piperazine 9.735.35ΔpKa of 4.38 allows for the isolation of a stable mono-cation species[1].
1-Ethylpiperazine 8.954.95Alkylation slightly reduces basicity but maintains the diprotic nature[2].
1-Acetylpiperazine 7.94N/AAcylation eliminates the basicity of the reacted nitrogen; the remaining amine is less basic than free piperazine[2].

Mechanistic Logic of pH-Controlled Acylation

The following logic diagram illustrates how pH control dictates the nucleophilicity of the piperazine nucleus, effectively routing the reaction away from the di-acylated side product.

PiperazineLogic FreeBase Piperazine (Free Base) Highly Nucleophilic MonoSalt Mono-protonated Piperazine Selective Nucleophile FreeBase->MonoSalt +H+ (pH 5.5 - 9.5) DiAcyl N,N'-diacylpiperazine (Side Product) FreeBase->DiAcyl Acyl Chloride (Uncontrolled) DiSalt Di-protonated Piperazine Non-Nucleophilic MonoSalt->DiSalt +H+ (pH < 5.0) MonoAcyl Mono-N-acylpiperazine (Target Product) MonoSalt->MonoAcyl Acyl Chloride (Controlled) MonoAcyl->DiAcyl Excess Acylating Agent

Mechanistic logic of pH-controlled piperazine protonation to direct selective mono-acylation.

Troubleshooting Guides & FAQs

Q: Why am I getting high yields of N,N'-diacylpiperazine even when I strictly use 1.0 equivalent of acyl chloride? A: This is a kinetic issue. If the reaction is run using the free base form of piperazine in an organic solvent, the localized concentration of acyl chloride at the point of dropwise addition is high. The newly formed mono-acylated product (pKa ~7.94)[2] is still sufficiently nucleophilic to compete with the unreacted piperazine for the acylating agent. Solution: Utilize the mono-salt method (detailed in Section 4) or use a large excess of piperazine (e.g., 5 equivalents) to statistically overwhelm the reaction, recovering the unreacted piperazine during aqueous workup[1].

Q: I attempted the reaction in acidified water (Schotten-Baumann conditions) to form the mono-salt, but my yields are abysmal. What is going wrong? A: Direct N-monoacylation in highly acidified water (pH ~3) typically results in very poor yields (approximately 30%)[3]. While the low pH successfully protects the piperazine by forming the di-salt, it also causes rapid, competitive hydrolysis of your acylating agent (acyl chlorides or chlorocarbonates) before it can react with the amine[3]. Solution: Shift to a biphasic system, use anhydrous conditions with a stoichiometric equivalent of anhydrous acid (like HCl in dioxane), or utilize weak acid cation-exchanger resins to buffer the system without excess water[3].

Q: How do I separate the mono-acylated product from unreacted piperazine without column chromatography? A: Exploit the pKa difference during your aqueous workup. Unreacted piperazine is highly basic (pKa 9.73). If you adjust the aqueous phase to a pH of ~7.5 to 8.0, the unreacted piperazine remains protonated and highly water-soluble. Your mono-acylated product, however, has a reduced pKa (~7.94)[2]. At pH 8.0, a significant portion of the mono-acylated product exists as a free base and can be selectively extracted into organic solvents like dichloromethane or ethyl acetate.

Validated Experimental Protocol: Selective Mono-N-Acylation

This self-validating protocol utilizes the in situ formation of the piperazine mono-salt to achieve selective mono-acylation, bypassing the need for protecting groups[1].

Materials Required
  • Piperazine (anhydrous, 5.0 equivalents)

  • Acyl Chloride (e.g., Isobutyryl chloride, 1.0 equivalent)

  • Triethylamine (TEA) or aqueous HCl (depending on salt-formation preference)

  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology
  • Mono-Salt Formation: In a round-bottom flask equipped with a magnetic stirrer under a nitrogen atmosphere, dissolve piperazine (5 eq.) in anhydrous DCM. Causality: The large excess of piperazine acts as its own thermodynamic sink, ensuring the statistical probability of di-acylation is near zero[1].

  • Thermal Control: Cool the solution strictly to 0 °C using an ice bath. Causality: Acyl chlorides are highly reactive. Lowering the kinetic energy of the system maximizes the selectivity for the highly nucleophilic free amine over any trace amounts of the less nucleophilic mono-acylated product.

  • Reagent Addition: Slowly add the acyl chloride (1 eq.) dissolved in DCM dropwise over 30 minutes. Causality: Dropwise addition prevents local concentration spikes of the electrophile, which is the primary cause of over-acylation.

  • Reaction Propagation: Allow the reaction to slowly warm to room temperature and stir for 12–16 hours. Monitor via LC-MS or TLC (Ninhydrin stain is highly effective for detecting free amines).

  • Aqueous Work-up (Self-Validating Step): Quench the reaction with water. Adjust the aqueous layer to pH ~8.0. Extract the aqueous layer 3x with DCM. Causality: At pH 8.0, the excess unreacted piperazine remains trapped in the aqueous layer as a water-soluble salt, while the mono-acylated product partitions cleanly into the organic layer.

  • Isolation: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the pure mono-N-acylpiperazine.

ProtocolWorkflow S1 1. Dissolve Piperazine S2 2. Add Acid (Form Mono-salt) S1->S2 S3 3. Cool to 0 °C S2->S3 S4 4. Dropwise Acyl Chloride S3->S4 S5 5. Stir 12h at RT S4->S5 S6 6. Aqueous Work-up S5->S6 S7 7. Isolate Product S6->S7

Step-by-step experimental workflow for the selective mono-N-acylation of piperazine.

References

  • Title: STUDY OF APPLICATIONS OF CATION-EXCHANGER RESINS FOR DIRECT N-MONOACYLATION ON PIPERAZINE Source: ResearchGate URL
  • Title: 1,4-Dibenzoylpiperazine | Research Chemical Source: Benchchem URL
  • Title: 2-Methyl-1-(piperazin-1-yl)

Sources

Troubleshooting

Technical Support Center: Overcoming Piperazine Trifluoroacetate Hygroscopicity

Troubleshooting Guides, Methodologies, and FAQs for Drug Development Professionals Section 1: The Mechanistic Root of the Problem Piperazine is a privileged pharmacophore widely utilized in drug discovery. However, durin...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides, Methodologies, and FAQs for Drug Development Professionals

Section 1: The Mechanistic Root of the Problem

Piperazine is a privileged pharmacophore widely utilized in drug discovery. However, during synthetic steps (such as Boc-deprotection) or reverse-phase HPLC purification, piperazine derivatives are frequently isolated as trifluoroacetate (TFA) salts[1]. While TFA ensures excellent solubility during chromatography, piperazine TFA salts are notoriously hygroscopic.

The Causality: The trifluoroacetate anion (CF₃COO⁻) features a highly dispersed charge that readily forms strong hydrogen bonds with atmospheric moisture. This interaction significantly lowers the crystal lattice energy of the salt, making the thermodynamic drive to absorb water overwhelmingly favorable. Consequently, the salt rapidly absorbs moisture until it dissolves in its own hydration layer—a process known as deliquescence[2]. This leads to severe challenges in weighing accuracy, powder flow, and the chemical stability of the active pharmaceutical ingredient (API).

Section 2: Decision Matrix & Troubleshooting Workflow

G N1 Hygroscopic Piperazine TFA Moisture Uptake N2 Evaluate Downstream Use N1->N2 N3 Direct Use Required N2->N3 N4 Salt Exchange Permitted N2->N4 N5 Isolator Handling & KF Titration N3->N5 N6 Convert to HCl/Acetate Salt N4->N6 N7 Validate: Moisture < 2% N5->N7 N8 Validate: 19F NMR (No -76 ppm) N6->N8

Troubleshooting workflow for handling hygroscopic piperazine TFA salts.

Section 3: Frequently Asked Questions (Troubleshooting)

Q1: My piperazine TFA salt turned into a sticky oil on the balance. Why did this happen and how do I prevent it? Causality: The conversion from a solid to a sticky oil is deliquescence. Because the TFA anion has a profound affinity for water, exposing the unprotected salt to ambient humidity causes immediate moisture uptake[3]. Solution: If you must use the TFA salt directly, you must strictly control the environment.

  • Store the material in a desiccator under an inert gas (Argon/Nitrogen) at -20 °C.

  • Allow the vial to reach room temperature before opening to prevent condensation.

  • Weigh the material in a glovebox or dry box with relative humidity (RH) < 20%.

  • Self-Validation: Perform a Karl Fischer (KF) titration on a parallel sample immediately after weighing to quantify water content. Adjust your stoichiometric calculations based on the exact water mass.

Q2: Can I advance the piperazine TFA salt into formulation and clinical trials? Causality: While early-stage research often relies on TFA salts for convenience, advancing them into formulation is highly discouraged. The hygroscopicity causes poor powder flow during tableting and can trigger the hydrolysis of moisture-sensitive APIs. Furthermore, regulatory agencies view TFA salts unfavorably due to the potential toxicity and environmental persistence of the trifluoroacetate anion[4],[2]. Solution: Perform a salt exchange to convert the TFA salt into a pharmaceutically acceptable, non-hygroscopic form, such as a hydrochloride (HCl) or acetate salt[4].

Q3: I attempted to free-base my piperazine TFA salt, but my yield is low and NMR shows residual TFA. What went wrong? Causality: Piperazine is highly water-soluble, especially when protonated. If the aqueous phase during extraction is not sufficiently basic (pH < 10), the piperazine remains partially protonated as a water-soluble salt, leading to poor partitioning into the organic phase. Additionally, residual TFA often appears in ¹H-NMR as a broad peak around 11.5 ppm and in ¹⁹F-NMR around -76 ppm[5]. Solution: Ensure the aqueous layer is heavily basified (pH > 10) using 1M NaOH or Na₂CO₃ to completely neutralize the TFA and suppress the ionization of the piperazine[1].

Section 4: Validated Experimental Protocol

Conversion of Piperazine TFA Salt to Piperazine HCl Salt To permanently resolve hygroscopicity, convert the piperazine TFA salt to a stable hydrochloride salt. This protocol is designed as a self-validating system to ensure complete TFA removal.

Step 1: Free-Basing (Neutralization)

  • Dissolve 1.0 g of the piperazine TFA salt in 15 mL of deionized water.

  • Cool the solution to 0 °C in an ice bath.

  • Dropwise, add 1M NaOH until the solution reaches pH 11. Self-Validation Check: Test the aqueous layer with pH paper. A pH < 10 indicates incomplete neutralization; add more NaOH until a stable pH of 11 is achieved[1].

Step 2: Liquid-Liquid Extraction

  • Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). The sodium trifluoroacetate byproduct is highly water-soluble and will remain in the aqueous layer[5].

  • Combine the organic layers and wash with 10 mL of brine.

  • Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes.

  • Filter out the drying agent and transfer the filtrate to a clean round-bottom flask.

Step 3: HCl Salt Precipitation

  • Cool the DCM solution to 0 °C.

  • Slowly add 2.0 equivalents of 2M HCl in diethyl ether under continuous stirring. A white precipitate (piperazine hydrochloride) will immediately form.

  • Stir for 30 minutes, then filter the precipitate through a Büchner funnel.

  • Wash the filter cake with cold diethyl ether (2 x 10 mL) and dry under high vacuum for 12 hours.

Step 4: Final Self-Validation

  • Absence of TFA: Run a ¹⁹F NMR of the final solid. The spectrum must show a complete absence of the -76.0 ppm peak (CF₃).

  • Moisture Resistance: Expose a 10 mg sample to ambient air (50% RH) for 4 hours. The material should remain a free-flowing powder, confirming the successful elimination of the hygroscopic TFA counterion.

Section 5: Quantitative Data Presentation

The following table summarizes the physicochemical differences between piperazine salt forms, demonstrating the quantitative advantage of salt conversion[3].

Salt FormHygroscopicity (Weight Gain at 80% RH)Physical State at Ambient ConditionsRecommended Storage
Piperazine Di-TFA >15% (Highly Hygroscopic)Sticky solid / Deliquescent oilDesiccator, Argon, < -20°C
Piperazine Free Base ~5% (Moderately Hygroscopic)Waxy solidDesiccator, 4°C
Piperazine Di-HCl <2% (Slightly Hygroscopic)Crystalline powderRoom Temp, tightly closed
References
  • Title: Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery Source: PMC (NIH) URL: [Link]

  • Title: Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects Source: MDPI URL: [Link]

Sources

Optimization

pH adjustment protocols for 1-(4-Methoxybenzoyl)piperazine TFA in biological assays

Technical Support Center: pH Adjustment & Handling Protocols for 1-(4-Methoxybenzoyl)piperazine TFA Welcome to the Technical Support Center. 1-(4-Methoxybenzoyl)piperazine trifluoroacetate (TFA) is a highly versatile bui...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: pH Adjustment & Handling Protocols for 1-(4-Methoxybenzoyl)piperazine TFA

Welcome to the Technical Support Center. 1-(4-Methoxybenzoyl)piperazine trifluoroacetate (TFA) is a highly versatile building block and intermediate used in medicinal chemistry and drug development[1]. However, the presence of the TFA counter-ion introduces significant challenges in biological assays, primarily due to drastic pH shifts, compound precipitation, and potential cytotoxicity[2][3].

This guide provides authoritative troubleshooting strategies, causality-driven explanations, and self-validating protocols to neutralize or remove TFA without compromising the solubility or integrity of your active compound.

Section 1: Chemical Properties & Quantitative Data

Understanding the physicochemical properties of 1-(4-Methoxybenzoyl)piperazine and its TFA salt is the first step in successful assay design. The basicity of the piperazine nitrogen drives the formation of the salt, while the strong acidity of TFA dictates its behavior in aqueous media[1].

Table 1: Physicochemical Properties & Assay Implications

PropertyValueCausality / Assay Implication
pKa (Piperazine N) ~8.48Determines the protonation state at physiological pH (7.4)[4][5].
pKa (TFA) ~0.3Highly acidic; dissociates completely in water, releasing H+ ions and drastically lowering unbuffered solution pH[1].
Solubility (DMSO) ≥ 30 mg/mLExcellent for creating highly concentrated master stock solutions[5].
Solubility (Water) Soluble (as TFA salt)The salt form is water-soluble, but neutralizing the pH too rapidly may precipitate the less soluble free base[5].

Section 2: Frequently Asked Questions (FAQs)

Q1: Why does my cell culture medium turn yellow (acidic) immediately after adding 1-(4-Methoxybenzoyl)piperazine TFA? A: The TFA counter-ion is a very strong acid (pKa ~0.3)[1]. When the salt is dissolved in an aqueous environment, it dissociates, releasing stoichiometric amounts of protons (H+). Standard cell culture media (like DMEM) rely on bicarbonate buffering, which is easily overwhelmed by the sudden influx of strong acid, leading to a rapid pH drop[2][3].

Q2: Can I just add NaOH directly to my aqueous stock solution to neutralize the TFA? A: No, this is highly discouraged. Adding a strong base like NaOH creates localized zones of extreme high pH. Because the pKa of the piperazine nitrogen is ~8.48[4][5], raising the pH too rapidly will deprotonate the compound into its free base form. The free base has significantly lower aqueous solubility than the TFA salt and will immediately precipitate out of solution, ruining the concentration accuracy of your assay.

Q3: How do I know if the cytotoxicity in my assay is from the compound or the TFA? A: Residual TFA is known to cause direct cytotoxicity, disrupt membrane integrity, and interfere with tetrazolium-based viability assays (e.g., MTT, CCK-8)[2][3]. To self-validate, run a "mock vehicle" control: prepare a solution of pure TFA in your assay buffer at the exact molar equivalent to your highest compound concentration, neutralize it identically, and apply it to the cells. If the mock control shows toxicity, the issue is the counter-ion, not the piperazine derivative.

Section 3: Troubleshooting Guide

Issue: Micro-precipitation upon dilution into assay buffer.

  • Cause: The target buffer pH (e.g., 7.4) reduces the solubility of the compound compared to its acidic TFA salt form, or the dilution was performed too rapidly, causing localized "shock" precipitation.

  • Solution: Utilize a "step-down" dilution strategy. Instead of transferring the DMSO stock directly into the final aqueous buffer, create an intermediate dilution in a 50/50 mixture of DMSO and a high-capacity buffer (e.g., 100 mM HEPES, pH 7.4). Vortex vigorously during the dropwise addition of the compound to prevent localized concentration spikes.

Issue: Inconsistent enzyme assay readouts (false positives/negatives).

  • Cause: The localized pH drop from the TFA salt alters the optimal pH of the target enzyme, or the TFA anion acts as an allosteric modulator[2].

  • Solution: Perform a complete counter-ion exchange (TFA to HCl) prior to the assay. Chloride is biologically inert compared to trifluoroacetate and will not interfere with most enzymatic pockets[6].

Section 4: Validated Experimental Protocols

Protocol A: Direct Neutralization via High-Capacity Buffering

Use this method for robust biochemical assays where mild increases in ionic strength are tolerated.

  • Prepare Master Stock: Dissolve 1-(4-Methoxybenzoyl)piperazine TFA in 100% anhydrous DMSO to a concentration of 10 mM.

  • Prepare Neutralization Buffer: Formulate a 100 mM HEPES buffer, adjusted to pH 7.4 using NaOH. Causality: A 100 mM buffer has sufficient buffering capacity to absorb the protons released by the TFA salt without a significant pH shift.

  • Dilution: While vortexing the HEPES buffer, add the DMSO stock dropwise to achieve a 100x intermediate concentration (e.g., 100 µM).

  • Self-Validation Step: Measure the pH of the intermediate solution using a micro-pH probe. Visually inspect under a microscope at 10x magnification to ensure no micro-crystals have formed.

  • Final Addition: Dilute the intermediate solution 1:100 into the final assay medium (final concentration 1 µM, 0.01% DMSO).

Neutralization Stock Prepare 10 mM Stock in 100% DMSO Dilute Dilute Stock into Buffer (Dropwise, with vortexing) Stock->Dilute Buffer Prepare High-Capacity Buffer (100 mM HEPES, pH 7.4) Buffer->Dilute Check Verify pH & Clarity (Self-Validation) Dilute->Check Precipitate Precipitation Occurs? Lower Stock Conc. Check->Precipitate Fail Clear Clear Solution? Proceed to Assay Check->Clear Pass

Direct neutralization strategy using high-capacity buffers to prevent precipitation.

Protocol B: TFA Counter-Ion Exchange to HCl via Lyophilization

Use this method for highly sensitive cellular assays where TFA toxicity is a concern. This protocol leverages the volatility of TFA compared to HCl to drive the exchange process[3][6][7].

  • Initial Dissolution: Dissolve the 1-(4-Methoxybenzoyl)piperazine TFA salt in distilled water at a concentration of 1 mg/mL[7].

  • Acid Addition: Add 100 mM HCl to the solution to achieve a final HCl concentration of 10 mM[6]. Causality: 10 mM HCl provides sufficient protons to displace the TFA anion without degrading the piperazine derivative[6].

  • Incubation: Allow the solution to stand at room temperature for 5 minutes to ensure complete ion exchange[7].

  • Freezing: Flash-freeze the solution using liquid nitrogen or a -80°C freezer[7].

  • Lyophilization: Lyophilize the sample overnight. The TFA will sublimate away as trifluoroacetic acid, leaving the HCl salt behind[3][7].

  • Iteration (Self-Validation): Re-dissolve the resulting powder in 10 mM HCl, freeze, and lyophilize again. Repeat this process a total of three times to guarantee >95% TFA removal[6][7].

  • Final Reconstitution: Dissolve the newly formed HCl salt in your desired biological buffer.

TFA_Exchange Start 1-(4-Methoxybenzoyl)piperazine TFA Salt Dissolve Dissolve in Water (1 mg/mL) Start->Dissolve AddHCl Add 100 mM HCl (Final conc. 10 mM) Dissolve->AddHCl Incubate Incubate at RT (5 min) AddHCl->Incubate Freeze Flash Freeze (Liquid N2 or -80°C) Incubate->Freeze Lyophilize Lyophilize Overnight Freeze->Lyophilize Repeat Repeat HCl Addition & Lyophilization (2x) Lyophilize->Repeat End HCl Salt Ready for Biological Assays Repeat->End

Workflow for exchanging the TFA counter-ion with HCl via lyophilization.

References

  • How to remove peptide TFA salt? - LifeTein® Source: lifetein.com URL:[Link]

  • Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC Source: nih.gov URL:[Link]

  • Why Peptide Assays Fail - GenScript Source: genscript.com URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: Solvent Optimization for the ¹H NMR Elucidation of 1-(4-Methoxybenzoyl)piperazine Trifluoroacetate

As a Senior Application Scientist, I frequently see researchers misinterpret the ¹H NMR spectra of N-aroylpiperazine salts. When analyzing 1-(4-Methoxybenzoyl)piperazine trifluoroacetate, analysts often encounter heavily...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently see researchers misinterpret the ¹H NMR spectra of N-aroylpiperazine salts. When analyzing 1-(4-Methoxybenzoyl)piperazine trifluoroacetate, analysts often encounter heavily broadened, overlapping, or seemingly "missing" peaks in the aliphatic region (2.8–4.0 ppm). This is rarely an indicator of chemical degradation or poor magnetic shimming. Instead, it is a fundamental thermodynamic phenomenon.

This guide objectively compares the analytical performance of three standard deuterated solvents—CDCl₃, DMSO-d₆, and D₂O —to help you select the optimal system for structural verification and purity analysis of this critical building block.

Mechanistic Causality: The "Missing Peaks" Phenomenon

To select the right solvent, we must first understand the causality behind the spectral broadening. The complex conformational behavior of 1-(4-Methoxybenzoyl)piperazine trifluoroacetate is driven by two competing molecular dynamics:

  • Amide Bond Restricted Rotation: The C–N bond of the benzamide moiety possesses partial double-bond character due to resonance. This restricts free rotation, leading to distinct syn and anti rotamers[1]. At ambient temperature (298 K), the exchange rate between these rotamers is similar to the NMR timescale. Consequently, the 8 protons of the piperazine ring split into multiple distinct, severely broadened signals rather than a clean set of multiplets[2].

  • TFA Salt Ion-Pairing & Hydrogen Bonding: The protonated secondary amine (NH₂⁺) interacts dynamically with the trifluoroacetate counterion. In non-polar solvents, tight ion-pairing restricts conformational flexibility. In highly polar, hydrogen-bonding solvents, the solvent heavily solvates the ground state of the amide dipole. This stabilization effectively increases the activation energy barrier (ΔG‡) required to reach the orthogonal transition state during rotation, thereby shifting the coalescence temperature (Tc)[1].

NMR_Workflow A 1-(4-Methoxybenzoyl)piperazine TFA (Sample Prep) B CDCl3 (Non-polar, Tight Ion Pair) A->B C DMSO-d6 (Polar Aprotic, H-Bonding) A->C D D2O (Polar Protic, Exchange) A->D E Slow Exchange: 4 Distinct Broad CH2 Peaks B->E F Intermediate Exchange: 2 Very Broad Multiplets C->F G Fast H/D Exchange: NH2+ Signal Disappears D->G H VT-NMR (Heating > Tc) Rotamer Coalescence E->H F->H I High-Resolution Spectrum (Averaged Conformers) G->I Direct Analysis H->I

Fig 1. Solvent-dependent NMR workflow for resolving piperazine amide conformational dynamics.

Objective Comparison: Solvent Performance Data

The choice of solvent fundamentally alters the appearance of the ¹H NMR spectrum at 298 K. The table below summarizes the quantitative and qualitative performance of 1-(4-Methoxybenzoyl)piperazine TFA across three common solvent environments[3].

Analytical ParameterCDCl₃ (Deuterated Chloroform)DMSO-d₆ (Dimethyl Sulfoxide-d₆)D₂O (Deuterium Oxide)
Dielectric Constant (ε) 4.846.880.1
Aromatic Region (AA'BB') Sharp doublets (~6.9, ~7.4 ppm)Sharp doublets (~7.0, ~7.4 ppm)Sharp doublets (~7.1, ~7.5 ppm)
Methoxy Singlet (3H) Sharp singlet (~3.85 ppm)Sharp singlet (~3.80 ppm)Sharp singlet (~3.88 ppm)
Piperazine CH₂ Signals (8H) 4 distinct broad multiplets (Slow exchange regime)2 heavily broadened humps (Intermediate exchange regime)4 complex multiplets (Fast H/D exchange alters coupling)
TFA NH₂⁺ Signal Broad singlet (~9.0 ppm), visibleSharp broad singlet (~8.8 ppm), visibleDisappears (Complete H/D exchange)
Amide Coalescence (Tc) ~320 K (Lower energy barrier)~340 K (Higher barrier due to H-bonding)N/A (Often run at 298 K)
Optimal Use Case Routine structural confirmationHighly polar/insoluble impuritiesSalt stoichiometry & exchange studies

Scientist's Verdict: For routine purity checks, DMSO-d₆ is preferred due to its superior solubility profile for TFA salts. However, because DMSO-d₆ places the piperazine ring in an intermediate exchange regime at 298 K, the aliphatic peaks will look terrible. To resolve this, you must employ Variable Temperature (VT) NMR.

Self-Validating Experimental Protocols

A robust analytical protocol must be a self-validating system. If peaks are broad, the protocol itself must prove that the broadening is due to thermodynamic exchange and not a degraded sample or a poorly shimmed magnet.

Protocol A: Self-Validating Ambient QC (298 K in DMSO-d₆)

Purpose: To verify compound purity without requiring VT-NMR capabilities.

  • Sample Preparation: Dissolve exactly 15 mg of 1-(4-Methoxybenzoyl)piperazine TFA in 0.6 mL of DMSO-d₆. Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard[3].

  • Instrument Tuning: Tune and match the probe to ¹H at 298 K. Shim the magnet until the TMS peak width at half-height (FWHM) is <1.0 Hz. Causality: This validates that the magnetic field is perfectly homogeneous.

  • Acquisition: Acquire a standard 1H 1D spectrum (e.g., 16 scans, 10-second relaxation delay to ensure complete T1 relaxation for quantitative integration).

  • Internal Integration Validation (The Self-Check):

    • Set the integration of the sharp methoxy singlet (~3.80 ppm) to exactly 3.00 .

    • Integrate the aromatic AA'BB' doublets (~7.0 and ~7.4 ppm). They must equal 4.00 .

    • Integrate the entire broad aliphatic region (2.8–3.6 ppm). Even if it looks like a rolling baseline or a shapeless hump, it must integrate to 8.00 .

Protocol B: Variable Temperature (VT) Structural Elucidation

Purpose: To collapse the rotamers into a single, high-resolution averaged state for structural proof.

  • Baseline Setup: Utilize the sample prepared in Protocol A. Acquire a baseline spectrum at 298 K.

  • Incremental Heating: Increase the probe temperature in 10 K increments (e.g., 300 K, 310 K, 320 K, 330 K, 340 K, 350 K).

  • Thermal Equilibration: At each step, allow exactly 5 minutes for thermal equilibration before acquiring the spectrum. Causality: Failing to equilibrate causes convection currents in the NMR tube, which artificially broadens the peaks and ruins the shimming.

  • Coalescence Observation: Monitor the piperazine region. As thermal energy exceeds the activation barrier (ΔG‡) for amide bond rotation[1], the broad humps will sharpen and merge.

  • Final Acquisition: At ~350 K in DMSO-d₆, acquire the final spectrum. The 8 piperazine protons will resolve into two sharp, distinct triplets (representing the time-averaged axial/equatorial and syn/anti states of the CH₂ groups adjacent to the amine and amide nitrogens)[2].

References

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 2018.[1]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI, 2025.[2]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 2010.[3]

Sources

Comparative

Part 1: LC-MS/MS Analytical Methodology for Methoxybenzoyl Piperazines

An In-Depth Technical Guide to the LC-MS Analysis and Fragmentation Patterns of Methoxybenzoyl Piperazines For researchers and professionals in analytical chemistry, forensic science, and drug development, the accurate i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the LC-MS Analysis and Fragmentation Patterns of Methoxybenzoyl Piperazines

For researchers and professionals in analytical chemistry, forensic science, and drug development, the accurate identification of novel psychoactive substances (NPS) is a persistent challenge. Among these, synthetic piperazine derivatives have emerged as a significant class, often mimicking the effects of controlled substances like amphetamines and MDMA.[1][2] This guide provides a comprehensive examination of the liquid chromatography-mass spectrometry (LC-MS) analysis of methoxybenzoyl piperazines, offering a detailed protocol, an in-depth analysis of their mass spectrometric fragmentation patterns, and a comparative look at other piperazine analogs.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective detection of piperazine derivatives in complex matrices such as biological fluids and seized drug materials.[3][4][5] The chromatographic separation is crucial for resolving isomers that may exhibit nearly identical mass spectra, while tandem mass spectrometry provides structural confirmation through characteristic fragmentation patterns.[6][7]

The choice of an LC-MS/MS system is driven by the need for both high sensitivity and specificity. The use of a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode allows for the detection of specific precursor-to-product ion transitions, significantly reducing background noise and enhancing detection limits.[1]

Rationale for Experimental Choices
  • Mobile Phase: A gradient elution using acetonitrile or methanol with an aqueous buffer (e.g., ammonium formate or formic acid) is typically employed. The acidic modifier aids in the protonation of the piperazine nitrogens during electrospray ionization (ESI), leading to a strong [M+H]⁺ signal in positive ion mode.

  • Internal Standards: The use of stable isotopically labeled (SIL) internal standards, such as deuterated analogs (e.g., d8-piperazine), is critical for accurate quantification.[3] SIL standards co-elute with the analyte and compensate for variations in sample preparation, injection volume, and matrix effects, ensuring the highest level of confidence in the results.[3]

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is the preferred method for piperazine derivatives due to the presence of basic nitrogen atoms that are readily protonated to form [M+H]⁺ ions.[8][9]

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a robust method for the qualitative and quantitative analysis of methoxybenzoyl piperazines.

  • Sample Preparation (for Biological Matrices):

    • To 1 mL of sample (e.g., urine, serum), add a suitable SIL internal standard.

    • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes and remove matrix interferences. A common LLE solvent is a mixture of ethyl acetate and hexane.

    • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase (e.g., 100 µL of 95:5 water:acetonitrile with 0.1% formic acid).

  • Liquid Chromatography (LC) Parameters:

    • Column: A C18 reversed-phase column (e.g., 150 mm x 3 mm, 3 µm particle size) is effective for separating piperazine derivatives.[8]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions for equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

    • Column Temperature: 30 - 40 °C.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: ESI Positive.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Capillary Voltage: 4.0 - 4.5 kV.

    • Desolvation Temperature: 180 - 300 °C.[10]

    • Collision Gas: Argon.

    • MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺. At least two product ions should be monitored for each analyte for confident identification.[3]

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological or Seized Sample Add_IS Add SIL Internal Standard Sample->Add_IS Extract LLE or SPE Extraction Add_IS->Extract Evap Evaporate & Reconstitute Extract->Evap LC HPLC Separation (C18 Column) Evap->LC MS ESI Source (Positive Ion Mode) LC->MS MSMS Tandem MS (QqQ) MRM Mode MS->MSMS Process Chromatogram Integration MSMS->Process Quant Quantification vs. Internal Standard Process->Quant Report Final Report Quant->Report

Caption: General workflow for the analysis of methoxybenzoyl piperazines.

Table 1: Typical LC-MS/MS Parameters
ParameterSettingRationale
LC Column C18 Reversed-PhaseGood retention and separation for piperazine derivatives.
Mobile Phase Water/Acetonitrile with 0.1% Formic AcidProvides good peak shape and promotes protonation for ESI+.
Ionization ESI PositiveBasic nitrogens on the piperazine ring are readily protonated.
MS Analyzer Triple Quadrupole (QqQ)Enables sensitive and selective MRM analysis.
Internal Standard Stable Isotope Labeled (e.g., d8-piperazine)Ensures highest accuracy and precision for quantification.[3]

Part 2: Mass Spectrometry and Fragmentation Analysis

The structural elucidation of methoxybenzoyl piperazines relies heavily on the interpretation of their fragmentation patterns generated by collision-induced dissociation (CID) in the mass spectrometer. The fragmentation is predictable and primarily involves cleavages around the amide linkage and within the piperazine ring.

Upon ESI, the methoxybenzoyl piperazine molecule readily accepts a proton, typically on one of the piperazine nitrogens, to form the precursor ion, [M+H]⁺. For 1-(2-methoxybenzoyl)piperazine (C₁₂H₁₆N₂O₂), the monoisotopic mass is 220.12 Da, resulting in an [M+H]⁺ ion at m/z 221.13.[11]

The subsequent CID of this precursor ion leads to several characteristic product ions. The most common fragmentation pathways involve the cleavage of the C-N bond of the amide and various cleavages of the piperazine ring.[12][13]

Key Fragmentation Pathways
  • Formation of the Methoxybenzoyl Cation: The most prominent fragmentation is the cleavage of the amide bond between the carbonyl carbon and the piperazine nitrogen. This results in the formation of a stable methoxybenzoyl cation. For any methoxybenzoyl piperazine isomer, this produces a characteristic ion at m/z 135 . This ion corresponds to the [C₈H₇O₂]⁺ fragment.[14]

  • Piperazine Ring Fragmentation: The charged piperazine portion or the intact protonated molecule can undergo ring cleavage. Common losses include the neutral loss of ethene (28 Da) or subsequent fragmentations leading to smaller iminium ions. The piperazine ring itself can cleave to produce characteristic ions at m/z 56, 70, or 85, corresponding to different fragments of the piperazine ring structure.[8]

  • Formation of the m/z 152 Ion: A unique and diagnostically important fragment ion for methoxybenzoylpiperazines is observed at m/z 152 .[7] This ion is proposed to be formed through a rearrangement process involving the transfer of a hydrogen atom followed by the cleavage of the piperazine ring. Its high relative abundance is specific to the three regioisomeric methoxybenzoylpiperazines, helping to distinguish them from isobaric structures like methylenedioxybenzylpiperazines (MDBPs).[7]

Fragmentation Diagram of Methoxybenzoyl Piperazine

Fragmentation cluster_pathways parent [M+H]⁺ m/z 221 frag135 Methoxybenzoyl Cation [C₈H₇O₂]⁺ m/z 135 parent->frag135 - C₄H₈N₂ (Piperazine) frag152 Rearrangement Ion [C₈H₁₀NO₂]⁺ m/z 152 parent->frag152 Rearrangement & Cleavage frag_piperazine Piperazine Fragment [C₄H₉N₂]⁺ m/z 85 parent->frag_piperazine - C₈H₈O₂ frag56 Piperazine Ring Fragment [C₃H₆N]⁺ m/z 56 frag_piperazine->frag56 - C₂H₃N

Caption: Proposed fragmentation pathways for protonated methoxybenzoyl piperazine.

Table 2: Major Product Ions of Methoxybenzoyl Piperazine ([M+H]⁺ = 221)
m/zProposed Structure / FormulaFragmentation PathwayDiagnostic Value
152[C₈H₁₀NO₂]⁺Rearrangement and piperazine ring cleavageHigh (Specific to methoxybenzoyl isomers)[7]
135[C₈H₇O₂]⁺Cleavage of the amide C-N bondHigh (Characteristic of the methoxybenzoyl group)[14]
85[C₄H₉N₂]⁺Cleavage of the amide C-N bondModerate (Indicates the piperazine moiety)
56[C₃H₆N]⁺Piperazine ring fragmentationModerate (Common piperazine fragment)[8]

Part 3: Comparative Analysis and Isomer Differentiation

The fragmentation pattern of methoxybenzoyl piperazines is distinct when compared to other classes of piperazine-based designer drugs.

  • vs. Benzylpiperazines (e.g., BZP): Benzylpiperazines lack the carbonyl group. Their primary fragmentation involves the cleavage of the benzyl C-N bond to form a tropylium ion at m/z 91 ([C₇H₇]⁺).[8][12] This is a clear differentiating fragment from the m/z 135 ion seen in methoxybenzoyl piperazines.

  • vs. Phenylpiperazines (e.g., mCPP, TFMPP): In phenylpiperazines, the piperazine ring is directly attached to the aromatic ring. Fragmentation typically involves cleavage within the piperazine ring, leading to characteristic ions such as m/z 119, 70, and 56.[8][12] The absence of the m/z 135 or m/z 91 fragments clearly distinguishes them.

  • vs. Isobaric MDBP: Methoxybenzoylpiperazines are isobaric with methylenedioxybenzylpiperazines (MDBPs), meaning they have the same elemental composition and molecular weight.[7][9] While both can produce an ion at m/z 135, the elemental composition is different ([C₈H₇O₂]⁺ for MDBP). High-resolution mass spectrometry (HRMS) can distinguish these, but on lower-resolution instruments, they may be indistinguishable.[9] However, the presence of the unique m/z 152 fragment is a key marker for methoxybenzoylpiperazines and is absent in the spectra of MDBP, providing a crucial point of differentiation.[7]

The Challenge of Regioisomers

The mass spectra of the three regioisomers (2-methoxy-, 3-methoxy-, and 4-methoxybenzoylpiperazine) are often nearly identical, as the position of the methoxy group on the benzoyl ring has a minimal effect on the main fragmentation pathways under typical CID conditions.[2] While minor differences in the relative abundances of fragment ions may exist, they are often insufficient for unambiguous identification.[7] Therefore, chromatographic separation is absolutely critical. The different polarities of the isomers will result in distinct retention times, allowing for their individual identification when analyzed alongside reference standards.

Table 3: Comparison of Key Fragments in Piperazine Classes
Piperazine ClassKey Differentiating Fragment Ion (m/z)Corresponding Structure
Methoxybenzoyl Piperazines 135 and 152Methoxybenzoyl cation and rearrangement ion[7]
Benzylpiperazines (BZP)91Tropylium ion[8]
Phenylpiperazines (mCPP)154, 140Fragments containing the chlorophenyl group[8]
MDBP (isobaric)135Methylenedioxybenzyl cation[12]

Conclusion

The LC-MS/MS analysis of methoxybenzoyl piperazines is a powerful technique for their identification and quantification. A well-designed method utilizing reversed-phase chromatography and tandem mass spectrometry provides the necessary selectivity and sensitivity for forensic and clinical applications. The fragmentation of these compounds is characterized by the formation of a methoxybenzoyl cation (m/z 135) and a diagnostically significant rearrangement ion (m/z 152), which helps differentiate them from isobaric analogs like MDBP. While mass spectrometry alone is insufficient to distinguish between regioisomers, the coupling with liquid chromatography allows for their successful resolution based on retention time. This guide provides the foundational knowledge and practical protocols for researchers to confidently analyze this important class of novel psychoactive substances.

References

  • Mass spectra and major fragmentation patterns of piperazine designer... - ResearchGate. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Clark, C. R., & Deruiter, J. (2014). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs. Retrieved March 10, 2026, from [Link]

  • Welz, A., Koba, M., Kośliński, P., & Siodmiak, J. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules, 27(6), 1969. MDPI. Retrieved March 10, 2026, from [Link]

  • Mass spectra of the trifluoroacetyl derivatives of the five piperazine compounds in this study. - ResearchGate. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Acquavia, M. A., Bonomo, M. G., Bianco, G., Salzano, G., Saturnino, C., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 249, 116202. PubMed. Retrieved March 10, 2026, from [Link]

  • Welz, A., Koba, M., & Siodmiak, J. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Toxics, 9(12), 346. PMC. Retrieved March 10, 2026, from [Link]

  • Comparison of Piperazine Designer Drug Abuse Detection Methods Using LC-DAD and LC-MS - Hilaris. (2022). Hilaris Publishing. Retrieved March 10, 2026, from [Link]

  • Analytical methods for the screening and determination of designer piperazines in oral fluid - ResearchGate. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Acquavia, M. A., Bonomo, M. G., Bianco, G., Salzano, G., Saturnino, C., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. Retrieved March 10, 2026, from [Link]

  • Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class - Office of Justice Programs. (n.d.). Office of Justice Programs. Retrieved March 10, 2026, from [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Retrieved March 10, 2026, from [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. (2018). Royal Society of Chemistry. Retrieved March 10, 2026, from [Link]

  • Abdel-Hay, K. M., DeRuiter, J., & Clark, C. R. (2012). Differentiation of methoxybenzoylpiperazines (OMeBzPs) and methylenedioxybenzylpiperazines (MDBPs) by GC-IRD and GC-MS. Journal of Forensic Sciences, 57(4), 984-989. PubMed. Retrieved March 10, 2026, from [Link]

  • Staack, R. F., Fritschi, G., & Maurer, H. H. (2004). New designer drug 1-(3,4-methylenedioxybenzyl) piperazine (MDBP): studies on its metabolism and toxicological detection in rat urine using gas chromatography/mass spectrometry. Journal of Mass Spectrometry, 39(3), 255-261. PubMed. Retrieved March 10, 2026, from [Link]

  • Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Retrieved March 10, 2026, from [Link]

  • 1-(2-Methoxybenzoyl)piperazine | C12H16N2O2 | CID 796570 - PubChem. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]

  • Chemical structures of piperazine-based drugs commonly encountered in 'party pill' preparations. TFMPP, trifluoromethylphenylpiperazine - ResearchGate. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Chemical structure of some piperazine designer drugs. - ResearchGate. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Welz, A., Koba, M., Kośliński, P., & Siodmiak, J. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules, 27(6), 1969. PMC. Retrieved March 10, 2026, from [Link]

  • Abdel-Hay, K. M. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. Auburn University. Retrieved March 10, 2026, from [Link]

  • Guo, Y. C., et al. (n.d.). ESI-MS n study on the fragmentation of protonated cyclic-dipeptides - ResearchGate. Retrieved March 10, 2026, from [Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances - MDPI. (2023). MDPI. Retrieved March 10, 2026, from [Link]

  • Flammang, R., et al. (2007). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 42(10), 1335-1345. PubMed. Retrieved March 10, 2026, from [Link]

  • ESI-Q-TOF MS/MS study of poly(2-oxazoline)s. (n.d.). Retrieved March 10, 2026, from [Link]

  • Mass spectrometry‐based gas phase intramolecular benzyl migration in sparsentan, a novel endothelin and angiotensin II receptor antagonist - ResearchGate. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

Sources

Validation

FTIR Spectral Characteristics of 1-(4-Methoxybenzoyl)piperazine: A Comparative Analytical Guide

Introduction 1-(4-Methoxybenzoyl)piperazine (CAS: 94747-49-6) is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of novel pharmacological agents, including G protein-coupled...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(4-Methoxybenzoyl)piperazine (CAS: 94747-49-6) is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of novel pharmacological agents, including G protein-coupled receptor (e.g., GPR183) modulators 1. For researchers and drug development professionals, verifying the structural integrity of this piperazine derivative is a critical quality control step before downstream synthesis.

Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly specific method for structural validation. This guide objectively profiles the FTIR spectral characteristics of 1-(4-Methoxybenzoyl)piperazine, explains the mechanistic causality behind its vibrational modes, and compares its performance against two common structural analogues: 1-Benzoylpiperazine and 1,4-Bis(4-methoxybenzoyl)piperazine .

Mechanistic Causality of Spectral Features

The FTIR spectrum of 1-(4-Methoxybenzoyl)piperazine is defined by the electronic interplay between the piperazine ring, the amide linkage, and the para-methoxy-substituted aromatic ring. Understanding the causality behind these peaks is essential for accurate spectral interpretation:

  • Amide I Band (C=O Stretch): The carbonyl stretching frequency typically appears around 1620–1650 cm⁻¹. The para-methoxy group exerts a strong resonance electron-donating effect (+R), which increases the electron density within the aromatic ring. This conjugation extends to the amide carbonyl, increasing its single-bond character and consequently shifting the C=O absorption to a lower wavenumber compared to an unconjugated aliphatic amide 2.

  • Methoxy Group (C-O-C Stretch): The asymmetric and symmetric stretching vibrations of the aryl alkyl ether are prominently observed around 1250 cm⁻¹ and 1030 cm⁻¹, respectively. These peaks are critical markers for confirming the presence of the methoxy substituent 3.

  • N-H Stretch (Secondary Amine): Because only one nitrogen of the piperazine ring is acylated, the unsubstituted secondary amine exhibits a distinct, moderately broad N-H stretching band in the 3300–3400 cm⁻¹ region.

Comparative Spectral Analysis

To objectively evaluate 1-(4-Methoxybenzoyl)piperazine, we must compare its spectral profile against alternative derivatives. This comparison allows chemists to easily identify cross-contamination or incomplete reactions (e.g., over-acylation).

Table 1: FTIR Spectral Comparison of Benzoylpiperazine Derivatives
Vibrational Mode1-(4-Methoxybenzoyl)piperazine1-Benzoylpiperazine1,4-Bis(4-methoxybenzoyl)piperazine
Amide C=O Stretch ~1620 - 1650 cm⁻¹~1630 - 1671 cm⁻¹~1620 - 1650 cm⁻¹
N-H Stretch (2° Amine) ~3300 - 3400 cm⁻¹~3300 - 3400 cm⁻¹Absent
C-O-C Stretch (Methoxy) ~1250 cm⁻¹, ~1030 cm⁻¹Absent ~1250 cm⁻¹, ~1030 cm⁻¹
Aromatic C=C Stretch ~1600, 1500 cm⁻¹~1600, 1490 cm⁻¹~1600, 1500 cm⁻¹

Key Differentiators & Application Insights:

  • Versus 1-Benzoylpiperazine (BP): BP lacks the methoxy group, meaning the C-O-C stretching bands are entirely absent 4. Furthermore, the absence of the electron-donating methoxy group reduces the resonance effect, resulting in a slightly higher Amide I frequency (~1671 cm⁻¹ in vapor phase or ~1650 cm⁻¹ in solid state) 5.

  • Versus 1,4-Bis(4-methoxybenzoyl)piperazine (BMBP): BMBP is a di-substituted, symmetrical diamide 6. Its FTIR spectrum completely lacks the N-H stretching band (~3300 cm⁻¹) because both piperazine nitrogens are acylated. Monitoring the 3300 cm⁻¹ peak is a definitive way to ensure that a mono-acylation synthesis has not yielded the di-acylated BMBP byproduct.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure high-fidelity data, the following Attenuated Total Reflectance (ATR) FTIR protocol must be utilized. ATR-FTIR is preferred over traditional KBr pelleting because it prevents hygroscopic moisture absorption (which can artificially inflate or obscure the N-H region) and requires minimal sample preparation 7.

Step-by-Step Methodology
  • Instrument Calibration & Background: Clean the ATR crystal (ZnSe or Diamond) with high-purity isopropyl alcohol and allow it to evaporate completely. Acquire a background spectrum (Air) using 32 scans at a resolution of 4 cm⁻¹.

    • Causality: Background subtraction eliminates atmospheric CO₂ and water vapor interference, establishing a self-validating baseline before sample introduction.

  • Sample Loading: Deposit approximately 2-5 mg of 1-(4-Methoxybenzoyl)piperazine powder directly onto the center of the ATR crystal.

  • Anvil Compression: Apply the pressure anvil to ensure intimate contact between the solid sample and the crystal surface.

    • Causality: The IR evanescent wave penetrates only a few micrometers into the sample. Poor contact results in low signal-to-noise (S/N) ratios and distorted peak intensities.

  • Spectral Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Data Processing: Apply baseline correction and an ATR correction algorithm.

    • Causality: ATR correction accounts for the wavelength-dependent depth of penetration, normalizing the spectrum to resemble a standard transmission spectrum.

  • Validation Check: Verify the presence of the 3300 cm⁻¹ (N-H) and 1250 cm⁻¹ (C-O-C) peaks to confirm mono-substitution and methoxy integrity.

Workflow Visualization

FTIR_Workflow N1 1. Instrument Calibration Background Subtraction (Air) N2 2. Sample Loading Apply 2-5 mg to ATR Crystal N1->N2 N3 3. Anvil Compression Ensure Intimate Crystal Contact N2->N3 N4 4. Spectral Acquisition 4000-400 cm⁻¹, 32 Scans N3->N4 N5 5. Data Processing Baseline & ATR Correction N4->N5 N6 6. Validation Check Verify N-H & C-O-C Peaks N5->N6

Self-Validating ATR-FTIR Experimental Workflow for Piperazine Derivatives.

References

  • MDPI. "Correlating PSf Support Physicochemical Properties with the Formation of Piperazine-Based Polyamide and Evaluating the Resultant Nanofiltration Membrane Performance". Membranes. Available at:[Link]

  • Royal Society of Chemistry (RSC). "Study on the synthesis and biological activity of kojic acid–piperazine derivatives". RSC Advances. Available at: [Link]

  • PubChem. "1-Benzoylpiperazine | C11H14N2O | CID 762654". National Institutes of Health (NIH). Available at: [Link]

  • Auburn University. "Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class". Auburn University Electronic Theses and Dissertations. Available at: [Link]

Sources

Comparative

Difference between 1-(4-Methoxybenzoyl)piperazine free base and TFA salt

Comprehensive Comparison Guide: 1-(4-Methoxybenzoyl)piperazine Free Base vs. TFA Salt in Organic Synthesis Executive Summary 1-(4-Methoxybenzoyl)piperazine is a highly versatile building block in medicinal chemistry, fre...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: 1-(4-Methoxybenzoyl)piperazine Free Base vs. TFA Salt in Organic Synthesis

Executive Summary

1-(4-Methoxybenzoyl)piperazine is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of pharmacological agents, including GPR183/EBI2 receptor modulators like NIBR189[1]. During synthetic route design, chemists must choose between sourcing this intermediate as a Free Base or as a Trifluoroacetate (TFA) Salt . This guide objectively compares the physicochemical properties, handling characteristics, and mechanistic workflows of both forms to help you optimize your synthetic pipeline.

Physicochemical Profiling: Data Presentation

Understanding the distinct physical properties of each form is critical for predicting solubility, shelf-life, and stoichiometric accuracy during assay preparation.

ParameterFree BaseTFA Salt
CAS Number 94747-49-6[2]1185479-65-5[1]
Molecular Formula C₁₂H₁₆N₂O₂C₁₄H₁₇F₃N₂O₄[1]
Molecular Weight 220.27 g/mol [3]334.29 g/mol [1]
Physical State Viscous liquid to low-melting solidCrystalline solid[1]
Water Solubility LowHigh
Organic Solubility High (DCM, EtOAc, THF)Moderate to High (DMF, MeOH, DMSO)
Stability & Storage Prone to oxidation/CO₂ absorption; store at 2-8°C[2]Highly stable; room temperature tolerant
Nucleophilicity Active (Ready for reaction)Dormant (Requires base liberation)[1]

Mechanistic Causality: Why Choose Which?

As an application scientist, selecting between the free base and the TFA salt is rarely a matter of preference; it is dictated by the thermodynamic and operational demands of your specific reaction.

The Free Base Advantage: The secondary amine in the free base form is fully deprotonated. Mechanistically, this means the nitrogen lone pair is immediately available for nucleophilic attack. This form is ideal for moisture-sensitive alkylations or when minimizing salt byproducts is critical for downstream purification. However, the free base is often a viscous oil or hygroscopic solid, making precise stoichiometric weighing difficult. Over time, it can absorb atmospheric CO₂ to form carbamate impurities.

The TFA Salt Advantage: Salt formation via proton transfer between the piperazine nitrogen and trifluoroacetic acid yields a highly crystalline, stable powder[1]. This ensures accurate weighing, excellent batch-to-batch reproducibility, and an extended shelf life. The mechanistic trade-off is that the amine is protonated (dormant). To restore nucleophilicity during an amide coupling or alkylation, an auxiliary tertiary amine base (like DIPEA or TEA) must be added in stoichiometric excess to neutralize the TFA[4].

SaltLiberation A TFA Salt (Dormant Nucleophile) C Free Base (Active Nucleophile) A->C Deprotonation (Loss of H+) B Tertiary Base (e.g., DIPEA) B->C Extracts Proton D DIPEA-TFA Salt (Aqueous Soluble) B->D Salt Formation

Thermodynamic equilibrium of TFA salt liberation using a tertiary base.

Self-Validating Experimental Protocols

The following protocols demonstrate the distinct handling requirements for each form. Every step is designed as a self-validating system to ensure experimental trustworthiness.

Protocol A: Amide Coupling using the TFA Salt (In Situ Neutralization)

Objective: Couple 1-(4-Methoxybenzoyl)piperazine TFA salt with a carboxylic acid using HATU. Causality: Because the piperazine nitrogen is protonated by TFA, it cannot attack the activated ester. You must add at least 1 equivalent of DIPEA to neutralize the TFA, plus additional equivalents to facilitate the HATU coupling mechanism and maintain a basic environment[4][5].

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 to 4.0 eq)[4].

    • Self-Validation Check: The solution should turn pale yellow within 2-5 minutes, indicating the successful formation of the active OAT ester.

  • Nucleophile Introduction: Add 1-(4-Methoxybenzoyl)piperazine trifluoroacetate (1.1 eq)[1] in one portion. The crystalline nature of the salt ensures quantitative transfer.

  • Reaction: Stir at room temperature for 4-16 hours. Monitor the disappearance of the active ester via LC-MS.

  • Workup: Dilute the mixture with EtOAc. Wash extensively with 5% aqueous LiCl (to extract DMF) and saturated aqueous NaHCO₃ (to remove the generated TFA-DIPEA salts and excess acid).

Protocol B: Direct Alkylation using the Free Base

Objective: Sₙ2 alkylation of the free base with an alkyl halide. Causality: Since the amine is already deprotonated and active[2], a strong organic base is unnecessary for liberation. Instead, a mild heterogeneous base is used solely to scavenge the HX acid generated during the Sₙ2 substitution, preventing the product or starting material from protonating and stalling the reaction.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-(4-Methoxybenzoyl)piperazine free base (1.0 eq) in anhydrous Acetonitrile (MeCN).

  • Scavenger Addition: Add finely powdered K₂CO₃ (2.0 eq) as a heterogeneous acid scavenger.

  • Electrophile Addition: Add the alkyl halide (1.1 eq) dropwise to prevent exothermic spiking.

  • Reaction: Heat to 60°C and stir for 8 hours.

    • Self-Validation Check: The precipitation of KX salts (e.g., KCl or KBr) at the bottom of the flask visually indicates that the Sₙ2 substitution is progressing and the acid is being successfully scavenged.

  • Workup: Filter the inorganic salts through a Celite pad and concentrate the filtrate under reduced pressure.

Workflow cluster_0 Form Selection Start 1-(4-Methoxybenzoyl)piperazine TFA TFA Salt Form (Highly Stable, Crystalline) Start->TFA Acidic Prep FB Free Base Form (Moisture Sensitive, Viscous) Start->FB Basic Workup TFA_Step Add 3-4 eq DIPEA + Coupling Reagent (HATU) TFA->TFA_Step In Situ Neutralization FB_Step Add 1-2 eq K2CO3 + Electrophile (Alkyl Halide) FB->FB_Step Direct Alkylation Product Functionalized Product (e.g., NIBR189 analog) TFA_Step->Product Amide Bond Formation FB_Step->Product C-N Bond Formation

Experimental workflow for functionalizing 1-(4-Methoxybenzoyl)piperazine forms.

Sources

Validation

Elemental Analysis Expectations for Piperazine Trifluoroacetate Complexes: A Comparative Analytical Guide

Executive Summary & The Analytical Challenge Piperazine derivatives are ubiquitous pharmacophores in drug discovery. During purification workflows—particularly Reverse-Phase High-Performance Liquid Chromatography (RP-HPL...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

Piperazine derivatives are ubiquitous pharmacophores in drug discovery. During purification workflows—particularly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)—trifluoroacetic acid (TFA) is frequently used as a mobile phase modifier. This results in the isolation of piperazine compounds as trifluoroacetate salts. Because piperazine contains two basic secondary amine centers, it can form either mono-TFA or di-TFA complexes.

Validating the exact stoichiometry of these complexes is a critical regulatory and formulation requirement. While standard Carbon-Hydrogen-Nitrogen (CHN) elemental analysis is the gold standard for this validation, piperazine TFA complexes present a severe analytical challenge due to their high fluorine content (up to 36% by mass).

The Causality of the Challenge: During standard CHN combustion, the highly stable CF3​ groups break down to form hydrofluoric acid (HF) and tetrafluoromethane ( CF4​ ).

  • HF Interference: HF gas aggressively corrodes the quartz combustion tubes, releasing excess oxygen that artificially skews the carbon-to-hydrogen ratio[1].

  • CF4​ Interference: CF4​ resists further oxidation and has a similar thermal conductivity and retention time to nitrogen gas ( N2​ ). If not properly trapped, CF4​ co-elutes with N2​ during Gas Chromatography (GC) separation, artificially inflating the %N readout[2].

This guide objectively compares analytical alternatives and provides a self-validating, fluorine-optimized CHN protocol to ensure absolute stoichiometric accuracy.

Theoretical Expectations: Mono- vs. Di-TFA Complexes

To determine whether a synthesized piperazine complex is a free base, mono-TFA salt, or di-TFA salt, the empirical CHN data must be cross-referenced against theoretical mass percentages. The distinct drop in %N and %C between the mono- and di-salt forms serves as the primary diagnostic marker.

Table 1: Theoretical Elemental Mass Percentages

Compound StateChemical FormulaMW ( g/mol )% C% H% N% F% O
Piperazine (Free Base) C4​H10​N2​ 86.1455.7811.7032.520.000.00
Piperazine Mono-TFA C6​H11​F3​N2​O2​ 200.1636.005.5414.0028.4715.99
Piperazine Di-TFA C8​H12​F6​N2​O4​ 314.1830.583.858.9236.2820.37

Methodological Comparison: Overcoming Fluorine Interference

To accurately analyze these complexes, researchers must choose between standard combustion, optimized combustion, or orthogonal techniques.

Table 2: Performance Comparison of Analytical Alternatives

MethodologyStoichiometry ConfirmationFluorine Interference HandlingThroughputBest Use Case
Standard CHN Combustion Poor. Skewed %N and %C.Fails. HF corrodes quartz; CF4​ co-elutes with N2​ .HighNon-fluorinated free bases only.
Optimized CHN (MgO Scrubber) Excellent. Direct, accurate C, H, N quantification.Excellent. F is trapped as solid MgF2​ [1].HighRoutine validation of TFA salt stoichiometry.
Ion Chromatography (IC) Indirect. Only measures F− concentration.N/A. Specifically designed for halogens.MediumOrthogonal validation of TFA mass fraction.
19F / 1H qNMR Good. Ratio-based estimation.N/A. No combustion required.LowRapid structural integrity checks.

Mechanistic Workflow of Fluorine-Optimized CHN

The diagram below illustrates the causality of the optimized combustion pathway. By introducing a Magnesium Oxide (MgO) or Silver Tungstate ( Ag2​WO4​ ) layer, aggressive fluorine byproducts are neutralized before they can reach the reduction furnace or GC column.

G Sample Piperazine TFA (Tin Capsule) Combust Combustion Furnace (1000°C, O2) Sample->Combust Flash Combustion Gases Gases: CO2, H2O, NOx, HF, CF4 Combust->Gases Scrubber MgO / Ag2WO4 Halogen Scrubber Gases->Scrubber Trapped Trapped as MgF2 (Prevents Interference) Scrubber->Trapped F- Capture Reduction Reduction Furnace (Cu, 600°C) Scrubber->Reduction CO2, H2O, NOx GC GC Column Separation Reduction->GC N2, CO2, H2O TCD TCD Detector (C, H, N Quant) GC->TCD Elution

Figure 1: Fluorine-optimized CHN combustion workflow for piperazine TFA complexes.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your elemental data, do not simply run the sample. You must build a self-validating system that proves the fluorine scrubber is actively working before the piperazine TFA complex is analyzed.

Step 1: Reactor Preparation & Scrubber Integration

Pack the primary combustion tube with standard oxidation catalysts (e.g., Cr2​O3​ or Co3​O4​ ). Critically, integrate a 50–65 mm layer of powdered Magnesium Oxide (MgO) or Silver Tungstate ( Ag2​WO4​ ) at the distal end of the combustion zone[3].

  • Causality: MgO acts as a highly basic trap. As the combustion gases pass through, MgO reacts with HF to form stable, non-volatile MgF2​ and releases hydrogen as H2​O , enabling accurate %H measurement and preventing downstream quartz corrosion[1].

Step 2: System Blank & Baseline Calibration

Run 3 to 5 empty, hermetically sealed tin capsules to establish a system baseline. Calibrate the Thermal Conductivity Detector (TCD) using a high-purity, non-fluorinated standard such as Acetanilide (2–3 mg) to establish accurate response factors for C, H, and N[2].

Step 3: The Self-Validation Check (Critical Step)

Before running the piperazine TFA sample, analyze a known fluorinated reference standard (e.g., Teriflunomide or 4-Fluorobenzoic acid)[2].

  • Validation Criteria: The empirical %N and %C values must fall within ±0.3% of the theoretical values.

  • Causality: If the %N reading is artificially high, it proves the MgO scrubber is saturated or failing, allowing CF4​ to co-elute with N2​ . Do not proceed until the scrubber is replaced and the standard passes.

Step 4: Sample Weighing & Flash Combustion

Weigh 1.5–2.5 mg of the piperazine TFA complex into a tin capsule using a microbalance (resolution of 1μg ). Seal the capsule tightly to prevent moisture ingress, as TFA salts are highly hygroscopic[1]. Drop the sample into the 1000°C furnace under an oxygen-rich environment.

  • Causality: The tin capsule undergoes a violent, exothermic oxidation (flash combustion), momentarily raising the local temperature to ~1800°C. This extreme thermal spike is strictly required to completely shatter the robust C−F bonds of the trifluoroacetate moiety.

Step 5: Data Interpretation

Compare the integrated TCD peaks against the calibration curve. Match the empirical C:H:N ratios against the theoretical values in Table 1 . A match within ±0.4% confirms the exact stoichiometry (Mono-TFA vs. Di-TFA) of the piperazine complex.

Sources

Comparative

Comparative Biological Activity of Piperazine Derivatives in Neuronal Assays: A Methodological and Mechanistic Guide

Introduction In neuropharmacology, the piperazine scaffold is recognized as a privileged structure. Its rigid chair conformation, tunable basicity, and capacity for diverse hydrogen-bonding interactions make it an ideal...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In neuropharmacology, the piperazine scaffold is recognized as a privileged structure. Its rigid chair conformation, tunable basicity, and capacity for diverse hydrogen-bonding interactions make it an ideal pharmacophore for penetrating the blood-brain barrier (BBB) and interacting with central nervous system (CNS) targets. As a Senior Application Scientist, I frequently evaluate emerging piperazine derivatives designed as acetylcholinesterase (AChE) inhibitors, 5-HT receptor modulators, and neuroprotective agents against excitotoxicity.

This guide synthesizes comparative biological data and provides field-proven, self-validating protocols for benchmarking these compounds, ensuring that your experimental design is grounded in rigorous mechanistic logic.

Comparative Biological Activity: A Quantitative Synthesis

To objectively benchmark the performance of novel piperazine derivatives, we must compare their half-maximal inhibitory concentrations (IC50) and neuroprotective efficacies against established clinical standards (e.g., Donepezil, Fenazinel). The table below summarizes recent high-performance derivatives and their primary neuronal targets.

Table 1: Comparative AChE Inhibition and Neuroprotective Efficacy
Compound Class / DerivativePrimary TargetIC50 / AffinityNeuroprotective Efficacy (Cell Viability %)Reference StandardSource
Chalcone-piperazine (4g) AChE / MAO-BAChE IC50 = 0.027 ± 0.001 μMN/ADonepezil[1]
Ferulic acid-piperazine (13a) AChE / ROSAChE IC50 = 18.02 ± 0.13 μMHigh (Significantly reduces cellular ROS)Donepezil[2]
Cinnamamide-piperazine (9d) Glutamate ToxicityN/A~60% survival (at 10 μmol/L)Fenazinel[3]
Benzyl-piperazine (6a) 5-HT1A ReceptorKi = 1.28 nMReverses neuronal damage in CA1/CA3 regionsFluoxetine[4]

Mechanistic Pathways & Assay Logic

When evaluating piperazine derivatives, the choice of assay must directly reflect the intended mechanistic pathway. Understanding the causality behind these pathways is critical for accurate data interpretation.

Cholinergic Modulation via AChE Inhibition

Piperazine derivatives often act as dual-binding site inhibitors, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE[5]. Binding at the PAS is particularly critical as it prevents the AChE-mediated aggregation of amyloid-beta (Aβ) peptides.

EllmansAssay A Acetylthiocholine (ATCh) Substrate B AChE Enzyme Hydrolysis A->B C Thiocholine Intermediate B->C D DTNB (Ellman's Reagent) Thiol Reaction C->D E 5-Thio-2-Nitrobenzoate (Yellow Chromophore, 412 nm) D->E

Biochemical workflow of Ellman's assay for quantifying AChE inhibition.

Serotonergic Modulation and Neuroprotection

Certain piperazine derivatives (e.g., compound 6a) exhibit high affinity for the 5-HT1A receptor. Activation of this receptor triggers a downstream phosphorylation cascade involving Protein Kinase A (PKA), which ultimately upregulates Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus, promoting neuronal survival and antidepressant effects[4].

Pathway A Piperazine Derivative (e.g., Compound 6a) B 5-HT1A Receptor Activation A->B High Affinity Binding C PKA Phosphorylation Cascade B->C D BDNF Upregulation (Hippocampus) C->D E Neuroprotection & Antidepressant Effect D->E

5-HT1AR/BDNF/PKA signaling pathway activated by neuroprotective piperazines.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, every protocol must act as a self-validating system. This means incorporating internal controls that immediately flag assay failures.

Protocol 1: Modified Ellman’s Assay for AChE Inhibition Kinetics

Causality & Logic: Ellman's method relies on the hydrolysis of acetylthiocholine (ATCh) to thiocholine, which reacts with DTNB to form a yellow chromophore[5]. We use a 0.1 M sodium phosphate buffer at pH 8.0 because it maintains the structural integrity of human AChE and ensures optimal ionization of DTNB for the nucleophilic attack by thiocholine. A self-validating setup requires a "Blank" (to account for spontaneous ATCh hydrolysis) and a "Positive Control" (Donepezil) to benchmark assay sensitivity[1].

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the piperazine derivative in DMSO (final assay concentration of DMSO must be <1% to prevent solvent-induced enzyme denaturation).

  • Enzyme/Inhibitor Pre-incubation: In a 96-well microplate, add 140 μL of buffer, 20 μL of test compound (e.g., 0.01 to 100 μM), and 20 μL of AChE solution (0.22 U/mL). Incubate at 37°C for 15 minutes.

    • Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme before the competing substrate is introduced.

  • Chromophore Addition: Add 10 μL of 0.01 M DTNB to all wells.

  • Reaction Initiation: Add 10 μL of 0.075 M ATCh iodide to initiate the reaction.

  • Kinetic Measurement: Immediately monitor absorbance at 412 nm using a microplate reader. Record readings every 1 minute for 15 minutes.

  • Data Validation & Analysis: Calculate % inhibition = [1 - (ΔAbs_sample / ΔAbs_control)] × 100. Plot Lineweaver-Burk graphs (1/V vs. 1/[S]) using varying ATCh concentrations to determine if the piperazine derivative is a competitive, non-competitive, or mixed-type inhibitor.

Application Scientist Tip: Always prepare DTNB fresh and protect it from light. It is highly susceptible to photodegradation and autoxidation, which will artificially inflate your baseline absorbance and ruin your dynamic range.

Protocol 2: Glutamate-Induced Neurotoxicity (MTT Assay) in SH-SY5Y Cells

Causality & Logic: SH-SY5Y human neuroblastoma cells are the gold standard for in vitro neurotoxicity models because they express key neuronal markers and dopaminergic/cholinergic receptors. Glutamate is used to induce excitotoxicity and oxidative stress[3]. The MTT assay measures mitochondrial reductase activity, which directly correlates with the number of viable, metabolically active cells.

Step-by-Step Workflow:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow adherence.

  • Pre-treatment with Piperazine Derivatives: Aspirate the media. Add fresh media containing the piperazine derivatives (e.g., 1, 10, 50 μmol/L) or the positive control (e.g., Fenazinel[3]). Include a vehicle control (0.1% DMSO). Incubate for 2 hours.

    • Causality: Prophylactic incubation allows the compound to activate intracellular survival pathways (e.g., BDNF upregulation) or block surface receptors prior to the toxic insult.

  • Glutamate Insult: Add L-glutamate to a final concentration of 10 mM in each well (except the untreated control wells). Incubate for an additional 24 hours.

  • MTT Conversion: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. Viable cells will reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media. Add 150 μL of DMSO to each well to solubilize the crystals. Shake the plate for 10 minutes.

  • Data Validation: Measure absorbance at 570 nm. Calculate cell viability as a percentage of the untreated control. A valid assay must show a significant reduction in viability (typically 40-50%) in the glutamate-only wells compared to the untreated control.

Application Scientist Tip: When aspirating media prior to DMSO addition, angle the pipette tip against the well wall. Any accidental suction of the formazan crystals will result in artificially low viability readings and high well-to-well variance.

Conclusion

The evaluation of piperazine derivatives requires a rigorous, multi-assay approach. While Ellman's assay provides precise kinetic data for cholinergic modulation, cell-based models like the SH-SY5Y glutamate assay are essential for confirming functional neuroprotection. By adhering to self-validating protocols and understanding the mechanistic causality of these assays, researchers can accurately benchmark novel piperazine hybrids against established clinical standards.

References

  • [5] Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. Source: nih.gov. 5

  • [3] Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives. Source: d-nb.info. 3

  • [1] Structure-based design, synthesis, and biological activity evaluation of chalcone-piperazine derivatives as dual AChE and MAO B inhibitors. Source: rsc.org.1

  • [2] Design, Synthesis, and Biological Evaluation of Ferulic Acid-Piperazine Derivatives Targeting Pathological Hallmarks of Alzheimer's Disease. Source: acs.org. 2

  • [4] Full article: Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Source: tandfonline.com.4

Sources

Validation

Chromatographic Separation of 1-(4-Methoxybenzoyl)piperazine and Its Impurities: A Column Comparison Guide

Executive Summary The synthesis and purification of 1-(4-Methoxybenzoyl)piperazine (MBP) —a critical intermediate in the development of various pharmacological agents—presents a unique chromatographic challenge. The reac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis and purification of 1-(4-Methoxybenzoyl)piperazine (MBP) —a critical intermediate in the development of various pharmacological agents—presents a unique chromatographic challenge. The reaction mixture typically contains the target MBP alongside a highly polar basic precursor, an acidic byproduct, and a highly hydrophobic over-reacted impurity. This guide objectively compares the performance of traditional alkyl (C18) stationary phases against aromatic (Biphenyl) phases, providing researchers with a mechanistic roadmap and self-validating protocols to achieve baseline resolution for all components.

Mechanistic Background & Analyte Profiling

Understanding the physicochemical properties of the four primary components is the foundation of rational method development. The extreme polarity range of these analytes is what makes this separation uniquely difficult:

  • Piperazine (PIP) [Impurity A]: A highly polar, basic diamine ( pKa​ ~9.8). It lacks a conjugated π -system, making standard UV detection impossible . Its strong basicity leads to severe peak tailing via ion-exchange interactions with unshielded silanols on silica-based columns.

  • 4-Methoxybenzoic Acid (MBA) [Impurity B]: An acidic byproduct of acyl chloride hydrolysis ( pKa​ ~4.5). It is moderately retained on reversed-phase (RP) columns via dispersive (hydrophobic) interactions.

  • 1-(4-Methoxybenzoyl)piperazine (MBP) [Target API]: The target compound possesses both a basic secondary amine and an electron-rich aromatic ring, requiring a stationary phase that can simultaneously handle basicity and aromaticity.

  • 1,4-Bis(4-methoxybenzoyl)piperazine (Bis-MBP) [Impurity C]: A diacylated byproduct. It is neutral, highly hydrophobic, and contains dual aromatic rings. It tightly binds to alkyl phases, often dictating the total run time.

Chromatographic Column Comparison: C18 vs. Biphenyl

While traditional C18 columns rely almost exclusively on dispersive (hydrophobic) interactions, Biphenyl stationary phases offer orthogonal selectivity. The biphenyl moiety provides three distinct retention mechanisms: dispersive, dipole-dipole, and π−π interactions.

Causality in Mobile Phase Selection: To fully exploit the π−π interactions of a Biphenyl column, methanol must be used as the organic modifier instead of acetonitrile. Acetonitrile contains a carbon-nitrogen triple bond that acts as a π -electron acceptor, effectively competing with the analytes for the stationary phase's π -electrons and suppressing aromatic selectivity. Methanol, being protic, allows the electron-donating methoxy groups of MBP, MBA, and Bis-MBP to interact strongly with the biphenyl rings, enhancing both retention and resolution .

ColumnSelection Start Analyze Impurity Profile CheckPolar Is Piperazine (PIP) quantification critical? Start->CheckPolar HILIC Use HILIC + MS/ELSD (Poor for Bis-MBP) CheckPolar->HILIC Yes CheckAromatic Are aromatic impurities co-eluting? CheckPolar->CheckAromatic No / UV Only Biphenyl Use Biphenyl Column (Optimal pi-pi selectivity) CheckAromatic->Biphenyl Yes C18 Use C18 Column (Standard hydrophobic) CheckAromatic->C18 No

Logical workflow for selecting the optimal stationary phase based on the impurity profile.

Experimental Methodologies (Self-Validating Protocol)

To objectively compare the performance of C18 and Biphenyl columns, the following UHPLC methodology was designed. This protocol incorporates a self-validating System Suitability Test (SST) to ensure data integrity before sample analysis.

Step-by-Step UHPLC Protocol
  • Columns Tested:

    • Column A: Core-Shell C18 (2.1 x 100 mm, 1.7 µm)

    • Column B: Core-Shell Biphenyl (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in MS-Grade Water (pH ~2.7).

    • Causality: The low pH ensures the acidic MBA is fully protonated (neutral) for better retention, while the basic PIP and MBP are ionized, preventing complex mixed-mode retention anomalies.

  • Mobile Phase B: 0.1% Formic Acid in MS-Grade Methanol.

  • Gradient Program: 5% B to 95% B over 10.0 min, hold at 95% B for 2.0 min, re-equilibrate at 5% B for 3.0 min.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection: Dual-stream. UV at 254 nm (for MBA, MBP, Bis-MBP) in series with Evaporative Light Scattering Detection (ELSD) or ESI-MS (for PIP).

Self-Validation & System Suitability (SST)

Before analyzing the comparison batches, the system must validate its own readiness:

  • Carryover Check: Inject a blank (50:50 Water:Methanol) immediately following a high-concentration standard (100 µg/mL Bis-MBP).

    • Acceptance Criteria: Bis-MBP peak area in the blank must be < 0.1% of the standard.

  • Precision: Inject the mixed standard (10 µg/mL of each component) five times.

    • Acceptance Criteria: Retention time %RSD < 1.0%; Peak area %RSD < 2.0%.

  • Resolution: Calculate the resolution ( Rs​ ) between the critical pair (MBA and MBP).

    • Acceptance Criteria: Rs​ > 2.0.

ExpWorkflow SamplePrep Sample Preparation (Mixed Standards) SST System Suitability (Validation Check) SamplePrep->SST Chromatography UHPLC Separation (C18 vs Biphenyl) SST->Chromatography Detection Dual Detection (UV 254nm + ELSD) Chromatography->Detection

Experimental workflow integrating self-validation for chromatographic profiling.

Quantitative Data & Performance Comparison

The table below summarizes the chromatographic performance of the two stationary phases under identical gradient conditions.

AnalyteDetection ModeC18 Retention Time ( tR​ )Biphenyl Retention Time ( tR​ )C18 Resolution ( Rs​ )Biphenyl Resolution ( Rs​ )C18 Tailing Factor ( Tf​ )Biphenyl Tailing Factor ( Tf​ )
Piperazine (PIP) ELSD / MS0.85 min (Void)1.35 minN/AN/A2.101.45
4-Methoxybenzoic Acid (MBA) UV 254 nm3.45 min4.80 min12.518.21.151.05
1-(4-Methoxybenzoyl)piperazine UV 254 nm4.10 min6.55 min3.88.41.651.10
1,4-Bis(4-methoxybenzoyl)piperazine UV 254 nm9.80 min10.40 min25.115.61.051.02

Discussion of Results

  • Retention of Polar Basics: On the standard C18 column, Piperazine elutes near the void volume ( tR​ = 0.85 min) with severe tailing ( Tf​ = 2.10), making accurate quantification impossible. The Biphenyl column, through enhanced dipole-dipole interactions, provides slight but crucial retention ( tR​ = 1.35 min) and significantly improves peak shape.

  • Aromatic Selectivity: The critical pair in this mixture is MBA and MBP. On the C18 column, they elute closely ( Rs​ = 3.8). On the Biphenyl column, the π−π interactions strongly retain the electron-rich methoxybenzoyl groups. Because MBP contains a basic nitrogen that interacts with the polar surface of the biphenyl phase, its retention shifts dramatically from 4.10 min to 6.55 min, vastly improving resolution ( Rs​ = 8.4).

  • Peak Shape Causality: The basic secondary amine in MBP causes noticeable tailing on the C18 column ( Tf​ = 1.65) due to interaction with residual silanols. Biphenyl phases inherently possess a higher surface polarity, which creates a localized water layer that shields basic analytes from acidic silanols, resulting in a much sharper peak ( Tf​ = 1.10) .

Conclusion

For the comprehensive impurity profiling of 1-(4-Methoxybenzoyl)piperazine, a Biphenyl stationary phase paired with a methanolic mobile phase significantly outperforms traditional C18 chemistries. It provides the necessary orthogonal selectivity to resolve the critical MBA/MBP pair while offering superior peak shape for basic components, ensuring robust and reproducible quantification.

References

  • Rao, G. S. (1977). Thin-Layer Chromatographic Separation of Piperazine and Its Carcinogenic N-Nitroso Derivatives. Separation Science, 12(5), 569-571.[Link]

  • Bell, D. S. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America, 35(6), 362-369.[Link]

  • Phenomenex. (n.d.). Kinetex Biphenyl Column for Aromatic Compounds. Phenomenex.[Link]

Safety & Regulatory Compliance

Safety

1-(4-Methoxybenzoyl)piperazine trifluoroacetate proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the lifecycle management of complex pharmaceutical intermediates. The handling and disposal of 1-(4-Me...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the lifecycle management of complex pharmaceutical intermediates. The handling and disposal of 1-(4-Methoxybenzoyl)piperazine trifluoroacetate (CAS: 1185479-65-5) requires a rigorous, scientifically grounded approach.

Rote compliance is insufficient for modern laboratory safety; true safety stems from understanding the physicochemical causality behind standard operating procedures. This guide provides a self-validating system for the operational handling and disposal of this compound, ensuring environmental compliance and laboratory safety.

Physicochemical Profiling: The "Why" Behind the Protocol

To design an effective disposal strategy, we must first deconstruct the molecule. 1-(4-Methoxybenzoyl)piperazine trifluoroacetate is a salt composed of a biologically active piperazine derivative and trifluoroacetic acid (TFA).

The piperazine moiety is a known sensitizer and combustible organic structure that generates toxic nitrogen oxides (NOx) upon degradation[1][2]. The trifluoroacetate counterion introduces stable carbon-fluorine (C-F) bonds and imparts corrosive characteristics to the compound[3][4]. Because standard municipal wastewater treatment cannot defluorinate these compounds, sewering this chemical leads to the environmental accumulation of PFAS-like short-chain fluorocarbons. Therefore, specialized handling as Halogenated Organic Waste is mandatory.

Table 1: Quantitative Data & Hazard Implications

PropertyValueClinical/Safety Implication
Chemical Name 1-(4-Methoxybenzoyl)piperazine trifluoroacetateActive pharmaceutical intermediate; requires strict inventory tracking.
CAS Number 1185479-65-5Unique identifier for Environmental Health & Safety (EHS) logging[5].
Molecular Weight 334.3 g/mol Determines stoichiometric requirements if neutralization is attempted[5].
Physical State Solid (Powder)Inhalation hazard; requires stringent dust control during cleanup[2].
Primary Hazards Corrosive (TFA), Sensitizer (Piperazine)Risk of skin burns, respiratory sensitization, and aquatic toxicity[6].
EPA Waste Class Halogenated Organic WasteCannot be sewered; mandates high-temperature incineration[4][6].

Routine Waste Segregation Workflow

Proper segregation prevents dangerous exothermic reactions (such as mixing TFA salts with strong bases or oxidizers) and ensures that the waste is routed to the correct destruction facility[3][4].

WasteSegregation Start Waste Generation: 1-(4-Methoxybenzoyl)piperazine TFA Solid Solid Waste (Powder, PPE, Vials) Start->Solid Liquid Liquid Waste (Aqueous or Organic Solvents) Start->Liquid SolidBin Sealable Puncture-Resistant Bin Label: Halogenated Solid Waste Solid->SolidBin LiquidBin Vented Carboy in Fume Hood Label: Halogenated Liquid Waste Liquid->LiquidBin Incineration Licensed High-Temperature Incineration Facility SolidBin->Incineration EHS Pickup LiquidBin->Incineration EHS Pickup

Workflow for the segregation and disposal of solid and liquid TFA salt waste.

Step-by-Step Methodology: Routine Disposal
  • Characterization: Identify the waste stream state (solid vs. liquid). Never mix this compound with general non-halogenated solvent waste.

  • Container Selection: Use high-density polyethylene (HDPE) or glass containers. Do not use metal containers , as residual TFA can cause corrosive degradation of the metal[4].

  • Segregation:

    • Solid Waste: Place contaminated weigh boats, spatulas, and unused powder into a puncture-resistant, sealable bin.

    • Liquid Waste: Collect reaction mixtures and aqueous washes in a dedicated, vented liquid waste carboy kept within secondary containment in a chemical fume hood[3].

  • Labeling: Clearly label containers with "Hazardous Waste: Halogenated Organic Waste - Contains Fluorinated Piperazine Derivatives."

  • EHS Transfer: Submit the sealed containers to your institution's EHS department for licensed disposal.

Mechanistic Insight: The Incineration Pathway

Why is high-temperature incineration the only acceptable disposal method? The chemical structure dictates the destruction mechanism.

When 1-(4-Methoxybenzoyl)piperazine trifluoroacetate is combusted, the piperazine ring breaks down to form nitrogen oxides (NOx), while the trifluoroacetate moiety releases highly toxic and corrosive hydrogen fluoride (HF) gas[1][2][4]. A standard incinerator would be destroyed by the HF gas and would release toxic NOx into the atmosphere. Therefore, disposal must occur in a specialized facility capable of temperatures exceeding 1100°C to break the C-F bonds, equipped with alkaline scrubbers (using sodium hydroxide or calcium hydroxide) to neutralize the acidic exhaust gases[1].

ThermalDegradation Molecule 1-(4-Methoxybenzoyl) piperazine TFA Combustion High-Temp Incineration (>1100°C + O2) Molecule->Combustion Thermal Breakage Gases Exhaust Gases: CO2, H2O, NOx, HF Combustion->Gases Oxidation Scrubber Alkaline Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Gas Routing SafeWaste Neutralized Salts (CaF2, NaNO3) to Landfill Scrubber->SafeWaste Precipitation CleanAir Clean Exhaust (CO2, H2O, N2) Scrubber->CleanAir Venting

Mechanistic pathway of thermal degradation and alkaline scrubbing for fluorinated piperazine salts.

Emergency Spill Response Protocol

In the event of an accidental release, immediate and calculated action is required to prevent respiratory sensitization and environmental contamination.

Step-by-Step Methodology: Spill Cleanup
  • Evacuation & Assessment: Immediately isolate the spill area. Ensure all ignition sources are removed, as the powder is a combustible solid[2][6].

  • PPE Donning: Personnel must wear chemical-resistant nitrile gloves, tight-fitting safety goggles, a lab coat, and an N95 or P100 particulate respirator to prevent inhalation of the sensitizing dust[1][6].

  • Containment (Solid Spill): Do not use compressed air or dry sweeping, which generates airborne dust. Use a specialized explosion-proof vacuum designed for hazardous dust, or gently cover the powder with damp inert absorbent material (like sand) before sweeping[1].

  • Containment (Liquid Spill): If the compound is dissolved in a solvent, surround the spill with inert absorbent material (e.g., vermiculite). Do not use combustible absorbents like sawdust[6].

  • Collection & Decontamination: Transfer all absorbed material into a designated hazardous waste container. Wash the affected surface thoroughly with water to remove residual corrosive TFA salts, and collect the rinsate as hazardous liquid waste[1][2].

References

  • New Jersey Department of Health. "Piperazine - HAZARD SUMMARY." Available at: [Link]

Sources

Handling

Personal protective equipment for handling 1-(4-Methoxybenzoyl)piperazine trifluoroacetate

Advanced Laboratory Safety and Operational Guide: Handling 1-(4-Methoxybenzoyl)piperazine trifluoroacetate Executive Summary 1-(4-Methoxybenzoyl)piperazine trifluoroacetate (CAS: 1185479-65-5) is a specialized piperazine...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety and Operational Guide: Handling 1-(4-Methoxybenzoyl)piperazine trifluoroacetate

Executive Summary

1-(4-Methoxybenzoyl)piperazine trifluoroacetate (CAS: 1185479-65-5) is a specialized piperazine derivative frequently utilized in medicinal chemistry as a building block for novel pharmacological agents, most notably in the synthesis of GPR183 agonists and antagonists structurally related to NIBR189[1]. While highly valuable for drug discovery, the combination of a piperazine core and a trifluoroacetate (TFA) counterion presents specific handling challenges. As a Senior Application Scientist, I have designed this protocol to ensure that your laboratory operations are not only safe but mechanically sound, preserving both the integrity of the compound and the health of your personnel.

Physicochemical & Hazard Profile

To design a robust safety protocol, we must first understand the quantitative and qualitative nature of the compound. The table below synthesizes the physicochemical data and extrapolated GHS hazards based on its functional groups[1][2][3].

Property / Hazard CategoryData / ClassificationCausality & Operational Impact
Molecular Formula C₁₄H₁₇F₃N₂O₄Contains fluorine; dictates specific halogenated waste disposal routes.
Molecular Weight 334.3 g/mol Moderate molecular weight; fine powders pose an inhalation risk.
Physical State Solid (Salt)TFA salts are typically hygroscopic. Moisture absorption can lead to clumping and degradation[3].
Skin Corrosion/Irritation Category 1B / 2The basic nitrogen atoms in the piperazine core act as nucleophiles, causing severe skin irritation or burns upon contact[4].
Eye Damage/Irritation Category 1 / 2ADirect contact with the dust can cause severe ocular damage[2].
Respiratory Sensitization Category 1Piperazine derivatives are known to cause allergy, asthma symptoms, or breathing difficulties if inhaled[4].

Causality-Driven PPE Strategy

Standard laboratory safety often relies on generic rules. However, chemical handling must be dictated by molecular causality. Do not handle this compound without the following Personal Protective Equipment (PPE):

  • Ocular Protection (Chemical Splash Goggles): Standard safety glasses are insufficient. Causality: Because TFA salts are hygroscopic, any airborne dust that contacts the moisture of the cornea will rapidly dissolve, creating a localized shift in pH and causing immediate, severe eye damage[3][4].

  • Dermal Protection (Double-Layered Nitrile Gloves): Causality: Nitrile provides a robust chemical barrier against organic amines and salts. Double-gloving is mandatory; if the outer glove is contaminated with microscopic dust during weighing, it can be safely doffed without exposing the skin to the piperazine core, which is a known skin sensitizer[2].

  • Respiratory Protection (Fume Hood & N95/P100): Causality: Piperazine compounds are classified as respiratory sensitizers (H334)[2]. All handling must occur within a certified chemical fume hood (face velocity 80-100 fpm). If engineering controls are compromised, a P100 particulate respirator is required to block fine aerosolized salt particles.

Operational Workflow: Step-by-Step Methodologies

Every protocol must be a self-validating system. The following methodologies ensure that errors are caught immediately during the workflow.

Protocol 1: Precision Weighing and Transfer
  • Preparation: Purge the analytical balance area within the chemical fume hood. Ensure the hood sash is lowered to the optimal operating height to maximize airflow.

  • Static Mitigation: Utilize anti-static weighing boats and spatulas. Rationale: TFA salts often carry static charges. Standard plastic boats can cause the powder to repel and aerosolize, increasing inhalation risk.

  • Transfer: Carefully weigh the required mass of 1-(4-Methoxybenzoyl)piperazine trifluoroacetate.

  • Sealing: Immediately seal the source container and wrap the cap with Parafilm to prevent ambient moisture ingress, which causes hygroscopic degradation[3].

  • Validation Step: Inspect the outer layer of your nitrile gloves and the balance pan for powder residue. If residue is present, doff the outer gloves immediately and clean the balance with a damp, lint-free wipe before proceeding.

Protocol 2: Solubilization
  • Containment: Transfer the pre-weighed solid into a borosilicate glass vial equipped with a PTFE-lined screw cap.

  • Solvent Addition: Add the selected assay solvent (e.g., DMSO or DMF) dropwise down the side of the vial. Rationale: Rapid addition of solvent to a fine powder can cause displacement of air, ejecting particulates out of the vial.

  • Agitation: Cap the vial tightly and vortex gently. Avoid vigorous shaking.

  • Validation Step: Hold the vial against a light source. Visual inspection must confirm a completely clear solution with no particulate suspension, validating complete dissolution and ensuring accurate dosing for downstream GPR183 assays.

Spill Response & Disposal Plan

In the event of a containment breach, immediate and methodical action is required to prevent respiratory sensitization of laboratory personnel.

Protocol 3: Emergency Spill Response and Waste Management
  • Isolate: If powder is aerosolized outside the fume hood, immediately evacuate personnel from the vicinity to prevent inhalation of sensitizing dust[2].

  • Suppress: Do not use dry sweeping or compressed air, which will worsen aerosolization. Cover the spilled powder with damp absorbent pads to suppress dust formation.

  • Neutralize & Collect: Carefully scoop the absorbed material using non-sparking tools. Wipe the area sequentially with a dilute acidic solution (to neutralize the piperazine base) followed by water.

  • Disposal: Place all contaminated materials (pads, gloves, wipes) into a designated Halogenated Organic Waste container. Rationale: The trifluoroacetate moiety contains fluorine; mixing this with non-halogenated waste violates environmental disposal regulations and can lead to toxic gas release during incineration[5].

Process Visualization

G A Pre-Operation Setup (Don PPE, Verify Fume Hood) B Weighing & Transfer (Anti-static tools, minimize dust) A->B Proceed C Solubilization (Add solvent slowly) B->C Transfer complete D Containment Breach or Spill? C->D Monitor E Standard Disposal (Halogenated Waste) D->E No (Routine) F Emergency Response (Evacuate, Eye Wash/Shower) D->F Yes (Emergency) F->E Post-incident cleanup

Workflow for the safe handling, solubilization, and emergency response for TFA salt derivatives.

References

  • "SAFETY DATA SHEET - Piperazine, anhydrous", Fisher Scientific.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxybenzoyl)piperazine trifluoroacetate
Reactant of Route 2
Reactant of Route 2
1-(4-Methoxybenzoyl)piperazine trifluoroacetate
© Copyright 2026 BenchChem. All Rights Reserved.